molecular formula C2H4N6 B1210988 1,2,4,5-Tetrazine-3,6-diamine CAS No. 19617-90-4

1,2,4,5-Tetrazine-3,6-diamine

Cat. No.: B1210988
CAS No.: 19617-90-4
M. Wt: 112.09 g/mol
InChI Key: JOYXTMYVRNWHNJ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-diamine (CAS 19617-90-4) is a nitrogen-rich heterocyclic compound serving as a key precursor for developing advanced High Energy Density Materials (HEDMs) . Its structure features a six-membered aromatic ring containing four nitrogen atoms, contributing to a high nitrogen content and positive enthalpy of formation, which are crucial for energetic performance . This compound is characterized by high thermal stability and low sensitivity to mechanical stimuli, defining its practical usability in demanding applications . Its primary research value lies in the synthesis of energetic compounds such as 3,6-dinitramino-1,2,4,5-tetrazine (DNAT), which exhibits high density and excellent detonation performance . Furthermore, it is a versatile building block for nitrogen-rich fused heterocyclic systems like [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, which are investigated as thermally stable and insensitive energetic materials . Beyond energetics, tetrazine derivatives are explored in bioorthogonal chemistry for labeling and imaging, and in materials science for applications in optoelectronics due to their fluorescent properties . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrazine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYXTMYVRNWHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300631
Record name 1,2,4,5-Tetrazine-3,6-diamine
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-90-4
Record name NSC137937
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetrazine-3,6-diamine
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Foundational & Exploratory

1,2,4,5-Tetrazine-3,6-diamine synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2,4,5-Tetrazine-3,6-diamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (DATZ), a nitrogen-rich heterocyclic compound of significant interest in both energetic materials science and medicinal chemistry. We will delve into the core synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, this guide will explore the key physicochemical properties of DATZ and its derivatives, supported by quantitative data. Finally, we will discuss its current and potential applications, with a particular focus on its role as a foundational building block in the development of advanced materials and therapeutics. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of the 1,2,4,5-Tetrazine Core

The 1,2,4,5-tetrazine ring system, a six-membered aromatic ring containing four nitrogen atoms, is a cornerstone of modern chemical research.[1] Initially investigated for their high-energy characteristics, these nitrogen-rich heterocycles have gained substantial attention for their unique chemical reactivity.[1] Their electron-deficient nature makes them highly reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of "click chemistry" that is exceptionally fast and specific, even under biological conditions.[1][2] This has propelled the use of tetrazines in bioorthogonal chemistry for labeling and tracking biomolecules.[1]

Within this important class of compounds, this compound (DATZ) stands out due to its symmetrical structure and the presence of two amino groups. These functional groups not only influence the electronic properties of the tetrazine ring but also provide reactive handles for further chemical modifications, making DATZ a versatile precursor for a wide range of derivatives.[3][4] Its applications span from being a key component in energetic materials to a scaffold in the design of novel pharmaceuticals.[5][6]

Synthesis of this compound (DATZ)

The synthesis of DATZ has been approached through several routes, with varying yields and complexities. The selection of a particular synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.

Coburn and Ott's Improved Synthesis from 1,3-Diaminoguanidine Monohydrochloride

One of the most cited and improved methods for synthesizing DATZ was developed by Coburn and Ott.[7] This two-step process offers significantly better yields compared to earlier methods.[7]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride

The first step involves the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione.[7] The reaction proceeds by condensation to form a hydrazone derivative which then cyclizes.[7] Two molecules of this cyclized intermediate react to form the dihydrotetrazine precursor.[7]

Step 2: Oxidation to this compound

The dihydrotetrazine intermediate is then oxidized to the final product, DATZ. Sodium perborate is an effective oxidizing agent for this transformation, affording the product in quantitative yield.[7] The solution turns a characteristic dark red as the DATZ crystals are formed.[7]

Synthesis_Coburn_Ott cluster_step1 Step 1: Dihydrotetrazine Formation cluster_step2 Step 2: Oxidation 1,3-Diaminoguanidine HCl 1,3-Diaminoguanidine HCl Intermediate_7 Hydrazone Intermediate 1,3-Diaminoguanidine HCl->Intermediate_7 2,4-Pentanedione 2,4-Pentanedione 2,4-Pentanedione->Intermediate_7 Precursor_3 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine HCl Intermediate_7->Precursor_3 DATZ This compound (DATZ) Precursor_3->DATZ Oxidant Sodium Perborate Oxidant->DATZ

Caption: Synthetic pathway for DATZ via the Coburn and Ott method.

Synthesis via 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

Another important synthetic route involves the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) as an intermediate. This method is particularly useful for large-scale synthesis.

Step 1: Formation of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine

This step involves the reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione in an aqueous solution to form a precipitate of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine.[5]

Step 2: Oxidation to BT

The dihydro intermediate is then oxidized to BT using nitric oxide (NO) or nitrogen dioxide (NO2).[5]

Step 3: Ammonolysis to DATZ

Finally, BT is converted to DATZ through ammonolysis, where it is treated with ammonia.[5][8] This step proceeds by nucleophilic substitution of the dimethylpyrazole groups with amino groups.

Synthesis_BT_Route Triaminoguanidine HCl Triaminoguanidine HCl Dihydro_BT 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2-dihydro-1,2,4,5-tetrazine Triaminoguanidine HCl->Dihydro_BT 2,4-Pentanedione 2,4-Pentanedione 2,4-Pentanedione->Dihydro_BT BT 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) Dihydro_BT->BT Oxidation (NO/NO2) DATZ This compound (DATZ) BT->DATZ Ammonia Ammonia Ammonia->DATZ

Caption: Synthesis of DATZ through the BT intermediate.

Physicochemical Properties of this compound

The properties of DATZ are a direct consequence of its molecular structure, particularly the nitrogen-rich aromatic ring and the electron-donating amino groups.

PropertyValueSource
Molecular Formula C₂H₄N₆[9]
Molecular Weight 112.09 g/mol [9]
Appearance Dark red crystals[7]
Thermal Stability High, with decomposition onset at elevated temperatures. Derivatives can have decomposition temperatures exceeding 300°C.[4][10][11]
Solubility Sparingly soluble in common organic solvents.
Spectroscopic Data Characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][8][9]
Energetic Properties

DATZ and its derivatives are classified as energetic materials due to their high nitrogen content and positive heat of formation.[3][10] The decomposition of these compounds releases a large amount of nitrogen gas, making them suitable for applications in propellants and explosives.[10] Derivatives of DATZ have been synthesized to enhance its energetic properties and reduce sensitivity to impact, friction, and electrostatic discharge.[10][11] For instance, N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) exhibits high thermal stability (decomposition onset at 357 °C) and insensitivity to mechanical stimuli.[10]

Thermal Behavior

The thermal stability of tetrazine derivatives is often dictated by the stability of the substituents rather than the tetrazine ring itself.[12] DATZ itself is a thermally robust molecule. Its derivatives, particularly those with other heterocyclic moieties, can exhibit exceptional thermal stability.[13] For example, the 3,6-bis-(3,5-diamino-1,2,4-triazol-1-yl)-substituted derivative is stable up to 370 °C.[13]

Applications of this compound

The unique properties of DATZ make it a valuable compound in several scientific and industrial fields.

Precursor for High-Energy Materials

DATZ serves as a crucial precursor for the synthesis of more advanced energetic materials.[5] A notable example is its oxidation to 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂), a high-nitrogen energetic compound.[8][14][15] The introduction of N-oxide groups enhances the oxygen balance and energetic performance of the molecule.

Role in Bioorthogonal Chemistry and Drug Development

The broader class of 1,2,4,5-tetrazines has revolutionized the field of chemical biology through their use in bioorthogonal chemistry.[1] While DATZ itself is less commonly used directly in these applications due to the reactivity of the amino groups, its core structure is fundamental. The principles of tetrazine chemistry are being applied in targeted drug delivery and prodrug activation.[1][6][16] A drug can be linked to a tetrazine moiety, rendering it inactive. The IEDDA reaction can then be triggered at a specific site to release the active drug, minimizing systemic toxicity.[1]

Drug_Delivery_Workflow Prodrug Tetrazine-Drug Conjugate (Inactive) Activation IEDDA Reaction in Target Tissue Prodrug->Activation Trigger Dienophile (e.g., TCO) Trigger->Activation Active_Drug Released Active Drug Activation->Active_Drug

Caption: Workflow for pre-targeted drug delivery using tetrazine ligation.

Experimental Protocols

Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ) following Coburn and Ott[7]

Materials:

  • 1,3-Diaminoguanidine monohydrochloride

  • 2,4-Pentanedione

  • 2-Propanol

  • Sodium perborate tetrahydrate

  • Water

Protocol for 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride:

  • Prepare a slurry of finely divided 1,3-diaminoguanidine monohydrochloride in 2-propanol.

  • Add 2,4-pentanedione with efficient mechanical stirring.

  • Allow the mixture to stir at ambient temperature for 20 hours.

  • Heat the resulting mixture under reflux for 8 hours.

  • Collect the solid product by filtration and wash with 2-propanol.

Protocol for 3,6-Diamino-1,2,4,5-tetrazine (DATZ):

  • Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.

  • To the stirred solution, add sodium perborate tetrahydrate.

  • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of DATZ will separate.

  • Allow the mixture to stir at ambient temperature for 2 hours.

  • Cool the mixture to 0°C.

  • Collect the crystals by filtration, wash with cold water, and air dry.

Conclusion

This compound is a molecule of considerable scientific importance, bridging the fields of energetic materials and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established methods that have been optimized for high yields. The unique combination of a nitrogen-rich heterocyclic core and reactive amino functional groups endows DATZ with a desirable profile of thermal stability and energetic properties. As a precursor to advanced materials and as a scaffold embodying the principles of bioorthogonal chemistry, DATZ and its derivatives are poised to continue enabling significant scientific advancements.

References

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. Journal of Heterocyclic Chemistry, 27(7), 1941-1942. [Link]

  • Gozin, Y., & Zitoun, D. (2018). Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity. RSC Advances, 8(54), 30973-30979. [Link]

  • Coburn, M. D., & Ott, D. G. (1994). U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • Shalom, A., et al. (2020). Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities. ACS Applied Materials & Interfaces, 12(28), 31522-31531. [Link]

  • Gozin, Y., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions, 44(31), 13957-13965. [Link]

  • Gozin, Y., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. PubMed. [Link]

  • Gozin, Y., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Semantic Scholar. [Link]

  • MDPI. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

  • Holčapek, M., et al. (2001). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 66(2), 255-265. [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Wu, Z. C., et al. (2019). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Journal of the American Chemical Society, 141(43), 17068-17074. [Link]

  • Neumann, K., Gambardella, A., & Bradley, M. (2019). The Emerging Role of Tetrazines in Drug-Activation Chemistries. ChemBioChem, 20(7), 872-876. [Link]

  • ResearchGate. (n.d.). High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. ResearchGate. [Link]

  • Wu, Z. C., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10753-10760. [Link]

  • Klapötke, T. M., et al. (2010). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. Zeitschrift für anorganische und allgemeine Chemie, 636(7), 1313-1320. [Link]

  • RLogin Consulting. (2020). Review of tetrazine synthesis. RLogin Consulting. [Link]

  • Stanford SearchWorks. (n.d.). Synthesis of 3,6-diamino-1,2,4,5-tetrazine [electronic resource]. Stanford SearchWorks. [Link]

  • PubChem. (n.d.). This compound, 1,4-dioxide. PubChem. [Link]

  • NIH. (n.d.). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis improvement of 3,6-diguanidino-1,2,4,5-tetrazine and its salts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. ResearchGate. [Link]

  • Zhang, J., et al. (2011). Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. Propellants, Explosives, Pyrotechnics, 36(6), 511-516. [Link]

  • NIH. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC. [Link]

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Sources

Spectroscopic properties of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 1,2,4,5-Tetrazine-3,6-diamine (DATZ)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive exploration of the spectroscopic characteristics of this compound (DATZ). Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, offers field-proven experimental protocols, and contextualizes these properties within the compound's primary applications, notably as a foundational scaffold in bioorthogonal chemistry.

Introduction: The Significance of the DATZ Core

This compound, commonly referred to as DATZ, is a nitrogen-rich heterocyclic compound. Its structure is defined by a six-membered aromatic ring containing four nitrogen atoms and two amino substituents. This unique electronic configuration imparts a distinct set of physicochemical properties, most notably a characteristic deep red color and latent fluorescence.[1] While DATZ itself sees use as a precursor to energetic materials,[2][3] its true value in the life sciences lies in its role as the parent scaffold for a class of molecules pivotal to bioorthogonal chemistry.

The substituents on the tetrazine ring are known to significantly impact the rate of cycloaddition reactions.[4] The amino groups in DATZ are electron-donating, which enhances molecular stability but can reduce reactivity in the critical inverse-electron-demand Diels-Alder (iEDDA) reactions that define its utility.[5][6] Consequently, DATZ is often the starting point for synthesizing more reactive, asymmetrically substituted tetrazines. Understanding the fundamental spectroscopic signature of the DATZ core is therefore essential for the rational design, synthesis, and application of these advanced chemical biology tools.

Synthesis and Structural Confirmation Workflow

The reliable synthesis of DATZ is a prerequisite for any spectroscopic analysis. A common and improved laboratory-scale synthesis proceeds from 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione, which form a dihydrotetrazine intermediate. This intermediate is then oxidized to yield DATZ.[1] The subsequent characterization is a multi-modal process to unambiguously confirm the structure and purity of the final product.

cluster_synthesis Synthesis Pathway cluster_characterization Spectroscopic Characterization start 1,3-Diaminoguanidine HCl + 2,4-Pentanedione intermediate 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine HCl start->intermediate Condensation in Alcohol oxidation Oxidation (e.g., Sodium Perborate) intermediate->oxidation datz This compound (DATZ) oxidation->datz Quantitative Yield ms Mass Spectrometry (Confirm Mass) datz->ms Purity & Identity Confirmation nmr NMR Spectroscopy (Confirm Structure) datz->nmr Purity & Identity Confirmation uvvis UV-Vis Spectroscopy (Confirm Chromophore) datz->uvvis Purity & Identity Confirmation ir IR/Raman Spectroscopy (Confirm Functional Groups) datz->ir Purity & Identity Confirmation

Caption: A typical workflow from synthesis to spectroscopic confirmation of DATZ.[1]

Electronic Spectroscopy: UV-Visible Absorption

The most striking feature of DATZ is its intense color, a direct consequence of its electronic structure. This property is quantitatively assessed using UV-Visible (UV-Vis) spectroscopy.

Mechanistic Underpinning

The 1,2,4,5-tetrazine ring contains nitrogen atoms with lone pairs of electrons (n orbitals) in addition to the aromatic π system. The characteristic color arises from a weak, symmetry-forbidden electronic transition of an electron from a non-bonding orbital to an antibonding π* orbital (an n→π* transition).[2] This transition requires relatively low energy, placing the absorption maximum (λmax) squarely in the visible region of the electromagnetic spectrum.[7] A second, more intense absorption is typically found in the UV region, corresponding to a higher-energy π→π* transition.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of DATZ in a UV-transparent solvent (e.g., acetonitrile, methanol, or water) at a concentration of ~1 mM. The high molar absorptivity of the π→π* transition requires dilute solutions for analysis.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

  • Data Acquisition: Scan the sample from the UV to the visible range (e.g., 200–800 nm). Dilute the sample as necessary to ensure the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for both the n→π* and π→π* transitions. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which requires precise knowledge of the sample concentration (c) and cuvette path length (l).

Expected Spectroscopic Data

The UV-Vis spectrum of a tetrazine derivative typically shows two main absorption bands. For 3,6-di-substituted tetrazines, the low-energy n→π* transition is observed in the 500-550 nm range, responsible for their red/pink color.[8] The high-energy π→π* transition is usually located in the 290–330 nm range.[8]

Spectroscopic ParameterTypical Value Range for Diamino-Tetrazine ScaffoldsCausality
λmax (n→π)500 - 550 nmLow-energy transition of non-bonding electrons to the π system.[2][8]
ε (n→π)300 - 800 M⁻¹cm⁻¹Transition is electronically forbidden, resulting in low intensity.
λmax (π→π)290 - 330 nmHigher-energy transition of electrons within the aromatic π system.[8]
ε (π→π)*5,000 - 15,000 M⁻¹cm⁻¹Transition is electronically allowed, resulting in high intensity.

Fluorescence Spectroscopy

While the DATZ core absorbs light, its utility in modern drug development is intrinsically linked to its fluorescence properties, particularly how they change upon reaction.

Mechanism: Fluorescence and Bioorthogonal Quenching

Many 3,6-disubstituted tetrazines are fluorescent, emitting light after excitation into their absorption bands.[9] This property is highly sensitive to the substituents. The key application of tetrazine fluorescence is its use as a fluorogenic probe in iEDDA reactions. The tetrazine moiety itself can act as a quencher for a tethered fluorophore or, in some cases, be intrinsically fluorescent.[10] Upon cycloaddition with a strained dienophile (e.g., a trans-cyclooctene or TCO), the tetrazine's aromaticity is destroyed as it is converted to a dihydropyrazine.[10] This disrupts the electronic system responsible for the visible absorption and fluorescence, leading to a "turn-off" or "darkening" of the signal. This provides a powerful, high-contrast mechanism for tracking biomolecular ligation events in real-time.

cluster_reaction Fluorogenic Bioorthogonal Reaction tet Fluorescent Tetrazine (e.g., DATZ derivative) cycloaddition iEDDA Cycloaddition tet->cycloaddition light_out Fluorescence (Signal ON) tet->light_out tco Strained Dienophile (e.g., TCO on a protein) tco->cycloaddition product Non-Fluorescent Dihydropyrazine Product cycloaddition->product N₂ Gas Evolved no_light_out No Fluorescence (Signal OFF) product->no_light_out light_in Excitation Light light_in->tet light_in->product

Caption: The "turn-off" mechanism of a fluorescent tetrazine probe upon iEDDA reaction.[10]

Experimental Protocol: Characterizing Fluorogenic Response
  • Quantum Yield Measurement: Dissolve the DATZ derivative in a suitable solvent. Use a well-characterized fluorescence standard with a similar emission range (e.g., Rhodamine 6G). Measure the absorbance of both the sample and standard at the excitation wavelength, ensuring values are below 0.1 to avoid inner filter effects. Record the integrated fluorescence intensity of both solutions. The quantum yield can then be calculated by comparison.

  • iEDDA Reaction Monitoring: In a fluorometer cuvette, mix the fluorescent tetrazine with a stoichiometric excess of a strained alkene (e.g., TCO-lysine).

  • Time-Course Measurement: Record the fluorescence intensity over time at the peak emission wavelength. A rapid decay in fluorescence confirms the fluorogenic "turn-off" response upon successful cycloaddition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of DATZ in solution, confirming the connectivity of its atoms.

Mechanistic Underpinning

NMR exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁵N). The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ). The symmetrical nature of DATZ (C₂h symmetry) simplifies its NMR spectra significantly, as chemically equivalent nuclei will produce a single signal.

Expected Spectroscopic Data

Due to its symmetry, all four protons of the two amino groups are chemically equivalent, as are the two carbon atoms of the tetrazine ring.

NucleusExpected Chemical Shift (δ)MultiplicityRationale and Interpretation
¹H NMR ~6.0 ppm (variable)Broad singletThe single peak confirms the chemical equivalence of the amino protons. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with trace water in the solvent (e.g., DMSO-d₆).[11]
¹³C NMR ~163 - 170 ppmSingletA single signal is expected for the two equivalent carbon atoms in the tetrazine ring. The downfield shift is characteristic of carbons in an electron-deficient, nitrogen-rich aromatic ring.[12]
¹⁵N NMR VariableMultiple signalsWhile less common, ¹⁵N NMR can provide direct information about the nitrogen environments. Signals for both the ring nitrogens and exocyclic amino nitrogens would be expected.[13][14]
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of DATZ in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ due to the good solubility of DATZ and the exchangeable nature of the -NH₂ protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The broad singlet for the amino protons should be clearly visible.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potential long relaxation times, a greater number of scans may be required to achieve a good signal-to-noise ratio for the single carbon peak.

Vibrational and Mass Spectrometry

Vibrational spectroscopy (IR and Raman) and mass spectrometry provide complementary data for functional group identification and molecular weight confirmation, respectively.

Vibrational Spectroscopy (IR/Raman)
  • Principle: These techniques probe the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change molecular polarizability. For a centrosymmetric molecule like DATZ, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa.

  • Key Observables:

    • N-H Stretching: Strong, sharp bands in the IR spectrum around 3300-3450 cm⁻¹ are characteristic of the primary amine (-NH₂) groups.

    • N-H Bending (Scissoring): A medium-to-strong band around 1620-1650 cm⁻¹ corresponds to the scissoring vibration of the -NH₂ groups.

    • Tetrazine Ring Vibrations: A series of characteristic bands in both Raman and IR spectra between 1300-1600 cm⁻¹ and below 1000 cm⁻¹ are associated with C-N stretching and ring breathing/deformation modes.[15][16]

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the most accurate determination of the molecular weight of a compound.

  • Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal will be the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement (to within 0.001 Da), which can be used to confirm the elemental composition of DATZ.

TechniqueParameterExpected ValueConfirmation Provided
Mass Spec. Molecular FormulaC₂H₄N₆---
Exact Mass112.0497 DaConfirmed by HRMS.[17]
[M+H]⁺ (ESI-MS)m/z 113.0575Confirms molecular weight.
Infrared N-H Stretch~3300-3450 cm⁻¹Confirms presence of -NH₂ groups.
N-H Bend~1620-1650 cm⁻¹Confirms presence of -NH₂ groups.

Conclusion: An Integrated Spectroscopic Profile

The spectroscopic properties of this compound are a direct reflection of its unique, symmetrical, and electron-rich structure. No single technique is sufficient for full characterization. Rather, a holistic approach—combining NMR for structural mapping, mass spectrometry for molecular weight verification, UV-Vis for electronic insights, and vibrational spectroscopy for functional group confirmation—is essential. For drug development professionals, understanding this foundational spectroscopic data is the critical first step in leveraging the DATZ scaffold to create sophisticated, fluorogenic probes for advanced biological imaging and targeted therapeutic delivery.

References

  • ResearchGate. (n.d.). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. Available at: [Link]

  • Coburn, M. D. (1991). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. II: From triaminoguanidine and 2,4-pentanedione. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Coburn, M. D. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry. Available at: [Link]

  • UNT Digital Library. (n.d.). Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. Available at: [Link]

  • MDPI. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Materials. Available at: [Link]

  • Google Patents. (1994). US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine.
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  • PubMed. (2002). Infrared and Raman Spectra of 3,5-diamino-6-(o-C6H4X)-1,2,4-triazines [X = F, Cl, Br, CH3]. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

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The Chemistry of 1,2,4,5-Tetrazine-3,6-diamine: A Technical Guide to Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4,5-tetrazine scaffold, a six-membered aromatic ring containing four nitrogen atoms, has become a pivotal component in modern chemical biology, materials science, and drug development.[1] Among its derivatives, 1,2,4,5-tetrazine-3,6-diamine (DATZ) and its analogues are of particular interest due to their unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, with a focus on the foundational principles that govern its synthesis and application. We will delve into the intricacies of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of its utility in bioorthogonal chemistry, and explore other significant transformations. This document is intended to serve as a comprehensive resource for scientists seeking to harness the power of tetrazine chemistry in their research and development endeavors.

Introduction: The Rise of a Versatile Heterocycle

Initially investigated for their high nitrogen content and energetic properties, 1,2,4,5-tetrazines have evolved into indispensable tools for chemists across various disciplines.[1][2] Their electron-deficient nature makes them exceptionally reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of "click" chemistry that allows for rapid and specific covalent bond formation in complex biological environments without the need for cytotoxic catalysts.[1][3][4] The diamino substitution at the 3 and 6 positions of the tetrazine ring significantly influences the electronic properties and, consequently, the reactivity and stability of the molecule. This guide will elucidate the fundamental reaction mechanisms of this compound, providing both theoretical understanding and practical insights for its application.

Synthesis of this compound (DATZ)

The synthesis of DATZ has been approached through various routes, often starting from simple guanidine derivatives.[2][5] A common and effective method involves the dimerization of an aminoguanidine derivative followed by oxidation.

Synthetic Pathway from Diaminoguanidine

A widely employed synthesis involves the reaction of 1,3-diaminoguanidine monohydrochloride with a ketone, such as 2,4-pentanedione, to form a dihydrotetrazine intermediate, which is subsequently oxidized to the final tetrazine product.[6] This two-step process generally provides higher yields than earlier one-pot methods.[6]

The proposed mechanism for the formation of the dihydrotetrazine intermediate involves the initial condensation of diaminoguanidine with the ketone to form a hydrazone derivative.[6] This is followed by cyclization and displacement reactions to yield the dihydrotetrazine ring.[6]

G cluster_synthesis Synthesis of this compound reagent1 1,3-Diaminoguanidine Monohydrochloride intermediate1 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine Monohydrochloride reagent1->intermediate1 Reaction in Alcohol reagent2 2,4-Pentanedione reagent2->intermediate1 product This compound (DATZ) intermediate1->product Oxidation oxidant Sodium Perborate oxidant->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ)

The following protocol is adapted from a literature procedure for the improved synthesis of DATZ.[6]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride

  • To a stirred suspension of 1,3-diaminoguanidine monohydrochloride in an alcohol solvent (e.g., 2-propanol), add 2,4-pentanedione.

  • Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the white solid product.

  • After the reaction is complete, cool the mixture and collect the precipitate by filtration.

  • Wash the solid with a suitable solvent and dry to obtain 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine

  • Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.

  • To the stirred solution, add sodium perborate tetrahydrate. The solution will turn dark red, and the product will precipitate as dark red crystals.

  • Continue stirring at ambient temperature for a couple of hours.

  • Cool the mixture and collect the crystalline product by filtration.

  • Wash the product with cold water and dry to yield 3,6-diamino-1,2,4,5-tetrazine.[6]

Core Reaction Mechanisms

The reactivity of 1,2,4,5-tetrazines is dominated by their electron-deficient nature, making them potent dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][7]

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[3][4] This reaction is the cornerstone of the utility of tetrazines in bioorthogonal chemistry due to its rapid kinetics and high specificity under physiological conditions.[1][8]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a stable dihydropyridazine product. Subsequent oxidation leads to the final pyridazine product.[4]

G cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism tetrazine 1,2,4,5-Tetrazine (Diene) cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition dienophile Dienophile (e.g., TCO) dienophile->cycloaddition intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder (N₂ Extrusion) intermediate->retro_da dihydropyridazine 4,5-Dihydropyridazine retro_da->dihydropyridazine oxidation Oxidation dihydropyridazine->oxidation pyridazine Pyridazine Product oxidation->pyridazine

Caption: The IEDDA reaction mechanism of 1,2,4,5-tetrazines.

The kinetics of the IEDDA reaction are highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO).[3][9] Conversely, electron-donating groups, such as the amino groups in DATZ, raise the LUMO energy, leading to a slower reaction rate compared to more electron-deficient tetrazines.[3][8] However, these electron-donating groups can increase the stability of the tetrazine molecule.[10]

Tetrazine SubstituentDienophileRate Constant (M⁻¹s⁻¹)Reference
3,6-diphenylBCN3.6[11]
3,6-bis(pyridin-2-yl)BCN>200[11]
3,6-bis(4-methoxyphenyl)BCN1.4[11]
3,6-bis(diethylamino)TCOSlower than electron-deficient tetrazines[3][10]
3,6-diaminoNorbornenePoor reactivity[8]

Table 1: Second-order rate constants for the IEDDA reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with bicyclononyne (BCN) or trans-cyclooctene (TCO).

Nucleophilic Aromatic Substitution (SNAr)

While DATZ itself is less prone to nucleophilic aromatic substitution due to the electron-donating nature of the amino groups, halogenated tetrazines, such as 3,6-dichloro-1,2,4,5-tetrazine, are excellent substrates for SNAr reactions.[12][13] This allows for the synthesis of unsymmetrically substituted tetrazines by sequential displacement of the chlorine atoms with different nucleophiles.[13] This dual reactivity is a powerful tool for creating multifunctional molecules for applications in drug delivery and targeted imaging.[13]

Oxidation

The nitrogen atoms in the tetrazine ring and the exocyclic amino groups of DATZ can be oxidized. For instance, DATZ can be oxidized with peroxyformic acid to yield the energetic compound 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂).[14][15] This transformation highlights the potential of DATZ as a precursor for high-energy density materials.[14][16]

Applications in Research and Drug Development

The unique reactivity of this compound and its derivatives has led to their widespread use in various scientific fields.

Bioorthogonal Chemistry and Bioconjugation

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in their native environment.[1] Tetrazine-functionalized molecules can be used to "click" onto dienophile-modified proteins, nucleic acids, or other cellular components for applications in:

  • Pre-targeted Imaging and Therapy: In this two-step approach, a dienophile-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-conjugated imaging agent or therapeutic is administered, which then rapidly reacts with the antibody at the target site.[1][10]

  • Cellular Imaging: Fluorophore-conjugated tetrazines can be used to visualize and track biomolecules within living cells.[4][8]

G cluster_bioconjugation Bioconjugation Workflow protein Protein of Interest functionalization Functionalization protein->functionalization tco_nhs TCO-NHS Ester tco_nhs->functionalization tco_protein TCO-Modified Protein functionalization->tco_protein iedda_reaction IEDDA Reaction tco_protein->iedda_reaction tetrazine_probe Tetrazine-Probe Conjugate tetrazine_probe->iedda_reaction labeled_protein Labeled Protein iedda_reaction->labeled_protein

Caption: General workflow for protein labeling using tetrazine-TCO ligation.

Materials Science

The high nitrogen content and energetic nature of DATZ and its derivatives make them attractive for the development of high-energy density materials (HEDMs), such as explosives and propellants.[2][16] Additionally, the unique photophysical properties of some tetrazine derivatives are being explored for applications in organic electronics, including light-emitting diodes and sensors.[7][17]

Conclusion

This compound is a versatile and powerful building block in modern chemistry. Its rich reaction chemistry, dominated by the inverse-electron-demand Diels-Alder cycloaddition, has opened up new avenues for research in chemical biology, drug development, and materials science. A thorough understanding of its synthesis and core reaction mechanisms is crucial for harnessing its full potential. As research in this area continues to expand, we can expect to see even more innovative applications of this remarkable heterocyclic compound.

References

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. [Link]

  • US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google P
  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I - Sciencemadness.org. [Link]

  • Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2 ... - UNT Digital Library. [Link]

  • Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide - ResearchGate. [Link]

  • 1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00465D. [Link]

  • Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups | Request PDF - ResearchGate. [Link]

  • Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. [Link]

  • Synthesis and inverse electron demand Diels-Alder reactions of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine - PubMed. [Link]

  • Recent Advances and Applications in 1,2,4,5-Tetrazine Chemistry - ResearchGate. [Link]

  • Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines. [Link]

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PubMed Central. [Link]

  • Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC - NIH. [Link]

  • 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. [Link]

  • 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. [Link]

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  • Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - NIH. [Link]

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An In-depth Technical Guide on the Thermal Stability of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Thermal Profile of a Key Energetic Precursor

1,2,4,5-Tetrazine-3,6-diamine, often referred to as DATZ, is a nitrogen-rich heterocyclic compound that serves as a critical building block in the synthesis of advanced energetic materials. Its high nitrogen content and inherent chemical energy make it a molecule of significant interest to researchers in drug development, materials science, and defense applications. However, the energetic nature of DATZ necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, offering insights into its decomposition pathway, critical temperature points, and the experimental methodologies required for its safe and effective characterization. This document is intended for researchers, scientists, and professionals who require a deep, technical understanding of this compound's thermal properties.

Physicochemical Properties and Molecular Structure

This compound is characterized by a six-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 3 and 6 positions. This high nitrogen content is a primary contributor to its energetic properties.

PropertyValue
Molecular Formula C₂H₄N₆
Molecular Weight 112.10 g/mol
Appearance Typically a crystalline solid
Nitrogen Content 74.98%

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound (DATZ).

Thermal Decomposition Profile

The thermal stability of this compound is a critical parameter for its safe handling and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to elucidate its decomposition behavior.

While a definitive, dedicated study on the thermal decomposition of pure this compound is not extensively reported in publicly available literature, data from related amino-substituted tetrazines and general knowledge of the tetrazine ring system provide significant insights. It is reported that amino-substituted s-tetrazines undergo thermal decomposition, and studies on similar energetic materials provide a framework for understanding the behavior of DATZ.[1]

Key Thermal Parameters (Estimated and from Related Compounds)

The following table summarizes the expected thermal decomposition characteristics of this compound, based on data from analogous compounds and theoretical considerations. It is crucial to note that these values should be experimentally verified for the specific batch of material being used.

ParameterEstimated/Reported ValueAnalytical Technique
Decomposition Onset (T_onset) Expected to be in the range of 200-300 °CDSC/TGA
Exothermic Peak Temperature (T_peak) A significant exotherm is expected upon decomposition.DSC
Mass Loss Significant, corresponding to the liberation of gaseous products.TGA

The thermal stability of tetrazine derivatives is significantly influenced by the nature of their substituents. For instance, the introduction of hydrazino groups can decrease thermal stability, with 3,6-dihydrazino-1,2,4,5-tetrazine showing an exothermic decomposition peak at 164°C.[1] Conversely, more complex, stable substituents like bis-3,5-diamino-1,2,4-triazolyl groups can dramatically increase the decomposition temperature to as high as 370°C.[2] Given that this compound possesses simple amino substituents, its thermal stability is anticipated to be moderate among tetrazine derivatives.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of s-tetrazine and its derivatives is generally understood to proceed through the cleavage of the tetrazine ring, leading to the evolution of nitrogen gas (N₂), which is a thermodynamically favorable process.[1]

Proposed Decomposition Pathway

The decomposition of this compound is likely initiated by the fragmentation of the tetrazine ring. The presence of amino groups can influence the specific bond-breaking sequence and the nature of the resulting products. A plausible decomposition pathway is visualized below:

Decomposition_Pathway cluster_0 Initial State cluster_1 Thermal Input cluster_2 Decomposition Products DATZ This compound (Solid) Heat Δ (Heat) DATZ->Heat Initiation Gaseous_Products Gaseous Products (e.g., N₂, HCN, NH₃) Heat->Gaseous_Products Fragmentation Solid_Residue Solid Residue (Nitrogen-rich polymer) Heat->Solid_Residue Polymerization/Condensation

Caption: Proposed thermal decomposition pathway for this compound.

The primary decomposition event is the breakdown of the tetrazine ring, liberating a significant amount of nitrogen gas. The remaining fragments, containing carbon, nitrogen, and hydrogen, are likely to undergo further reactions to form other small gaseous molecules such as hydrogen cyanide (HCN) and ammonia (NH₃), along with a solid, nitrogen-rich polymeric residue. The exact composition of the final products will depend on the experimental conditions, such as the heating rate and the surrounding atmosphere.

Experimental Protocol for Thermal Analysis

To ensure the accurate and safe thermal characterization of this compound, a standardized experimental protocol is essential. The following outlines a step-by-step methodology for conducting TGA and DSC analyses.

Instrumentation and Sample Preparation
  • Instrumentation: A simultaneous TGA/DSC instrument is recommended to obtain concurrent data on mass loss and heat flow.

  • Sample Pans: Aluminum or ceramic pans are suitable. For DSC, hermetically sealed pans can be used to contain any evolved gases, although this may affect the decomposition profile.

  • Atmosphere: High-purity nitrogen or argon should be used as the purge gas to provide an inert atmosphere and prevent oxidative side reactions.

  • Sample Mass: A small sample mass (typically 1-5 mg) is recommended to minimize the risk of a rapid, uncontrolled decomposition and to ensure uniform heating.

TGA/DSC Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the thermal analysis of this compound.

TGA_DSC_Workflow Start Start Prep Sample Preparation (1-5 mg in pan) Start->Prep Load Load Sample into TGA/DSC Instrument Prep->Load Purge Purge with Inert Gas (e.g., N₂) Load->Purge Equilibrate Equilibrate at Start Temperature (e.g., 30 °C) Purge->Equilibrate Heat Ramp Temperature at Controlled Rate (e.g., 10 °C/min) Equilibrate->Heat Monitor Monitor Mass Loss (TGA) and Heat Flow (DSC) Heat->Monitor End End Experiment at Final Temperature (e.g., 400 °C) Monitor->End Analyze Data Analysis (Determine T_onset, T_peak, Mass Loss) End->Analyze Finish Finish Analyze->Finish

Caption: Experimental workflow for TGA/DSC analysis of this compound.

Step-by-Step Methodology
  • Instrument Calibration: Ensure the TGA/DSC instrument is properly calibrated for temperature and heat flow using appropriate standards (e.g., indium for temperature).

  • Sample Weighing: Accurately weigh 1-5 mg of this compound into a tared TGA/DSC pan.

  • Instrument Setup: Place the sample pan in the instrument and the reference pan (usually empty) in its designated position.

  • Atmosphere Control: Start the flow of the inert purge gas at a constant rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below any expected thermal events (e.g., 30 °C).

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 400 °C).

  • Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time and temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

    • From the DSC curve, identify the onset temperature and the peak temperature of any exothermic or endothermic events.

Safety and Handling Considerations

Given its energetic nature, this compound must be handled with appropriate safety precautions, especially when subjected to thermal stress.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.

  • Small-Scale Experiments: Thermal analysis should always be performed on a small scale (milligrams) to minimize potential hazards.

  • Ventilation: Conduct all experiments in a well-ventilated area or a fume hood to prevent the inhalation of any decomposition products.

  • Avoid Confinement: When heating, avoid tightly sealing the sample in a way that could lead to pressure buildup from evolved gases, unless the experimental setup is specifically designed for such conditions.

  • Static Discharge: Take precautions to prevent the buildup of static electricity, as energetic materials can be sensitive to ignition from electrostatic discharge.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the thermal stability of this compound, drawing upon existing knowledge of tetrazine chemistry and outlining a robust experimental approach for its characterization. While direct, detailed experimental data for this specific compound is somewhat limited in the public domain, the information presented here serves as a valuable resource for researchers and professionals.

Future work should focus on obtaining precise TGA/DSC data for this compound to definitively establish its decomposition temperature and energetic output. Furthermore, detailed analysis of the gaseous and solid decomposition products using techniques such as TGA-FTIR or TGA-MS would provide a more complete understanding of its decomposition mechanism. A thorough understanding of the thermal properties of this key precursor will undoubtedly contribute to the safer and more efficient development of next-generation energetic materials.

References

  • Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. (n.d.). Z. Naturforsch. Retrieved January 16, 2026, from [Link]

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An In-depth Technical Guide to the Crystallography of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystallographic features of 1,2,4,5-tetrazine-3,6-diamine (also known as 3,6-diamino-1,2,4,5-tetrazine or DAT), a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials, coordination chemistry, and drug development.[1][2][3] This document delves into the synthesis, crystallization, and detailed structural analysis of DAT, with a particular focus on its crystal packing and the extensive network of intermolecular hydrogen bonds that dictate its physicochemical properties. Experimental methodologies, including single-crystal and powder X-ray diffraction, are detailed, and key crystallographic data are presented in a clear, tabular format. Furthermore, this guide explores the relationship between the molecular and crystal structure of DAT and its functional properties, offering valuable insights for researchers and professionals in related scientific disciplines.

Introduction

This compound (DAT) is a planar, aromatic molecule characterized by a six-membered ring containing four nitrogen atoms and two amino substituents.[4][5] Its high nitrogen content (68% by mass) contributes to its energetic nature, making it a precursor for the synthesis of advanced high-energy-density materials (HEDMs).[3][6] Beyond its applications in energetic materials, the unique electronic properties and hydrogen-bonding capabilities of DAT make it a versatile building block in the design of coordination polymers and as a scaffold in medicinal chemistry.[2]

The profound influence of the solid-state arrangement of molecules on the macroscopic properties of a material underscores the critical importance of crystallographic studies. In the case of DAT, its extreme insolubility and high density are direct consequences of strong intermolecular hydrogen bonding within the crystal lattice.[7] This guide aims to provide a detailed, authoritative overview of the crystallography of DAT, elucidating the structural underpinnings of its notable characteristics.

Synthesis and Crystallization

The synthesis of this compound has been approached through various routes, with a notable method involving the oxidation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.[8]

Experimental Protocol: Synthesis of this compound[8]
  • Preparation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride:

    • A slurry of finely divided 1,3-diaminoguanidine monohydrochloride in 2-propanol is treated with 2,4-pentanedione with efficient mechanical stirring.[8]

    • The mixture is stirred at ambient temperature for 20 hours, followed by heating under reflux for 8 hours.[8]

    • The resulting solid is collected by filtration, washed with 2-propanol, and suspended in boiling 2-propanol.[8]

  • Oxidation to 3,6-diamino-1,2,4,5-tetrazine:

    • To a stirred solution of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water, sodium perborate tetrahydrate is added.[8]

    • As the sodium perborate dissolves, the solution turns dark red, and dark red crystals of 3,6-diamino-1,2,4,5-tetrazine separate.[8]

    • The mixture is stirred at ambient temperature for 2 hours and then cooled to 0°C to complete crystallization.[8]

    • The product is collected by filtration, washed with cold water, and air-dried.[8]

Crystallization for X-ray Diffraction

Obtaining single crystals of DAT suitable for X-ray diffraction can be challenging due to its low solubility in common organic solvents. Slow evaporation or cooling of a dilute solution in a suitable solvent system is a common approach. The morphology and quality of the crystals are highly dependent on the crystallization conditions, such as solvent, temperature, and rate of cooling or evaporation.

Crystallographic Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction, which confirmed the planar geometry of the molecule.[7]

Crystal System and Space Group

The crystal structure analysis of DAT reveals an orthorhombic crystal system with the space group Amam.[7]

Unit Cell Parameters

The unit cell dimensions for this compound are summarized in the table below.[7]

ParameterValue
a6.257(1) Å
b7.839(1) Å
c9.424(1) Å
α90°
β90°
γ90°
Volume462.2(2) ų
Z4
Calculated Density (Dx)1.611 Mg m⁻³
Molecular Structure and Conformation

The DAT molecule is planar and possesses C₂v symmetry.[7] One mirror plane bisects the N(1)-N(1') and N(2)-N(2') bonds, while the second is the plane of the molecule itself.[7] The bond lengths and angles within the molecule are consistent with its aromatic character.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The most striking feature of the crystal structure of DAT is the extensive network of intermolecular hydrogen bonds.[7] The amino groups act as proton donors, forming strong hydrogen bonds with the nitrogen atoms of adjacent tetrazine rings.[7] This hydrogen-bonding network leads to the formation of planar molecular layers that are separated from each other by a distance of 3.129(1) Å, which is half the length of the 'a' axis of the unit cell.[7]

This layered structure, held together by strong hydrogen bonds, is responsible for the compound's high density and remarkable insolubility in many solvents.[7] The dimensionality of these hydrogen bond networks plays a crucial role in determining the physical properties of molecular crystals.[9]

Hydrogen_Bonding_Network cluster_0 Molecular Layer 1 cluster_1 Molecular Layer 2 DAT1_1 DAT Molecule DAT1_2 DAT Molecule DAT1_1->DAT1_2 Intermolecular H-Bonds DAT2_1 DAT Molecule DAT1_1->DAT2_1 van der Waals Interactions DAT2_2 DAT Molecule DAT1_2->DAT2_2 van der Waals Interactions DAT2_1->DAT2_2 Intermolecular H-Bonds

Caption: Schematic of the layered crystal packing in DAT.

Physicochemical Properties and Applications

The crystallographic arrangement of this compound directly influences its key physicochemical properties.

Energetic Properties

As a nitrogen-rich compound, DAT is a precursor in the synthesis of more complex energetic materials.[1][10][11][12][13] The high density derived from its efficient crystal packing contributes positively to its potential detonation performance. The extensive hydrogen bonding network also enhances its thermal stability.

Spectroscopic Properties

The electronic transitions of 1,2,4,5-tetrazine derivatives give rise to their characteristic colors, typically in shades of red or violet.[5] These transitions are of the n→π* type.[5] The UV-visible absorption spectra of related 3,6-diaryl-1,2,4,5-tetrazines show two main absorption maxima.[14]

Role in Drug Development

The 1,2,4,5-tetrazine core is a valuable scaffold in medicinal chemistry. Its derivatives are explored for various biological activities. The ability of DAT to form strong and directional hydrogen bonds is a key feature for its interaction with biological targets.

Experimental Workflow: Crystallographic Analysis

The determination of the crystal structure of a compound like DAT follows a well-established workflow.

Crystallographic_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Sources

An In-depth Technical Guide to 1,2,4,5-Tetrazine-3,6-diamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrazine-3,6-diamine, also known as 3,6-diamino-s-tetrazine (DAT), is a nitrogen-rich heterocyclic compound that has garnered significant interest across diverse scientific fields. Its unique electronic structure and reactivity make it a valuable building block in the development of advanced materials and therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and a survey of its applications, with a particular focus on its role in bioorthogonal chemistry and as an energetic material.

Molecular Structure and Identification

The core of this compound is a six-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 3 and 6 positions. This high nitrogen content is a defining feature of the molecule, contributing to many of its characteristic properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 19617-90-4[1]
Molecular Formula C₂H₄N₆
Molecular Weight 112.09 g/mol [2]
IUPAC Name This compound

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application. While some data is readily available, specific values for melting point and solubility can be difficult to ascertain from the literature.

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Solid[3]
Density 1.675 g/cm³[4]
Boiling Point 459.2 °C at 760 mmHg[4]
Flash Point 262.3 °C[4]
Melting Point Not consistently reported; some sources state "n/a".[5]-
Solubility Data not readily available in quantitative terms. Expected to have some solubility in polar aprotic solvents like DMSO.-
Thermal Stability Decomposes at elevated temperatures. Derivatives are known for high thermal stability.[6][7][6][7]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. While detailed spectra are not always published, the expected spectral features can be inferred from the analysis of related compounds.

  • ¹H NMR: A broad singlet is expected for the amine protons. In a publication by Coburn and Ott, the ¹H-NMR spectrum of the precursor, 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, showed broad singlets at 6.75 ppm and 9.16 ppm in DMSO.[8] For the final product in DMSO, a broad singlet at 6.72 ppm has been reported.[8]

  • ¹³C NMR: A single resonance is expected for the two equivalent carbon atoms of the tetrazine ring. For the dihydro precursor, a signal at 154.6 ppm in DMSO has been noted.[8] In methanesulfonic acid, the carbon of the oxidized product appears at 161.7 ppm.[8]

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino groups are expected in the range of 3100-3400 cm⁻¹. C=N and N=N stretching vibrations of the tetrazine ring would also be present. An authentic sample showed IR peaks at 3340, 3295, 3140, 1620, 1476, 1090, 1058, 920, 856, 825, 577, 480, and 350 cm⁻¹ (potassium bromide).[8]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 112.05.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the tetrazine ring and the nucleophilicity of the amino substituents.

Bioorthogonal Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reactions

1,2,4,5-tetrazines are highly reactive dienes in inverse electron demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry.[4][9][10][11] This "click" reaction with strained alkenes and alkynes (dienophiles), such as trans-cyclooctene (TCO) or norbornene, proceeds with exceptionally fast kinetics under physiological conditions without the need for a catalyst.[10][12] However, it has been noted that this compound itself exhibits poor reactivity with dienophiles, likely due to the electron-donating nature of the amino groups.[10] For bioorthogonal applications, derivatives with electron-withdrawing groups are often preferred to enhance the reaction rate.[12]

iEDDA_Reaction General Scheme of iEDDA Reaction Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct + Dienophile Dienophile Strained Alkene/Alkyne (Dienophile) Dienophile->Cycloadduct Product Dihydropyridazine/Pyridazine + N₂ Cycloadduct->Product - N₂ (Retro-Diels-Alder)

Caption: The inverse electron demand Diels-Alder reaction of a tetrazine.

Energetic Properties

The high nitrogen content and positive enthalpy of formation of the tetrazine ring make its derivatives attractive as energetic materials.[13][14] this compound serves as a precursor to more complex, high-energy compounds.[15] These materials are often characterized by high thermal stability and insensitivity to mechanical stimuli like impact and friction.[6][7][13] For instance, derivatives of 3,6-diamino-1,2,4,5-tetrazine have been synthesized and shown to possess high decomposition temperatures and are being explored as explosives, propellants, and pyrotechnics.[6][13]

Synthesis of this compound

An improved and efficient synthesis of this compound was developed by Coburn and Ott.[8] The process involves the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione to form an intermediate, which is then oxidized.

Experimental Protocol: Synthesis via Dihydrotetrazine Intermediate[9]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride

  • To a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L), add 2,4-pentanedione (1.0 mole) with efficient mechanical stirring.

  • Allow the mixture to stir at ambient temperature for 20 hours.

  • Heat the resulting mixture under reflux for 8 hours. During this time, an initially formed sticky semi-solid will dissolve, and another solid will crystallize from the solution.

  • Collect the solid by filtration and wash with 2-propanol.

  • This procedure yields 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in 45-50% yields.[8]

Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine

  • To a stirred solution of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L), add sodium perborate tetrahydrate (0.21 mole).

  • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals will separate.

  • Allow the mixture to stir at ambient temperature for 2 hours, then cool to 0 °C.

  • Collect the product by filtration, wash with ice water, and dry to yield pure 3,6-diamino-1,2,4,5-tetrazine in quantitative yield.[8]

Synthesis_Workflow Synthesis of this compound start 1,3-Diaminoguanidine monohydrochloride intermediate 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride start->intermediate Reflux reagent1 2,4-Pentanedione in 2-Propanol reagent1->intermediate product This compound intermediate->product Oxidation reagent2 Sodium Perborate Tetrahydrate in Water reagent2->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique properties of the 1,2,4,5-tetrazine core have led to its exploration in various aspects of drug development and biomedical research.

Pre-targeted Cancer Therapy and Imaging

A significant application of tetrazine chemistry is in pre-targeted imaging and therapy.[10] In this approach, a biomolecule, such as an antibody functionalized with a dienophile (e.g., TCO), is first administered and allowed to accumulate at a target site, like a tumor. Subsequently, a much smaller, rapidly clearing tetrazine-containing molecule, carrying a therapeutic or imaging agent, is administered. The tetrazine then rapidly reacts with the pre-targeted dienophile at the tumor site, concentrating the payload where it is needed and minimizing off-target effects.[10] This strategy has been investigated for in vivo cancer imaging and has the potential to enhance the efficacy of radiotherapy.

Scaffolds for Energetic Materials

As previously mentioned, the high nitrogen content and inherent energy of the tetrazine ring make it a key component in the design of novel energetic materials.[13][14][16] Research in this area focuses on synthesizing tetrazine derivatives with improved performance characteristics, such as higher detonation velocities and pressures, while maintaining low sensitivity to accidental detonation.[6][14] this compound is a valuable precursor in the synthesis of these advanced materials.[15]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[1][17][18][19]

  • Handling: Avoid contact with skin and eyes.[1][17][19] Avoid formation of dust and aerosols.[17] Use in a well-ventilated area.[1][17][18][19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][19]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[17]

It is crucial to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a versatile and important molecule with a growing number of applications in both materials science and biomedicine. Its role as a foundational building block for high-energy materials and its utility in the rapidly advancing field of bioorthogonal chemistry underscore its significance. While further research is needed to fully characterize some of its physical properties, the available data on its synthesis, reactivity, and applications provide a strong basis for its continued exploration and use in innovative scientific endeavors.

References

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • 1,2,4,5-Tetrazines as platform molecules for energetic materials and pharmaceuticals. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. (2006). Chinese Journal of Energetic Materials. Retrieved January 16, 2026, from [Link]

  • Recent advances in the synthesis and performance of 1,2,4,5-tetrazine-based energetic materials. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. (1988). OSTI.GOV. Retrieved January 16, 2026, from [Link]

  • High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. (2015). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. (1990). Journal of Heterocyclic Chemistry. Retrieved January 16, 2026, from [Link]

  • Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. (1989). UNT Digital Library. Retrieved January 16, 2026, from [Link]

  • The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. (2015). PubMed. Retrieved January 16, 2026, from [Link]

  • Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. II: From triaminoguanidine and 2,4-pentanedione. (1991). SciSpace. Retrieved January 16, 2026, from [Link]

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  • Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

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A-In-depth Technical Guide on the Discovery and History of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4,5-Tetrazine-3,6-diamine (DATZ). It delves into the initial synthesis, outlines the key scientific contributions, and presents the evolution of synthetic methodologies. This document serves as an in-depth resource for researchers, chemists, and professionals in drug development, offering a foundational understanding of this important heterocyclic compound.

Introduction: The Genesis of a High-Nitrogen Heterocycle

The journey of 1,2,4,5-tetrazines, a class of nitrogen-rich heterocyclic compounds, dates back to the late 19th century. These six-membered aromatic rings containing four nitrogen atoms have garnered significant interest due to their unique chemical properties and diverse applications, ranging from energetic materials to bioorthogonal chemistry.[1] Within this family, this compound (also known as 3,6-diamino-s-tetrazine or DATZ), with the chemical formula C₂H₄N₆, stands out for its high nitrogen content and versatile reactivity.

The unequivocal first synthesis of this compound is credited to Lin, Lieber, and Horwitz.[2] However, their initial methods, and subsequent alternate routes, were characterized by very low yields, typically in the range of 10-13%.[2] This early work laid the groundwork for future investigations aimed at improving the efficiency and practicality of DATZ synthesis. The quest for more viable synthetic pathways has been a persistent theme throughout the history of this compound, driven by its potential in various scientific and technological fields.

Early Synthetic Endeavors and Mechanistic Insights

The initial challenges in synthesizing this compound spurred further research to develop more efficient methods. A notable advancement came from the work of M. D. Coburn and D. G. Ott, who significantly improved the yield of DATZ through a two-step process.[2] Their approach, which will be detailed below, provided a more practical route to this important compound and offered valuable insights into the reaction mechanism.

The Coburn-Ott Synthesis: A Step-Change in Efficiency

The improved synthesis begins with the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione in an alcoholic solvent.[2] This reaction, under carefully controlled conditions, yields 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in yields of 45-50%.[2] The subsequent oxidation of this intermediate with sodium perborate produces this compound in a quantitative yield.[2]

Experimental Protocol: Improved Synthesis of this compound[2]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride

  • Combine 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione in a suitable alcohol solvent (e.g., ethanol).

  • Carefully control the reaction conditions, including temperature and stirring.

  • The reaction produces a precipitate of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

  • Filter the precipitate and wash it to isolate the intermediate product.

Step 2: Oxidation to this compound

  • Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride intermediate in water.

  • To the stirred solution, add sodium perborate tetrahydrate.

  • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of this compound will precipitate.

  • Allow the mixture to stir at ambient temperature for approximately 2 hours.

  • Cool the mixture to 0°C to maximize crystallization.

  • Filter the dark red crystals, wash with cold water, and dry to obtain the final product.

Mechanistic Rationale

The proposed mechanism for the formation of the dihydrotetrazine intermediate involves the initial condensation of 1,3-diaminoguanidine with 2,4-pentanedione to form a hydrazone derivative.[2] This is followed by cyclization with the elimination of water. Two molecules of this cyclized intermediate then react to form the dihydrotetrazine ring, with the elimination of 3,5-dimethyl-1H-pyrazole.[2] The subsequent oxidation step removes two hydrogen atoms from the dihydrotetrazine ring to form the aromatic 1,2,4,5-tetrazine system.

Visualization of the Synthetic Pathway

Synthesis_of_DATZ cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_oxidation Oxidation 1_3_diaminoguanidine 1,3-Diaminoguanidine monohydrochloride dihydrotetrazine 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine monohydrochloride 1_3_diaminoguanidine->dihydrotetrazine Reaction in Alcohol 2_4_pentanedione 2,4-Pentanedione 2_4_pentanedione->dihydrotetrazine DATZ This compound dihydrotetrazine->DATZ Oxidation in Water sodium_perborate Sodium Perborate Tetrahydrate sodium_perborate->DATZ

Caption: Synthetic workflow for the improved synthesis of this compound.

Further Synthetic Developments and Applications

The pursuit of more efficient and scalable syntheses of this compound has continued, leading to the development of alternative methods. One such method involves the use of triaminoguanidine monohydrochloride and 2,4-pentanedione to form a 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine intermediate.[3] This intermediate is then oxidized and subsequently treated with ammonia to yield the final product.[3]

The interest in this compound and its derivatives stems from their diverse applications. It is a valuable precursor for the synthesis of other high-energy materials, such as 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide.[3][4] Furthermore, its unique reactivity has been harnessed in the field of bioorthogonal chemistry, where tetrazines participate in "click chemistry" reactions for labeling and tracking biomolecules.[5] The compound has also been explored for its potential use in rocket fuel systems and as an antibiotic.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂H₄N₆[6]
Molecular Weight 112.09 g/mol [6][7]
Appearance Dark red crystals[2]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 6[7]
Topological Polar Surface Area 104 Ų[7]

Conclusion

From its challenging initial synthesis to the development of more efficient and scalable methods, the history of this compound reflects a continuous drive for innovation in synthetic chemistry. The foundational work of early researchers, coupled with subsequent improvements, has made this high-nitrogen heterocycle accessible for a wide range of applications. For researchers and professionals in drug development and materials science, a thorough understanding of the discovery and synthetic evolution of this compound is crucial for leveraging its unique properties in future advancements.

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  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I - Sciencemadness.org. (URL: [Link])

  • US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google P
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  • Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines. (URL: [Link])

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (URL: [Link])

  • Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. (URL: [Link])

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  • This compound, 1,4-dioxide - PubChem. (URL: [Link])

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An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2,4,5-Tetrazine-3,6-diamine

This compound, also known as 3,6-diamino-1,2,4,5-tetrazine (DAT), is a nitrogen-rich heterocyclic compound that has garnered significant interest in the scientific community. Its unique molecular structure and bonding characteristics make it a valuable precursor in the synthesis of high-energy density materials (HEDMs), including explosives and propellants.[1][2] Beyond its energetic applications, the tetrazine core is a key component in the field of bioorthogonal chemistry, although the parent diamino derivative is less commonly used in this context than its substituted analogues. This guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and key properties of this compound, offering valuable insights for researchers in materials science, medicinal chemistry, and drug development.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar six-membered tetrazine ring symmetrically substituted with two amino groups. The planarity of the molecule is a key feature, contributing to its aromatic character and influencing its intermolecular interactions in the solid state.

A seminal crystal structure determination by Krieger, Fischer, and Neugebauer in 1987 confirmed the planar geometry of the molecule.[3] The molecule possesses C2h symmetry. A notable feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The amino groups act as proton donors, forming strong hydrogen bonds with the nitrogen atoms of adjacent tetrazine rings. This extensive hydrogen bonding network leads to the formation of planar molecular layers and is responsible for the compound's high density and extreme insolubility in many common solvents.[3]

Bond Lengths and Angles: A Quantitative Look

The precise measurement of bond lengths and angles provides crucial insights into the nature of the chemical bonds within the molecule. The experimental data from the X-ray crystal structure analysis reveals important details about the electronic distribution and hybridization of the atoms.[3]

BondExperimental Bond Length (Å)
N1-N21.321
N2-C31.334
C3-N41.332
C3-N1'1.334
AngleExperimental Bond Angle (°)
N1'-C3-N2126.9
N2-C3-N4116.5
N1'-C3-N4116.5
C3-N2-N1116.6

Data sourced from Krieger et al., 1987.[3]

The relatively short C3-N4 bond length of 1.332 Å suggests a significant double-bond character, indicating that the lone pair of electrons on the amino nitrogen is delocalized into the electron-deficient tetrazine ring.[3] This electron donation from the amino groups influences the overall electronic structure and reactivity of the molecule.

Electronic Structure and Bonding: A Deeper Dive

The bonding in this compound is a fascinating interplay of sigma and pi systems, influenced by the high nitrogen content of the tetrazine ring and the electron-donating nature of the amino substituents.

Molecular Orbitals and Aromaticity

The 1,2,4,5-tetrazine ring is an electron-deficient aromatic system. The presence of four nitrogen atoms in the ring significantly lowers the energy of the π molecular orbitals. Computational studies on related tetrazine systems have shown that they possess a very low-lying lowest unoccupied molecular orbital (LUMO), which is a key factor in their reactivity, particularly in inverse-electron-demand Diels-Alder reactions.

The following diagram illustrates the fundamental structure and connectivity of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the molecule's symmetry and the rapid exchange of amine protons, the ¹H NMR spectrum is typically simple, showing a single resonance for the amino protons.

    • ¹³C NMR: The ¹³C NMR spectrum is also straightforward due to symmetry, exhibiting a single signal for the two equivalent carbon atoms in the tetrazine ring. The chemical shift of this carbon is influenced by the attached nitrogen atoms and the amino groups.

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound are characterized by specific absorption bands corresponding to the functional groups present. Key vibrational modes include:

    • N-H stretching vibrations of the amino groups, typically observed in the region of 3300-3500 cm⁻¹.

    • C=N and N=N stretching vibrations of the tetrazine ring, which appear in the fingerprint region (below 1600 cm⁻¹).

    • Ring breathing modes, which are characteristic of the tetrazine ring structure.

While detailed spectral assignments for the parent this compound are not extensively published, studies on related substituted tetrazines provide a basis for the interpretation of its spectra.[6]

Synthesis and Reactivity: A Practical Perspective

The synthesis of this compound has been a subject of considerable research, with efforts focused on improving yields and simplifying the synthetic route.

Experimental Protocol: An Improved Synthesis

An effective and relatively high-yield synthesis was reported by Coburn and Ott in 1990.[7] This two-step process involves the formation of a dihydrotetrazine intermediate followed by oxidation.

Step 1: Synthesis of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride

  • To a slurry of finely divided 1,3-diaminoguanidine monohydrochloride in 2-propanol, add 2,4-pentanedione with efficient mechanical stirring.

  • Allow the mixture to stir at ambient temperature for 20 hours.

  • Heat the resulting mixture under reflux for 8 hours. During this time, an initially formed sticky semi-solid will dissolve, and another solid will crystallize from the solution.

  • Collect the solid by filtration, wash with 2-propanol, and suspend in boiling 2-propanol.

Step 2: Oxidation to 3,6-diamino-1,2,4,5-tetrazine

  • To a stirred solution of the dihydrotetrazine intermediate in water, add sodium perborate tetrahydrate.

  • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals will separate.

  • Allow the mixture to stir at ambient temperature for 2 hours, then cool to 0°C.

  • The final product, 3,6-diamino-1,2,4,5-tetrazine, is obtained in quantitative yield.[7]

The following diagram outlines the key steps in this synthetic pathway.

Caption: Simplified workflow for the synthesis of this compound.

Key Reactivity
  • Precursor to Energetic Materials: this compound serves as a crucial starting material for the synthesis of more complex and powerful energetic materials, such as 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂).[1][3]

  • Nitration: The amino groups on the tetrazine ring can undergo nitration, leading to the formation of nitramine derivatives. This reactivity is central to its use in developing energetic compounds.[8]

  • Coordination Chemistry: The nitrogen-rich tetrazine ring and the exocyclic amino groups provide multiple potential coordination sites for metal ions. While the coordination chemistry of substituted tetrazines is well-explored, the use of this compound as a ligand is less common but holds potential for the development of novel coordination polymers and materials with interesting electronic and magnetic properties.

Conclusion and Future Outlook

This compound remains a molecule of significant interest due to its fundamental role in the development of high-energy density materials. Its planar structure, extensive hydrogen bonding network, and the electronic interplay between the electron-donating amino groups and the electron-deficient tetrazine ring are key to its unique properties. While its synthesis and basic structural features are well-established, there remains a need for more in-depth computational studies to fully elucidate its molecular orbital interactions and for comprehensive spectroscopic analyses to be published. Further exploration of its reactivity and coordination chemistry could open up new avenues for its application beyond the field of energetic materials. This guide serves as a foundational resource for researchers looking to understand and utilize this fascinating and important molecule.

References

  • XU Song-ling, LEI Yong-peng, YANG Shi-qing, et al. Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide[J]. Chinese Journal of Energetic Materials, 2006, 14(5): 340-342. (URL: [Link])

  • Krieger, C., Fischer, H., & Neugebauer, F. A. (1987). 3,6-Diamino-1,2,4,5-tetrazine: an example of strong intermolecular hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 43(7), 1320-1322. (URL: [Link])

  • Zhao, N. N., Zhao, Y. L., Hu, Y., Ma, H. X., Zhao, F. Q., & Song, J. R. (2013). Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: a density functional theoretical study. SA-e-stap, 10(1). (URL: [Link])

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Theoretical Framework for Assessing the Stability of 1,2,4,5-Tetrazine-3,6-diamine: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,4,5-Tetrazine-3,6-diamine in Energetic Materials and Drug Development

This compound (also known as DAT), a nitrogen-rich heterocyclic compound, stands as a molecule of significant interest at the intersection of energetic materials science and medicinal chemistry. Its high nitrogen content and structural features contribute to a high positive heat of formation, a key characteristic of energetic materials.[1] Concurrently, the tetrazine core is a valuable pharmacophore in drug development, utilized in bioorthogonal chemistry for selective labeling of biomacromolecules.[2][3] The stability of this compound is a critical parameter that dictates its suitability and safety in these applications. A thorough understanding of its thermal and chemical stability is paramount for predicting its performance as an energetic material and ensuring its integrity in biological systems.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to evaluate the stability of this compound. We will delve into the quantum chemical calculations that form the bedrock of these assessments, elucidating the rationale behind the selection of specific computational models and parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of tetrazine-based compounds.

Pillar 1: Foundational Principles of Computational Stability Analysis

The intrinsic stability of a molecule like this compound is fundamentally governed by its electronic structure and the strength of its chemical bonds. Computational quantum chemistry provides a powerful toolkit to probe these characteristics, offering insights that are often challenging or hazardous to obtain through experimental means alone.[4][5] The primary objective of these theoretical calculations is to quantify the energetic landscape of the molecule, identifying its most stable conformation and the energy barriers associated with its decomposition pathways.

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of energetic materials and complex organic molecules.[6][7] Its balance of computational cost and accuracy makes it particularly well-suited for calculating the thermochemical properties of tetrazine derivatives.[8] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity to compute than the full many-electron wavefunction. The choice of the functional and basis set within a DFT calculation is a critical decision that directly impacts the accuracy of the results. For nitrogen-rich systems like this compound, functionals such as B3LYP are commonly employed, often in conjunction with Pople-style basis sets like 6-311++G(d,p), to provide a robust description of the electronic structure.[9][10]

Pillar 2: Key Theoretical Parameters for Stability Assessment

Several key theoretical parameters are calculated to construct a comprehensive picture of the stability of this compound. These parameters provide quantitative measures of the molecule's energetic content and its propensity to undergo decomposition.

Heat of Formation (HOF)

The heat of formation (HOF) is a fundamental thermodynamic property that indicates the energy released or absorbed upon the formation of a compound from its constituent elements in their standard states.[11] For energetic materials, a high positive heat of formation is desirable as it correlates with a greater energy release upon decomposition.[7] Theoretical calculations of gas-phase HOF are typically performed using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.[7][8]

The solid-phase heat of formation can then be estimated by subtracting the calculated heat of sublimation from the gas-phase heat of formation.[11][12]

Table 1: Calculated Thermochemical Properties of 1,2,4,5-Tetrazine Derivatives

Compound Gas-Phase Heat of Formation (kcal/mol) Method Reference
1,2,4,5-Tetrazine +71.3 G3(MP2)//B3LYP [8]
3,6-diamino-1,2,4,5-tetrazine +59.8 B3LYP/6-31G(d,p) [8]

| 3,6-dihydrazino-1,2,4,5-tetrazine | +124.3 | |[1] |

Note: The values presented are from different studies and may have been calculated using varied methodologies.

Bond Dissociation Energy (BDE)

The stability of a molecule is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a specific bond.[13] Identifying the weakest bond in the molecule, often referred to as the "trigger linkage," is crucial for understanding the initial steps of decomposition.[14] Theoretical calculations can predict the BDE for every bond in this compound, providing insights into its thermal stability. A higher BDE for the weakest bond generally suggests greater thermal stability.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability.[5] A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5]

Pillar 3: Computational Workflow for Stability Analysis

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following outlines a typical protocol for the theoretical stability analysis of this compound.

Step-by-Step Computational Protocol
  • Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT method (e.g., B3LYP/6-311++G(d,p)). The optimization process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface.[15]

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and other thermodynamic properties.[16]

  • Calculation of Thermochemical Properties: Using the optimized geometry and vibrational frequencies, the heat of formation is calculated, typically through an isodesmic reaction scheme.

  • Bond Dissociation Energy (BDE) Analysis: The BDE for each bond is calculated by computing the energy difference between the parent molecule and the two radical fragments formed upon bond cleavage.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation, and the HOMO-LUMO gap is determined.

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Stability Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis thermo_props Thermochemical Properties (Heat of Formation) freq_analysis->thermo_props bde_analysis Bond Dissociation Energy (Weakest Bond Identification) freq_analysis->bde_analysis fmo_analysis Frontier Molecular Orbitals (HOMO-LUMO Gap) freq_analysis->fmo_analysis stability_assessment Comprehensive Stability Assessment thermo_props->stability_assessment bde_analysis->stability_assessment fmo_analysis->stability_assessment

Caption: Computational workflow for stability analysis.

Advanced Considerations and Future Directions

While the described DFT-based methods provide a robust framework for stability assessment, more advanced computational techniques can offer even greater accuracy. High-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)) can provide benchmark-quality data, albeit at a significantly higher computational cost.[11] Furthermore, the integration of machine learning and artificial intelligence with quantum chemical calculations is a rapidly growing field that holds promise for accelerating the discovery and design of novel energetic materials with tailored stability properties.[17][18]

Conclusion

The theoretical calculation of stability for this compound is a multifaceted process that relies on a sound understanding of quantum chemical principles and a systematic computational approach. By leveraging Density Functional Theory to calculate key parameters such as the heat of formation, bond dissociation energies, and the HOMO-LUMO gap, researchers can gain invaluable insights into the stability of this important molecule. These computational predictions, when used in concert with experimental data, provide a powerful paradigm for the rational design of safer and more effective energetic materials and pharmaceuticals.

References

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Methodological & Application

The Versatile Diamine: Application Notes and Protocols for 1,2,4,5-Tetrazine-3,6-diamine in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nitrogen-Rich Scaffold

1,2,4,5-Tetrazine-3,6-diamine (TZDA), also known as 3,6-diamino-s-tetrazine (DAT), is a nitrogen-rich heterocyclic compound that has garnered significant attention across diverse scientific disciplines. Its unique electronic properties, stemming from the electron-deficient tetrazine ring and the electron-donating amino groups, render it a versatile building block for a myriad of applications. This guide provides an in-depth exploration of TZDA's utility in bioorthogonal chemistry, energetic materials science, and as a precursor for functional materials, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The core of TZDA's reactivity lies in its 1,2,4,5-tetrazine ring, a six-membered aromatic system containing four nitrogen atoms. This high nitrogen content is a defining feature, contributing to its energetic properties and its role as an electron-deficient diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. The amino groups at the 3 and 6 positions not only modulate the electronic character of the tetrazine ring but also serve as convenient handles for further chemical modifications.

Part 1: Bioorthogonal Chemistry and Bioconjugation - The "Click" Power of Tetrazines

The IEDDA reaction between a tetrazine and a strained alkene or alkyne is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes. This "click" reaction is exceptionally fast and highly selective, making it an invaluable tool for labeling and tracking biomolecules in real-time.[1][2] While various substituted tetrazines are employed, the diamino scaffold of TZDA offers a platform for creating customized bioprobes.

Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition where the electronic demands are reversed compared to the classical Diels-Alder reaction. The electron-deficient tetrazine acts as the diene, and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO) or norbornene derivative, serves as the dienophile.[2] The reaction proceeds through a concerted cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, rendering the reaction irreversible.

Diagram 1: IEDDA Reaction Mechanism

IEDDA_Mechanism cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction Tetrazine 1,2,4,5-Tetrazine (Electron-deficient Diene) Intermediate Cycloadduct (Unstable) Tetrazine->Intermediate + Dienophile Strained Alkene (Electron-rich Dienophile) Dienophile->Intermediate Product Dihydropyridazine Intermediate->Product - N₂ N2 N₂ Gas

Caption: The IEDDA reaction between a tetrazine and a strained alkene.

Application Note: Designing a TZDA-Based Fluorescent Probe

The amino groups of TZDA can be readily functionalized to create a variety of probes. For instance, one amino group can be acylated with a fluorescent dye, while the other remains free or is modified to improve water solubility. This modularity allows for the synthesis of "turn-on" fluorescent probes where the fluorescence of the dye is quenched by the close proximity of the tetrazine ring. Upon reaction with a target biomolecule functionalized with a strained alkene, the tetrazine is consumed, leading to the release of the fluorophore and a significant increase in fluorescence.[3]

Protocol: Bioorthogonal Labeling of a Protein with a TZDA-Derived Probe

This protocol outlines a general procedure for labeling a protein containing a strained alkene (e.g., TCO-modified lysine) with a hypothetical fluorescently-labeled TZDA probe.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Fluorescent TZDA-probe stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the TCO-modified protein at a known concentration (e.g., 10 µM) in PBS.

    • Dilute the fluorescent TZDA-probe stock solution in PBS to a working concentration (e.g., 100 µM).

  • Labeling Reaction:

    • To the protein solution, add the fluorescent TZDA-probe solution to achieve a final probe concentration of 50 µM (a 5-fold molar excess).

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation. The optimal time and temperature may need to be determined empirically.

  • Removal of Excess Probe:

    • Remove the unreacted probe by size-exclusion chromatography, dialysis, or spin filtration, using a resin or membrane with a molecular weight cutoff appropriate for the protein.

  • Analysis:

    • Confirm successful labeling by fluorescence spectroscopy, measuring the emission of the fluorophore.

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.

Part 2: Energetic Materials and Gas Generators - Harnessing the Power of Nitrogen

The high nitrogen content and positive heat of formation of the tetrazine ring make TZDA and its derivatives attractive candidates for energetic materials, such as explosives, propellants, and pyrotechnics.[4] These materials are characterized by their ability to release large amounts of energy and gas upon decomposition.

Application Note: TZDA as a Precursor to Insensitive High-Energy-Density Materials (HEDMs)

A key advantage of many tetrazine-based energetic materials is their relative insensitivity to stimuli like impact and friction, enhancing their safety profile.[5] TZDA serves as a crucial precursor for the synthesis of more complex and powerful energetic compounds. A notable example is its conversion to 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112 or DATZO2), an energetic material with a good balance of performance and stability.[1][6]

The synthesis of these materials requires stringent safety protocols due to their inherent risks.

Protocol: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ/TZDA)

This protocol describes the synthesis of TZDA from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), a common intermediate.[7]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Ammonia (aqueous solution or gas)

  • Suitable solvent (e.g., 1-methyl-2-pyrrolidinone (NMP))[8]

  • Pressure vessel (if using gaseous ammonia)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve BT in the chosen solvent within a pressure vessel.

  • Ammonolysis: Introduce ammonia into the reaction vessel. The reaction can be carried out by bubbling ammonia gas through the solution or by heating with an aqueous ammonia solution in a sealed vessel.[1] A typical procedure involves heating at 90°C in a pressure vessel.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, TZDA, will precipitate from the solution.

    • Collect the solid product by filtration.

    • Wash the product with a suitable solvent (e.g., water or ethanol) to remove impurities.

    • Dry the purified TZDA under vacuum. A yield of 95.3% has been reported for a similar synthesis.[7]

Safety Precautions for Handling Energetic Materials:

Working with energetic materials requires specialized training and adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[5][6][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][9]

  • Static Discharge: Take precautions to prevent static discharge, which can be an ignition source.

  • Scale: Handle only small quantities of energetic materials.

  • Containment: Use appropriate reaction vessels and secondary containment.

  • Emergency Procedures: Be familiar with emergency procedures and have access to appropriate fire extinguishing equipment.

Part 3: Materials Science - Building with Tetrazine Linkers

The rigid, planar structure and the functionalizable amino groups of TZDA make it an interesting building block for the synthesis of advanced materials, such as metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.

Application Note: TZDA-Derived Linkers for Functional MOFs

To be used as a linker in MOF synthesis, the amino groups of TZDA need to be converted into coordinating groups, typically carboxylic acids. The resulting 1,2,4,5-tetrazine-3,6-dicarboxylic acid can then be used to construct MOFs with unique properties.[8] The electron-deficient tetrazine ring within the MOF structure can impart interesting electronic and catalytic properties. Furthermore, the tetrazine units within the MOF can be post-synthetically modified via IEDDA reactions, allowing for the introduction of new functionalities within the pores of the material.[10][11]

Diagram 2: From TZDA to a MOF Linker

TZDA_to_Linker cluster_synthesis Proposed Synthesis of a TZDA-Based MOF Linker TZDA This compound (TZDA) Intermediate Diazonium Salt TZDA->Intermediate 1. NaNO₂, HCl Dinitrile 3,6-Dicyano-1,2,4,5-tetrazine Intermediate->Dinitrile 2. CuCN Linker 1,2,4,5-Tetrazine-3,6-dicarboxylic acid Dinitrile->Linker Hydrolysis

Caption: A proposed synthetic route to a TZDA-based dicarboxylic acid linker for MOF synthesis.

Protocol: Proposed Synthesis of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid from TZDA

This protocol outlines a plausible synthetic route for converting the amino groups of TZDA into carboxylic acid groups, a necessary step for its use as a MOF linker. This is a multi-step process that should be performed by chemists experienced in organic synthesis.

Step 1: Diazotization of TZDA

  • Suspend TZDA in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the suspension in an ice bath to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This will form the bis(diazonium) salt.

Step 2: Sandmeyer Reaction to Form the Dinitrile

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The product, 3,6-dicyano-1,2,4,5-tetrazine, can be extracted with an organic solvent.

Step 3: Hydrolysis to the Dicarboxylic Acid

  • Hydrolyze the dinitrile to the dicarboxylic acid using either acidic or basic conditions. For example, refluxing the dinitrile in a strong aqueous acid (e.g., H₂SO₄) will yield 1,2,4,5-tetrazine-3,6-dicarboxylic acid.

  • The final product can be purified by recrystallization.

General Protocol for MOF Synthesis:

  • Dissolve the 1,2,4,5-tetrazine-3,6-dicarboxylic acid linker and a suitable metal salt (e.g., a zinc or zirconium salt) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Heat the mixture in a sealed vial in an oven for a specific period (e.g., 24-72 hours) at a temperature typically ranging from 80 to 150°C.

  • After cooling, crystals of the MOF may have formed. These can be collected by filtration, washed with fresh solvent, and dried.

Quantitative Data Summary

CompoundApplicationKey PropertyValue
TZDA Derivative Bioorthogonal ChemistrySecond-order rate constant for IEDDA with TCOCan be very high, up to 10³ M⁻¹s⁻¹
LAX-112 (DATZO2) Energetic MaterialDetonation Velocity~8,500 m/s
TZDA-based MOF Materials ScienceSurface AreaDependent on the specific MOF structure

Conclusion

This compound is a molecule of significant scientific interest due to its versatile chemical nature. Its applications span from the intricate world of live-cell imaging to the powerful realm of energetic materials and the structured design of functional porous materials. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the unique properties of this remarkable compound. As research continues to advance, the applications of TZDA and its derivatives are poised to expand even further, solidifying its place as a valuable tool in the modern scientific landscape.

References

  • Górecki, S., & Kudelko, A. (2025).
  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204.
  • Coburn, M. D., et al. (1993). 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112). Propellants, Explosives, Pyrotechnics, 18(2), 94-97.
  • Xu, S., et al. (2006). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. Retrieved from [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of chemical research, 51(5), 1074–1082.
  • Meng, Z., et al. (2022). Tetrazine Linkers as Plug-and-Play Tags for General Metal-Organic Framework Functionalization and C60 Conjugation.
  • Mondal, B., et al. (2017). Towards a potential 4,4′-(1,2,4,5-tetrazine-3,6-diyl) dibenzoic spacer to construct metal–organic frameworks. Dalton Transactions, 46(33), 10897-10901.
  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

  • Zhang, X., et al. (2022). Tetrazine-based metal-organic frameworks.

Sources

Application Notes & Protocols: 1,2,4,5-Tetrazine-3,6-diamine (DATz) in Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers and Scientists in Energetic Materials Development

Introduction: The Role of 1,2,4,5-Tetrazine-3,6-diamine (DATz) in Advanced Energetics

This compound, commonly referred to as DATz, is a high-nitrogen heterocyclic compound that has garnered significant attention in the field of energetic materials.[1][2] Its molecular structure, composed of a six-membered aromatic ring with four nitrogen atoms, makes it a valuable building block for the synthesis of high-performance, insensitive, and more environmentally benign energetic materials.[3]

High-nitrogen compounds like DATz are sought after because their decomposition primarily yields voluminous amounts of diatomic nitrogen (N₂) gas, a thermodynamically stable product.[3][4] This process releases a substantial amount of energy, contributing to high detonation performance. Unlike traditional nitroaromatic explosives, the decomposition products of many nitrogen-rich materials have a reduced environmental impact. DATz serves as a critical precursor to a variety of advanced energetic compounds, including oxidizer derivatives like 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112).[5][6]

This document provides a detailed guide for researchers, covering the fundamental properties, synthesis protocols, performance characteristics, and safe handling of DATz.

Physicochemical and Spectroscopic Properties of DATz

The inherent properties of DATz are foundational to its application in energetic materials. A summary of its key characteristics is provided below.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 19617-90-4[7]
Molecular Formula C₂H₄N₆[7]
Molar Mass 112.09 g/mol [7]
Appearance Dark red crystals[8]
Nitrogen Content 74.97%Calculated

Characterization of DATz is crucial to confirm its identity and purity post-synthesis. Standard analytical techniques include:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure (¹H and ¹³C NMR).[7][9]

  • Mass Spectrometry (MS): To confirm the molecular weight.[7][9]

  • Differential Scanning Calorimetry (DSC): To determine thermal stability and decomposition temperature.[9]

  • Elemental Analysis: To verify the empirical formula.[9]

Synthesis Protocol for this compound (DATz)

Several synthetic routes to DATz have been reported.[5][8] The following protocol is an improved, two-step method adapted from literature, known for its reasonable yields and procedural clarity.[8] It involves the formation of a dihydrotetrazine intermediate followed by oxidation.

Logical Workflow of DATz Synthesis

The synthesis follows a logical progression from acyclic precursors to the final aromatic tetrazine ring.

DATz_Synthesis_Workflow cluster_step1 Step 1: Dihydrotetrazine Formation cluster_step2 Step 2: Oxidation to DATz A 1,3-Diaminoguanidine monohydrochloride (1) C Condensation Reaction (in Alcohol Solvent) A->C B 2,4-Pentanedione (2) B->C D 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine HCl (3) C->D Yields: 45-50% E Intermediate (3) in Water D->E Product used in next step G Oxidation Reaction (Ambient Temp.) E->G F Sodium Perborate Tetrahydrate F->G H This compound (DATz) G->H Quantitative Yield caption Workflow for the synthesis of DATz.

Caption: Workflow for the synthesis of DATz.

Part 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (3)
  • Causality: This step involves the condensation reaction between 1,3-diaminoguanidine and 2,4-pentanedione. The use of an alcohol solvent facilitates the reaction, and careful control of conditions is necessary to achieve good yields of the dihydrotetrazine intermediate.[8]

  • Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,3-diaminoguanidine monohydrochloride (1) in a suitable alcohol solvent (e.g., ethanol or isopropanol).

    • Reagent Addition: Add an equimolar amount of 2,4-pentanedione (2) to the suspension.

    • Reflux: Heat the mixture to reflux. The reaction time can be optimized by monitoring the precipitation of the product (typically around 6 hours).[8]

    • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Filtration: Collect the precipitated white solid by vacuum filtration.

    • Washing: Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts like 3,5-dimethyl-1H-pyrazole.[8]

    • Drying: Dry the product under vacuum to yield 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (3).

Part 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine (DATz) (6)
  • Causality: The dihydrotetrazine intermediate is oxidized to form the stable, aromatic 1,2,4,5-tetrazine ring. Sodium perborate is an effective and relatively mild oxidizing agent for this transformation, producing DATz in high yield.[8]

  • Protocol:

    • Dissolution: In a large beaker, dissolve the intermediate (3) (0.20 mole) in deionized water (1 L) with stirring.

    • Oxidant Addition: To the stirred solution, add sodium perborate tetrahydrate (0.21 mole) portion-wise.

    • Reaction: As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of DATz will begin to precipitate. Allow the mixture to stir at ambient temperature for 2 hours to ensure complete reaction.[8]

    • Crystallization: Cool the mixture to 0°C in an ice bath to maximize the precipitation of the product.

    • Filtration and Washing: Collect the red crystals by vacuum filtration and wash them thoroughly with cold water.

    • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60°C) to obtain pure 3,6-diamino-1,2,4,5-tetrazine (DATz).

Applications and Performance of DATz-Based Materials

DATz is primarily a building block for more complex energetic materials rather than a standalone explosive. Its high nitrogen content and reactive amino groups allow for further functionalization to tune energetic properties.

Key Advantages and Logical Relationships

DATz_Advantages A DATz Structure (High Nitrogen Content, 75%) B High Positive Heat of Formation A->B contributes to C Generation of N₂ Gas A->C leads to D High Detonation Performance (Velocity & Pressure) B->D improves C->D improves E Reduced Carbon Footprint (Greener Propellants/Explosives) C->E results in caption Advantages of DATz in energetic materials.

Caption: Advantages of DATz in energetic materials.

Performance Characteristics

The performance of energetic materials is benchmarked by several key parameters, including detonation velocity (D) and detonation pressure (P). While DATz itself is a precursor, its derivatives exhibit impressive performance, often balancing power with insensitivity.[10] Below is a comparison of energetic materials derived from or related to the tetrazine family against conventional explosives.

CompoundDensity (ρ) (g/cm³)Detonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Sensitivity
TNT (Trinitrotoluene)1.656,90019.0Insensitive
RDX 1.828,75034.0Sensitive
HMX 1.919,10039.0Sensitive
BTATz ¹1.73~8,830 (Calculated)~33.9 (Calculated)Insensitive
HTATz·N₂H₄ ²1.778,500 (Calculated)~29.0 (Calculated)Insensitive

¹ 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine, a related tetrazine derivative.[10] ² An asymmetrically substituted tetrazine energetic salt.[10][11]

Note: Experimental values can vary based on formulation and testing conditions. Calculated values are theoretical predictions.

Safety Protocols and Handling

Disclaimer: this compound is an energetic material precursor and should be handled only by trained professionals in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles (or a face shield), and chemically resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[12]

  • Handling:

    • Avoid creating dust.[12]

    • Use non-sparking tools (e.g., plastic or ceramic spatulas).

    • Keep away from ignition sources, heat, friction, and impact.

    • Ground all equipment when transferring material.

  • Storage:

    • Store in a cool, dry, well-ventilated area.

    • Keep the container tightly closed.[13]

    • Store away from incompatible materials, such as strong oxidizing agents.

  • Spill and Waste Disposal:

    • In case of a spill, carefully sweep up the material without creating dust and place it in a designated, labeled container for hazardous waste.[12]

    • Do not let the product enter drains.[12]

    • Dispose of waste material in accordance with all local, state, and federal regulations for energetic materials.

Conclusion

This compound is a cornerstone molecule for the development of next-generation high-nitrogen energetic materials. Its synthesis, while requiring careful execution, is well-documented and accessible. The true value of DATz lies in its role as a versatile platform for creating energetic compounds that offer a superior balance of performance and safety compared to many traditional explosives.[10] As research continues, DATz and its derivatives are poised to play a significant role in the formulation of advanced propellants, explosives, and gas generants.

References

  • Azo-linked high-nitrogen energetic materials. Journal of Materials Chemistry A (RSC Publishing).
  • Coburn, M. D., & Ott, D. G. (1994). Synthesis of 3,6-diamino-1,2,4,5-tetrazine. U.S. Patent No. 5,281,706. Washington, DC: U.S. Patent and Trademark Office.
  • Review on high-nitrogen energetic materials. ResearchGate.
  • Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. ResearchGate.
  • Electrochemical Synthesis of High-Nitrogen Materials and Energetic Materials. Chemical Reviews (ACS Publications).
  • Review on Synthesis of High-nitrogen Energetic Compounds. Semantic Scholar.
  • This compound Safety Data Sheets(SDS). lookchem.
  • high-nitrogen energetic materials: Topics by Science.gov. Science.gov.
  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1942.
  • SAFETY DATA SHEET. Fisher Scientific.
  • This compound. PubChem.
  • Wallace, R. S. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-16.
  • Wang, S., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1009355.
  • This compound, 1,4-dioxide. PubChem.
  • Wang, S., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1009355.

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Application Notes and Protocols for 1,2,4,5-Tetrazine Derivatives in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of 1,2,4,5-Tetrazine-3,6-diamine and Guide to Effective Reagent Selection

Introduction: The Power of Tetrazine Ligation in Biological Discovery

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological processes in their native environment. These reactions are designed to be highly selective and efficient within complex living systems, without interfering with endogenous biochemistry.[1][2] Among the most powerful tools in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (iEDDA) reaction, most notably the ligation between a 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO).[3][4] This reaction is prized for its exceptionally fast kinetics, often orders of magnitude faster than other bioorthogonal reactions, and its high specificity, which allows for efficient labeling at low concentrations.[4][5][6] The versatility of the tetrazine-TCO ligation has led to its widespread application in live-cell imaging, proteomics, antibody-drug conjugation, and diagnostics.[7][8][9][10]

The success of these applications hinges on the chemical properties of the tetrazine derivative employed. The reactivity of the tetrazine core is highly tunable based on the electronic properties of its substituents at the 3- and 6-positions.[11][12] This guide provides a detailed analysis of this compound, explains the chemical principles governing its reactivity, and offers protocols for more effective tetrazine derivatives in bioorthogonal applications.

The Reactivity of 1,2,4,5-Tetrazines: A Tale of Electrons

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene/alkyne).[13] The rate of this reaction is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[14] Substituents on the tetrazine ring are critical for modulating this LUMO energy.

  • Electron-Withdrawing Groups (EWGs) , such as aryl, pyridyl, or carboxylate groups, lower the tetrazine's LUMO energy. This smaller energy gap with the dienophile's HOMO leads to a significant acceleration of the iEDDA reaction.[11][13][14]

  • Electron-Donating Groups (EDGs) , such as amino or alkyl groups, have the opposite effect. They raise the tetrazine's LUMO energy, increasing the energy gap and thus dramatically slowing the reaction rate.[11][14][15]

This fundamental principle creates a well-documented trade-off in tetrazine design: modifications that increase reactivity often make the tetrazine core more susceptible to degradation, while stabilizing electron-donating groups tend to reduce reactivity.[9][11]

G cluster_0 Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Tetrazine Tetrazine Cycloadduct Cycloadduct Tetrazine->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Cycloadduct Product Product Cycloadduct->Product Retro-Diels-Alder (N₂ release)

Caption: The iEDDA reaction between a tetrazine and a dienophile.

A Critical Assessment of this compound

Given the principles outlined above, this compound (diaminotetrazine) is a challenging substrate for bioorthogonal chemistry. The two amino groups (-NH₂) are strong electron-donating groups. Consequently, they significantly raise the LUMO energy of the tetrazine ring.

This electronic effect results in a substantial decrease in reactivity towards dienophiles. Authoritative sources have explicitly described amine-modified tetrazines, including this compound, as having poor reactivity with dienophiles .[16] This inherent low reactivity makes it unsuitable for the vast majority of bioorthogonal applications, which demand rapid kinetics to achieve efficient labeling in a timely manner and at biologically relevant concentrations. While stable, its reaction rates are too slow to be practical for live-cell imaging or in vivo studies where speed is of the essence.

Comparative Analysis of Tetrazine Derivatives

To achieve successful bioorthogonal labeling, researchers should select tetrazine derivatives functionalized with electron-withdrawing groups. The table below compares the properties of this compound with more effective, commonly used alternatives.

Tetrazine DerivativeSubstituentsElectronic EffectiEDDA ReactivitySuitability for Bioorthogonal Chemistry
This compound 2x Amino (-NH₂)Strong Electron-DonatingVery Low [16]Not Recommended
3-Phenyl-6-methyl-tetrazine 1x Phenyl, 1x MethylModerately EWGModerateGood for specific applications
3,6-di-(2-pyridyl)-s-tetrazine 2x PyridylStrong EWGVery High [6]Excellent, widely used
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate 2x Carboxylate (-CO₂Me)Strong EWGExtremely High [13]Highly reactive, but may have limited stability in aqueous media[16][17]

General Application Protocol: Antibody Labeling with a Reactive Tetrazine-NHS Ester

This protocol describes a general method for labeling a primary amine-containing biomolecule, such as an antibody, with a highly reactive tetrazine derivative (e.g., one containing pyridyl or aryl substituents) activated as an N-hydroxysuccinimide (NHS) ester. This method is not suitable for this compound due to its poor reactivity.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Tetrazine-NHS ester (e.g., 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine-NHS)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

G cluster_0 Workflow: Antibody-Tetrazine Conjugation A 1. Prepare Antibody Solution (in PBS, pH 7.4-8.0) C 3. Combine Antibody and Tetrazine-NHS Ester A->C B 2. Prepare Tetrazine-NHS Ester Stock Solution (in DMF/DMSO) B->C D 4. Incubate Reaction (1-2 hours, RT) C->D E 5. Purify Conjugate (Desalting Column) D->E F 6. Characterize Conjugate (UV-Vis, SDS-PAGE) E->F G 7. Ready for iEDDA Reaction with TCO-modified target F->G

Caption: Workflow for conjugating an antibody with a Tetrazine-NHS ester.

Protocol Steps:

  • Preparation of Reagents:

    • Allow the Tetrazine-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMF or DMSO (e.g., 10-20 mM).

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester.

    • The concentration of the antibody should typically be between 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to maintain protein stability.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification:

    • Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per antibody. This can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the λmax of the tetrazine (typically ~520-540 nm).

  • Storage and Use:

    • Store the purified antibody-tetrazine conjugate at 4°C or -20°C (with a cryoprotectant like glycerol if necessary).

    • The conjugate is now ready for bioorthogonal ligation with a TCO-modified target molecule in applications like pre-targeted imaging or cell labeling.[8][16][18]

Protocol: Pre-targeted Live Cell Imaging

This protocol outlines a general procedure for labeling live cells using a two-step pre-targeting approach. First, cells are treated with a TCO-modified antibody that binds to a specific cell-surface antigen. Second, a highly reactive tetrazine-fluorophore conjugate is added, which rapidly reacts with the TCO-tagged antibody for fluorescent visualization.

Materials:

  • Live cells expressing the antigen of interest

  • TCO-modified antibody (prepared as described previously, or using a TCO-NHS ester)

  • Reactive Tetrazine-Fluorophore conjugate (e.g., H-Tetrazine-TAMRA)

  • Cell culture medium

  • Imaging buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope

Protocol Steps:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Antibody Pre-targeting:

    • Dilute the TCO-modified antibody to the desired concentration (e.g., 5-20 µg/mL) in cold imaging buffer or cell culture medium.

    • Remove the culture medium from the cells, wash once with PBS, and add the antibody solution.

    • Incubate for 30-60 minutes at 4°C to allow antibody binding to the cell surface while minimizing internalization.

  • Wash Step:

    • Remove the antibody solution and wash the cells 2-3 times with cold imaging buffer to remove any unbound antibody.

  • Tetrazine Labeling:

    • Dilute the Tetrazine-Fluorophore conjugate to a final concentration of 1-5 µM in imaging buffer.

    • Add the tetrazine solution to the cells. The reaction is typically very fast, and a fluorescent signal can often be observed within minutes.[10]

    • Incubate for 5-15 minutes at room temperature or 37°C.

  • Final Wash and Imaging:

    • Wash the cells 2-3 times with imaging buffer to remove excess tetrazine-fluorophore.

    • Add fresh imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.

Conclusion and Recommendations

The inverse-electron-demand Diels-Alder reaction is a cornerstone of modern chemical biology, enabling a wide array of applications in living systems. The choice of the tetrazine derivative is paramount to the success of these experiments. Due to the strong electron-donating nature of its amino substituents, This compound exhibits poor reactivity in iEDDA reactions and is therefore not recommended for bioorthogonal applications.[14][16]

For researchers seeking to perform efficient and rapid bioconjugations, it is essential to use tetrazines functionalized with electron-withdrawing groups, such as pyridyl or substituted aryl rings. These reagents provide the fast kinetics necessary for labeling at low concentrations and in complex biological media. By understanding the fundamental principles of tetrazine reactivity, scientists can make informed decisions to select the appropriate tools for their research, leading to robust and reproducible results in the exciting field of bioorthogonal chemistry.

References

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  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics: Amino-Substituted vs. Aryl-Substituted Tetrazines in Bioorthogonal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Tetrazine-SS-NHS in Live Cell Imaging. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Live Cell Imaging Using (R)-TCO-OH. BenchChem.
  • BenchChem. (2025). Application Note and Protocol: (R)-TCO-OH Conjugation to Antibodies for Bioorthogonal Labeling. BenchChem.
  • Versteegen, R. M., et al. (2013). Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting. Organic & Biomolecular Chemistry, 11(36), 6173-6179.
  • Nayak, T. R., et al. (2023).
  • Biswas, S., et al. (2021). Effects of substituents on the reactivity of Tz in IEDDA reactions.
  • Tavare, R., et al. (2023). A biorthogonal chemistry approach for high-contrast antibody imaging of lymphoma at early time points. EJNMMI Research, 13(1), 29.
  • Versteegen, R. M., et al. (2020). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive trans-Cyclooctene. Journal of the American Chemical Society, 142(23), 10494-10502.
  • Boger, D. L., et al. (2007). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regiospecificity. Organic Letters, 9(18), 3451–3454.
  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
  • Enamine. (n.d.). Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction. Enamine.
  • Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.
  • Rashidian, M., et al. (2019).
  • Wieczorek, M., et al. (2020). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.
  • Boger, D. L. (2009). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 74(19), 7031–7046.
  • Svatunek, D., & Mikula, H. (2019). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology.
  • Liu, Y., et al. (2020). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 8, 584.
  • Ros Simó, E. (2021). Syntheses and applications of 3-bromo-1,2,4,5-tetrazines as novel tools for chemical biology.
  • Sigma-Aldrich. (n.d.). Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich.
  • Svatunek, D., et al. (2016). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions.
  • Blackman, M. L., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Journal of the American Chemical Society, 130(41), 13518–13519.
  • Boger, D. L., & Schaum, R. P. (2003). Synthesis and inverse electron demand Diels-Alder reactions of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine. The Journal of Organic Chemistry, 68(9), 3593-3598.
  • BenchChem. (2025).
  • Wu, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry.
  • Wang, Y., et al. (2024). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Molecules, 29(9), 2097.

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Synthesis of 3,6-diamino-1,2,4,5-tetrazine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3,6-diamino-1,2,4,5-tetrazine Scaffold

The 3,6-diamino-1,2,4,5-tetrazine (DAT) core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines. Its unique electronic properties, inherent stability, and versatile reactivity make it a valuable building block in the development of advanced materials and therapeutic agents. While historically prominent in the field of energetic materials due to its high nitrogen content, the applications of DAT derivatives have expanded into the realm of medicinal chemistry and drug development.[1]

This guide provides a comprehensive overview of the synthesis of 3,6-diamino-1,2,4,5-tetrazine and its derivatives, offering detailed protocols and insights into the underlying chemical principles. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to confidently synthesize and utilize these promising compounds.

Synthetic Pathways to the 3,6-diamino-1,2,4,5-tetrazine Core

Two primary synthetic routes have been established for the preparation of the DAT scaffold, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: From 1,3-Diaminoguanidine Monohydrochloride

This classic and widely cited method involves the cyclization of a guanidine derivative followed by oxidation. It is a reliable route that proceeds through a dihydrotetrazine intermediate.

Conceptual Workflow:

A 1,3-Diaminoguanidine Monohydrochloride C 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine Monohydrochloride A->C Condensation B 2,4-Pentanedi one B->C E 3,6-Diamino-1,2,4,5-tetrazine (DAT) C->E Oxidation D Oxidizing Agent (e.g., Sodium Perborate) D->E

Figure 1: Synthesis of DAT from 1,3-Diaminoguanidine Monohydrochloride.

Detailed Protocol:

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride

  • Reaction Setup: In a well-ventilated fume hood, suspend finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Reagent Addition: With vigorous stirring, add 2,4-pentanedione (1.0 mole) to the slurry at ambient temperature.

  • Initial Reaction: Continue stirring the mixture at room temperature for 20 hours. An initially sticky semi-solid may form.

  • Reflux: Heat the mixture to reflux for 8 hours. During this time, the initial precipitate will dissolve, and a new solid will crystallize out of the solution.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. Collect the solid precipitate by filtration and wash it with 2-propanol.

  • Purification: The crude product can be further purified by suspending it in boiling 2-propanol, followed by filtration and drying. This procedure typically yields 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in 45-50% yield.[2]

Expert Insight: The initial stirring at ambient temperature is crucial for the formation of an intermediate that leads to higher yields of the desired dihydrotetrazine upon heating. Direct heating of the reactants can lead to the formation of byproducts and lower overall efficiency.

Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine (DAT)

  • Dissolution: Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L) with stirring.

  • Oxidant Addition: Add sodium perborate tetrahydrate (0.21 mole) to the solution. As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of DAT will begin to precipitate.

  • Reaction Time: Allow the mixture to stir at ambient temperature for 2 hours to ensure complete oxidation.

  • Product Isolation: Cool the mixture to 0°C in an ice bath. Collect the dark red crystals by filtration, wash with cold water, and dry under vacuum. This oxidation step typically proceeds in quantitative yield.[2]

Table 1: Summary of Reaction Conditions for Method 1

StepKey ReagentsSolventTemperatureTimeTypical Yield
11,3-Diaminoguanidine HCl, 2,4-Pentanedione2-PropanolRT then Reflux28 hours45-50%
2Dihydrotetrazine HCl, Sodium PerborateWaterRT2 hoursQuantitative
Method 2: From 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

This alternative route offers a high-yielding pathway to DAT and is particularly useful for larger-scale syntheses. It involves the synthesis of a stable tetrazine precursor, which is then converted to DAT.

Conceptual Workflow:

A Triaminoguanidine Monohydrochloride C 3,6-Bis(3,5-dimethylpyrazol-1-yl) -1,2-dihydro-1,2,4,5-tetrazine A->C Condensation B 2,4-Pentanedione B->C E 3,6-Bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) C->E Oxidation D Oxidizing Agent (e.g., NO, NO2, O2) D->E G 3,6-Diamino-1,2,4,5-tetrazine (DAT) E->G Ammonolysis F Ammonia (NH3) F->G

Figure 2: Synthesis of DAT from 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).

Detailed Protocol:

Step 1: Synthesis of 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine

  • Reaction Setup: Dissolve triaminoguanidine monohydrochloride (1 mole) in water.

  • Reagent Addition: Add 2,4-pentanedione (stoichiometric amount) dropwise to the solution at room temperature. The reaction is exothermic.

  • Reaction and Precipitation: Stir the mixture for approximately 30 minutes, then heat and stir at 70°C for about 4 hours. A solid will precipitate from the solution.

  • Isolation: Cool the mixture, filter the solid, wash with water, and dry to obtain pure 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. The yield for this step is typically around 85%.[1]

Step 2: Oxidation to 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Reaction Setup: Dissolve the dihydrotetrazine intermediate from the previous step in a suitable solvent such as 1-methyl-2-pyrrolidinone (NMP).

  • Oxidation: Bubble nitric oxide (NO) or nitrogen dioxide (NO₂) gas through the solution to effect oxidation. Alternatively, oxygen can be used as the oxidant.[1][3]

  • Removal of Oxidant: After the reaction is complete, remove the excess NO or NO₂ by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.

Step 3: Ammonolysis to 3,6-Diamino-1,2,4,5-tetrazine (DAT)

  • Initial Ammonolysis: Cool the solution of BT to below 35°C and introduce ammonia (NH₃) gas. This initial low-temperature step is important for the selective formation of an intermediate.

  • Heating: Subsequently, heat the reaction mixture to above 50°C to drive the reaction to completion, forming DAT.

  • Isolation: The product, 3,6-diamino-1,2,4,5-tetrazine, can be isolated by precipitation and filtration. This method can achieve a high yield of DAT, often exceeding 95%.[1]

Expert Insight: The two-temperature ammonolysis procedure is critical for achieving high yields of DAT. Performing the entire reaction at room temperature can lead to the formation of the monosubstituted product, 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.[1]

Derivatization of the 3,6-diamino-1,2,4,5-tetrazine Core

The amino groups of DAT provide convenient handles for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

Oxidation to N-Oxides

The nitrogen atoms of the tetrazine ring can be oxidized to form N-oxides, which significantly alters the electronic properties and can enhance the energetic performance of the resulting compounds.

Conceptual Workflow:

A 3,6-Diamino-1,2,4,5-tetrazine (DAT) C 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂) A->C Oxidation B Oxidizing Agent (e.g., Peroxyformic Acid) B->C

Figure 3: Oxidation of DAT to 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide.

Detailed Protocol for the Synthesis of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂)

  • Reaction Setup: In a flask, suspend 3,6-diamino-1,2,4,5-tetrazine (DAT) (0.01 mol) in formic acid (200 mL).

  • Oxidant Addition: Add hydrogen peroxide (4 mL) to the suspension. This in situ generates peroxyformic acid, the active oxidizing agent.

  • Reaction Conditions: Stir the reaction mixture at 25°C for 1 hour.

  • Product Isolation: The product, 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, will precipitate from the reaction mixture. Collect the solid by filtration, wash thoroughly with water, and dry. This method can provide DATZO₂ in approximately 60% yield.

Nitration of Amino Groups

The exocyclic amino groups of DAT derivatives can be nitrated to introduce nitro functionalities, further modifying the properties of the molecule, particularly for applications in energetic materials. The nitration of N(3),N(6)-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine has been reported to yield the corresponding N(3),N(6)-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine derivative.[4] This reaction is typically carried out using a mixture of nitric acid and acetic anhydride.[4]

Characterization of 3,6-diamino-1,2,4,5-tetrazine and its Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Table 2: Key Characterization Data for 3,6-diamino-1,2,4,5-tetrazine (DAT)

TechniqueExpected Observations
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations around 3340, 3295, and 3140 cm⁻¹. Strong absorptions for C=N and N=N bonds in the 1620-1476 cm⁻¹ region.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the symmetry of the molecule, a single set of signals is expected for the amino protons in ¹H NMR and a single signal for the carbon atoms in ¹³C NMR.
Elemental Analysis The calculated elemental composition for C₂H₄N₆ is C, 21.43%; H, 3.60%; N, 74.97%. Experimental values should be in close agreement.[2]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound should be observed.
Differential Scanning Calorimetry (DSC) Provides information on the thermal stability and decomposition temperature of the compound.

Applications in Drug Development and Medicinal Chemistry

While the initial focus of DAT chemistry was on energetic materials, its derivatives are emerging as promising candidates in drug development. The tetrazine core is a key player in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (iEDDA) reactions.[5] This "click chemistry" allows for the selective and rapid conjugation of molecules in complex biological environments, opening up possibilities for targeted drug delivery and in vivo imaging.[6]

Key Application Areas:

  • Prodrug Activation: Tetrazine-responsive bioorthogonal reactions can be used to activate prodrugs with high spatiotemporal control.[5][7] A drug can be "caged" with a dienophile, and the administration of a tetrazine derivative triggers its release at the desired site of action.[7]

  • Bioorthogonal Labeling and Imaging: Tetrazine derivatives can be conjugated to imaging agents (e.g., fluorophores) and then used to label biomolecules that have been modified with a dienophile. This is a powerful tool for visualizing biological processes in real-time.[8][9]

  • Anticancer and Antimicrobial Agents: The nitrogen-rich nature of the tetrazine ring has led to the investigation of its derivatives as potential therapeutic agents. Some substituted tetrazines have shown promising anticancer and antibacterial activities.[10][11] For example, certain 1,2,4,5-tetrazine derivatives have been explored for their antitumor properties.

The synthesis of a diverse library of 3,6-diamino-1,2,4,5-tetrazine derivatives is a crucial step in exploring their full potential in medicinal chemistry. The protocols and insights provided in this guide aim to facilitate such research endeavors.

References

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Available at: [Link]

  • Synthesis and Antitumor Activity of s-Tetrazine Derivatives. Available at: [Link]

  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Available at: [Link]

  • Antibacterial activity of 3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine capped Pd(0) nanoparticles against Gram-positive Bacillus subtilis bacteria. Available at: [Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Available at: [Link]

  • Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. Available at: [Link]

  • Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. Available at: [Link]

  • The Emerging Role of Tetrazines in Drug-Activation Chemistries. Available at: [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available at: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

  • Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]

  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. Available at: [Link]

  • Synthesis of 3,6-diamino-1,2,4,5-tetrazine.
  • Tetrazine bioorthogonal chemistry derived in vivo imaging. Available at: [Link]

  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Available at: [Link]

  • The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Available at: [Link]

  • Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups. Available at: [Link]

  • Novel Nitrogen-rich Energetic Macromolecules Based on 3,6-Dihydrazinyl-1,2,4,5-Tetrazine. Available at: [Link]

  • Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. Available at: [Link]

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Application Notes and Protocols: The Inverse Electron Demand Diels-Alder Reaction of 1,2,4,5-Tetrazine-3,6-diamine with Dienophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetrical, Electron-Rich Tetrazine in Bioorthogonal Chemistry

The field of bioorthogonal chemistry, which involves chemical reactions that can proceed within living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological systems.[1][2] Central to this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a powerful tool for bioconjugation due to its rapid kinetics, high specificity, and biocompatibility.[3] This reaction typically involves an electron-deficient tetrazine and an electron-rich dienophile, most notably a strained alkene or alkyne.[4]

While a vast array of substituted 1,2,4,5-tetrazines have been developed and utilized, 1,2,4,5-tetrazine-3,6-diamine (DATZ) presents a unique case. The two primary amino groups are electron-donating, which, according to frontier molecular orbital theory, is expected to decrease the reactivity of the tetrazine ring in the iEDDA reaction compared to its counterparts bearing electron-withdrawing substituents.[5][6] However, this perceived drawback is counterbalanced by the potential for enhanced stability of the tetrazine molecule, a critical attribute for multi-step labeling procedures or applications where the bioconjugate is exposed to complex biological media for extended periods.[7]

These application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound in their work. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into overcoming the challenges associated with its use.

The Mechanism of the Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction of this compound with a dienophile, such as a strained alkene, is a two-step process:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) and the electron-rich dienophile undergo a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is the rate-determining step of the reaction.

  • Retro-Diels-Alder Reaction: The bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is a key driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.

The reactivity of the tetrazine in this reaction is governed by the energy gap between its lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO) of the dienophile. Electron-donating groups, such as the amino groups in DATZ, raise the LUMO energy of the tetrazine, which generally leads to a slower reaction rate compared to tetrazines with electron-withdrawing substituents.[5]

Visualizing the iEDDA Reaction Workflow

iEDDA_Workflow Experimental Workflow for iEDDA Reaction of DATZ Reactant_Prep Reactant Preparation - Dissolve DATZ in a suitable solvent (e.g., DMSO, DMF). - Dissolve dienophile in a compatible solvent. Reaction_Setup Reaction Setup - Combine reactant solutions in a reaction vessel. - Stir at the appropriate temperature. Reactant_Prep->Reaction_Setup Combine Monitoring Reaction Monitoring - Track the disappearance of DATZ (color change). - Use TLC, LC-MS, or NMR for analysis. Reaction_Setup->Monitoring Incubate Workup Reaction Work-up - Quench the reaction if necessary. - Remove solvent under reduced pressure. Monitoring->Workup Completion Purification Product Purification - Column chromatography (silica gel or reverse phase). - Recrystallization or precipitation. Workup->Purification Crude Product Characterization Product Characterization - Confirm structure and purity. - NMR, Mass Spectrometry, HPLC. Purification->Characterization Purified Product

Caption: A generalized workflow for the iEDDA reaction of DATZ with a dienophile.

Common Dienophiles and Expected Reactivity with DATZ

While specific kinetic data for the reaction of this compound is not extensively reported in the peer-reviewed literature, we can infer its reactivity based on the general principles of iEDDA reactions. Strained alkenes and alkynes are the most effective dienophiles.[8] The choice of dienophile will significantly impact the reaction rate.

Dienophile ClassExample(s)Expected Reactivity with DATZKey Considerations
Strained Alkenes Trans-cyclooctenes (TCO), NorbornenesModerate to SlowTCOs are highly reactive but can be unstable. Norbornenes are more stable but react more slowly.[1][9]
Strained Alkynes Bicyclononyne (BCN)Moderate to SlowGenerally less reactive than TCOs but more reactive than norbornenes.[9]
Electron-Rich Alkenes Enol ethers, EnaminesSlowMay require elevated temperatures and longer reaction times.[5]
Unactivated Alkenes/Alkynes PhenylacetyleneVery SlowLikely to require harsh reaction conditions (high temperature, long reaction times).[5]

Note: The reactivity of DATZ is anticipated to be lower than that of tetrazines bearing electron-withdrawing groups. Therefore, reaction conditions will likely require optimization for each specific dienophile.

Comparative Kinetic Data of Substituted Tetrazines

To provide context for the expected reactivity of DATZ, the following table summarizes the second-order rate constants (k₂) for the iEDDA reaction of various 3,6-disubstituted tetrazines with common dienophiles. It is important to note that the amino groups of DATZ are strongly electron-donating, and thus its reaction rates are expected to be at the lower end of the spectrum.

3,6-Substituent on 1,2,4,5-TetrazineDienophileSolventk₂ (M⁻¹s⁻¹)Reference
Di(pyridin-2-yl)Bicyclononyne (BCN)Methanol118[10]
DiphenylBicyclononyne (BCN)Methanol3.6[10]
Bis(4-methoxyphenyl)Bicyclononyne (BCN)Methanol0.58[9]
Di(pyridin-2-yl)Norbornene-2-carboxaldehydeMethanol0.23[9]
DiphenylNorbornene-2-carboxaldehydeMethanol8.5 x 10⁻³[9]
Di(2-pyridyl)trans-Cyclooctene (TCO)Methanol22,000[11]
Diphenyltrans-Cyclooctene (TCO)Methanol3,100[11]

Experimental Protocols

The following protocols are generalized starting points for the reaction of this compound with dienophiles. Optimization of reaction time, temperature, and solvent will be necessary for each specific substrate.

Protocol 1: General Procedure for the iEDDA Reaction of DATZ

This protocol is designed for a small-scale reaction and should be adapted based on the specific dienophile and desired product.

Materials:

  • This compound (DATZ)

  • Dienophile (e.g., a norbornene or TCO derivative)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a polar protic solvent like methanol or ethanol)

  • Reaction vessel (e.g., round-bottom flask) with a stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Standard laboratory equipment for work-up and purification

Procedure:

  • Reactant Preparation:

    • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere. The solubility of DATZ can be limited, so ensure it is fully dissolved before proceeding. Gentle heating may be required.

    • In a separate vial, dissolve the dienophile (1.0 - 1.2 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the stirred solution of DATZ, add the dienophile solution dropwise at room temperature.

    • If no reaction is observed at room temperature after a few hours (as indicated by the persistence of the characteristic red/purple color of the tetrazine), gradually increase the temperature of the reaction mixture. A temperature range of 50-80 °C is a reasonable starting point.[5]

  • Reaction Monitoring:

    • The progress of the reaction can be visually monitored by the disappearance of the tetrazine's color.

    • For a more accurate assessment, monitor the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.

    • LC-MS analysis of small aliquots can also be used to track the reaction progress.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the monitoring method), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or reverse-phase HPLC, depending on the polarity of the product.

Protocol 2: Synthesis of this compound (DATZ)

For researchers who wish to synthesize DATZ in-house, an improved two-step procedure is outlined below, adapted from the literature.[12]

Step 1: Synthesis of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride

  • Treat 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione in an alcohol solvent (e.g., 1-propanol) under carefully controlled conditions.[12]

  • Allow the reaction to stir at ambient temperature. The dihydrotetrazine salt will precipitate out of the solution.[12]

  • Collect the white precipitate by filtration.[12]

Step 2: Oxidation to 3,6-diamino-1,2,4,5-tetrazine

  • Dissolve the collected 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.[12]

  • Add sodium perborate tetrahydrate to the stirred solution. The solution will turn dark red, and dark red crystals of DATZ will separate.[12]

  • Allow the mixture to stir at ambient temperature for a couple of hours, then cool to 0 °C to maximize precipitation.[12]

  • Collect the product by filtration.[12]

Visualizing the iEDDA Mechanism

iEDDA_Mechanism Mechanism of the Inverse Electron Demand Diels-Alder Reaction cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Diene) TS [4+2] Cycloaddition Transition State Tetrazine->TS Dienophile Dienophile (e.g., Alkene) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Rate-determining step Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: The two-step mechanism of the inverse-electron-demand Diels-Alder reaction.

Troubleshooting Guide for DATZ Reactions

Given the electron-rich nature of this compound, researchers may encounter challenges related to its lower reactivity. This guide provides potential solutions to common problems.

Problem Possible Cause(s) Suggested Solution(s)
Slow or No Reaction Low reactivity of DATZ: The electron-donating amino groups reduce the reactivity of the tetrazine ring.- Increase the reaction temperature in increments (e.g., 10 °C at a time).- Increase the concentration of the reactants.- Extend the reaction time.- Use a more reactive dienophile (e.g., a highly strained TCO derivative).[8]
Poor solubility of DATZ: DATZ may not be fully dissolved in the reaction solvent, limiting its availability to react.- Use a more polar aprotic solvent like DMF or DMSO.- Gentle heating may be required to fully dissolve the starting material.- Consider using a co-solvent system.[8]
Low Product Yield Incomplete reaction: The reaction may not have reached completion.- Confirm reaction completion using a reliable monitoring technique (TLC, LC-MS) before work-up.- Re-evaluate the reaction conditions (temperature, time, concentration).
Product degradation: The dihydropyridazine or pyridazine product may be unstable under the reaction or purification conditions.- Perform the reaction at the lowest effective temperature.- Use mild purification techniques, such as column chromatography with a neutral eluent system.
Side reactions: Although less common with stable amino-substituted tetrazines, side reactions with nucleophiles can occur.- If the reaction mixture contains other nucleophilic functional groups, consider protecting them.- Minimize reaction time and temperature to favor the desired iEDDA reaction.
Difficulty in Product Purification Co-elution of starting materials and product: The polarity of the starting materials and product may be similar.- Optimize the eluent system for column chromatography.- Consider using reverse-phase HPLC for more challenging separations.
Excess reagents: Unreacted starting material can complicate purification.- Use a stoichiometric amount of the limiting reagent or a slight excess of one reagent that can be easily removed.

Conclusion: A Stable and Versatile Tool for Bioorthogonal Chemistry

This compound, while exhibiting lower reactivity in inverse-electron-demand Diels-Alder reactions compared to its electron-deficient counterparts, offers the significant advantage of enhanced stability. This characteristic makes it a valuable tool for applications requiring longer incubation times or for multi-step bioconjugation strategies where the tetrazine moiety needs to remain intact through various reaction conditions. By understanding the principles governing its reactivity and by carefully optimizing experimental parameters, researchers can successfully employ DATZ as a robust and reliable component in their bioorthogonal chemistry toolkit. The protocols and troubleshooting guide provided herein are intended to serve as a solid foundation for the successful application of this unique and promising symmetrical tetrazine.

References

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1074–1083.
  • BenchChem. (2025). The Inverse Electron Demand Diels-Alder (IEDDA) Click Chemistry of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine.
  • Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(11), 1237-1248.
  • BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of 3,6-Disubstituted Tetrazines in Inverse Electron Demand Diels-Alder (IEDDA) Reactions.
  • Mayer, J. P., & Lang, K. (2017). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. Chemical Reviews, 117(19), 12415-12473.
  • Svatunek, D., Wilkovitsch, M., Hartmann, L., Houk, K. N., & Mikula, H. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(18), 8171–8177.
  • BenchChem. (2025). Side reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with biological nucleophiles.
  • Fox, J. M., & Royzen, M. (2010). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Journal of the American Chemical Society, 132(45), 15930–15932.
  • Wang, M., Svatunek, D., Rohlfing, K., Liu, Y., Wang, H., & Giglio, B. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry, 12(23), 3950-3955.
  • Knall, A. C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766.
  • Knall, A. C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Sigma-Aldrich.
  • Busche, S. A., Peplau, S., Zuhse, L., Steimer, D., Augusta, D. D., & Börner, H. G. (2020). Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. Polymer Chemistry, 11(29), 4757-4765.
  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950.
  • Devaraj, N. K., & Weissleder, R. (2011). Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition.
  • Knall, A. C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine.
  • Enamine. (n.d.). Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction.
  • TDX. (n.d.). Syntheses and applications of 3-bromo-1,2,4,5-tetrazines as novel tools for chemical biology.
  • Karver, M. R., & Weissleder, R. (2012). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Accounts of Chemical Research, 45(6), 875-884.
  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1942.
  • Wang, M., Svatunek, D., Rohlfing, K., Liu, Y., Wang, H., & Giglio, B. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(23), 3950-3955.
  • BenchChem. (2025). An In-depth Technical Guide to the Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.
  • Zeglis, B. M., & Weissleder, R. (2014). Conformationally Strained trans-Cyclooctene (sTCO)
  • BenchChem. (2025). The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry.
  • BenchChem. (2025). 3,6-Dichloro-1,2,4,5-tetrazine in Inverse Electron Demand Diels-Alder (IEDDA) Reactions.
  • Devaraj, N. K., & Weissleder, R. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Journal of the American Chemical Society, 130(41), 13518-13519.
  • Svatunek, D., Wilkovitsch, M., Hartmann, L., Houk, K. N., & Mikula, H. (2022). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Chemistry – A European Journal, 28(41), e202200835.

Sources

Application Notes & Protocols: 1,2,4,5-Tetrazine-3,6-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of 1,2,4,5-Tetrazine-3,6-diamine (Tzda) as a Ligand

This compound (Tzda), also known as 3,6-diamino-s-tetrazine (DAT), is a nitrogen-rich heterocyclic compound that has garnered significant interest in modern coordination chemistry.[1][2] Its structure, featuring a planar, electron-deficient tetrazine ring flanked by two electron-donating amino groups, imparts a unique combination of properties that make it a highly versatile ligand.

The allure of Tzda lies in several key characteristics:

  • Polydentate and Bridging Capabilities: The presence of four ring nitrogen atoms and two exocyclic amino groups allows Tzda to coordinate with metal centers in various modes, including monodentate, bidentate-chelating, and, most notably, as a bridging ligand to construct polynuclear complexes and coordination polymers.[3]

  • Rich Redox Chemistry: The tetrazine ring possesses a very low-lying π* orbital, making it an excellent electron acceptor.[3][4] This property facilitates intense metal-to-ligand charge transfer (MLCT) transitions and allows the ligand to act as an "electron reservoir," stabilizing unusual oxidation states and enabling the formation of mixed-valence systems.[3][5][6]

  • High Nitrogen Content: With a nitrogen content of 75%, Tzda and its coordination compounds are precursors for advanced high-energy-density materials (HEDMs), such as explosives and propellants, that decompose to form large volumes of nitrogen gas.[1][7]

  • Bioorthogonal Reactivity: The tetrazine core is a key component in inverse-electron-demand Diels-Alder (iEDDA) reactions, one of the fastest and most selective "click chemistry" tools.[4][8][9] While Tzda itself is not the typical reagent for this, its derivatives are central to creating metal complexes for targeted drug delivery and cellular imaging.[9][10]

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and application of Tzda as a ligand in coordination chemistry.

Part 1: Synthesis of the Ligand - this compound (Tzda)

A reliable synthesis of the free ligand is the crucial first step. While several routes exist, an improved two-step method adapted from Coburn and Ott provides good yields and avoids some of the tedious purification steps of earlier methods.[11]

Principle: This synthesis involves the condensation of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione to form a dihydrotetrazine intermediate. This intermediate is then oxidized in a subsequent step to the final aromatic tetrazine product, Tzda.[11]

Protocol 1: Two-Step Synthesis of Tzda

Step A: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride (3)

  • Reaction Setup: To a 2 L flask equipped with a mechanical stirrer, add finely divided 1,3-diaminoguanidine monohydrochloride (128.0 g, 1.0 mole) and 2-propanol (1 L).

  • Reagent Addition: With efficient stirring, add 2,4-pentanedione (100.0 g, 1.0 mole). A sticky semi-solid may form initially.

  • Initial Stirring: Allow the mixture to stir at ambient temperature for 20 hours.

  • Reflux: Heat the mixture to reflux for 8 hours. During this time, the initial solid will dissolve, and a new crystalline solid will precipitate.

  • Isolation: Cool the mixture, collect the solid product by filtration, and wash it with fresh 2-propanol. The expected yield is 45-50%.[11]

Step B: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine (6)

  • Dissolution: In a 2 L flask, dissolve the intermediate from Step A (30.1 g, 0.20 mole) in water (1 L) with stirring.

  • Oxidant Addition: Add sodium perborate tetrahydrate (32.3 g, 0.21 mole) to the solution. As the solid dissolves, the solution will turn dark red, and dark red crystals of the product will begin to separate.[11]

  • Reaction Time: Allow the mixture to stir at ambient temperature for 2 hours to ensure complete oxidation.

  • Crystallization & Isolation: Cool the mixture to 0°C in an ice bath. Collect the dark red crystals by filtration, wash with cold water, and dry under vacuum. The yield for this step is typically quantitative.[11]

Part 2: Coordination Chemistry & Application Notes

The true utility of Tzda is realized upon its coordination to metal centers. Its versatile binding modes are foundational to its applications.

Coordination Modes of the Tzda Ligand

The Tzda ligand can adopt several coordination geometries, primarily acting as a bridge between metal centers through its ring nitrogens.

G Figure 1: Common Coordination Modes of Tzda cluster_0 Bidentate Chelating (N,N') cluster_1 Bidentate Bridging (μ-N1,N2) cluster_2 Tetradentate Bridging (μ-N1,N2,N4,N5) M1 Metal Tzda1 M1->Tzda1 Tzda1->M1 label_1 N1, N2 chelation M2 Metal 1 Tzda2 Tzda M2->Tzda2 M3 Metal 2 M3->Tzda2 label_2 Bridging two metals M4 Metal 1 Tzda3 Tzda M4->Tzda3 M5 Metal 2 M5->Tzda3 label_3 Planar bridging

Caption: Figure 1: Common Coordination Modes of Tzda.

Application Note 1: Synthesis of an Energetic Coordination Polymer

The high nitrogen content and ability to form stable coordination polymers make Tzda an excellent building block for energetic materials. These materials are often more thermally stable and less sensitive to mechanical stimuli than traditional explosives.[7][12] This protocol describes the synthesis of a representative copper(II)-Tzda coordination polymer.

Principle: A solvothermal reaction between a copper(II) salt and Tzda ligand leads to the self-assembly of a 1D, 2D, or 3D coordination polymer. The choice of solvent and counter-ion can influence the final structure and properties.

G Figure 2: Workflow for Energetic Polymer Synthesis start Start: Reagents reagents Tzda Ligand Copper(II) Salt (e.g., Cu(ClO4)2) Solvent (e.g., DMF/H2O) start->reagents solvothermal Solvothermal Reaction (e.g., 120°C, 72h) in Teflon-lined autoclave reagents->solvothermal isolation Isolation & Washing 1. Cool to RT 2. Filter crystals 3. Wash with Ethanol/Ether solvothermal->isolation characterization Characterization isolation->characterization analysis FTIR (Coordination Shift) Single-Crystal XRD (Structure) DSC/TGA (Thermal Stability) characterization->analysis performance Energetic Properties Testing (Handle with extreme care) Impact & Friction Sensitivity characterization->performance end End: Characterized Material analysis->end performance->end

Caption: Figure 2: Workflow for Energetic Polymer Synthesis.

Protocol 2: Solvothermal Synthesis of a Cu(Tzda)(H₂O)₂₂ Polymer

Materials:

  • This compound (Tzda) (0.05 mmol, 5.6 mg)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (0.05 mmol, 18.5 mg)

  • N,N-Dimethylformamide (DMF) (2 mL)

  • Deionized Water (2 mL)

  • Teflon-lined stainless steel autoclave (10 mL capacity)

Methodology:

  • Preparation: Dissolve Tzda in 2 mL of DMF. Separately, dissolve Cu(ClO₄)₂·6H₂O in 2 mL of water.

  • Assembly: Carefully layer the aqueous copper solution onto the DMF solution of the ligand in the Teflon liner of the autoclave. Do not shake.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120°C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Open the autoclave carefully. Red block-like crystals should be present. Decant the supernatant, wash the crystals with ethanol and then diethyl ether.

  • Drying: Air-dry the crystals. Yield is typically moderate.

Self-Validation & Characterization:

  • FTIR Spectroscopy: Confirm coordination by observing a shift in the C=N and N-N stretching frequencies of the tetrazine ring compared to the free ligand.

  • Single-Crystal X-ray Diffraction: The definitive method to confirm the structure, connectivity, and dimensionality of the polymer.

  • Thermal Analysis (DSC/TGA): Determine the decomposition temperature and thermal stability. Energetic coordination polymers based on nitrogen-rich ligands often exhibit high decomposition temperatures (>200 °C).[12]

Safety Warning: Copper perchlorate is a powerful oxidizer and can form explosive mixtures. The resulting energetic material should be handled in small quantities with appropriate personal protective equipment (PPE), including face shields and blast shields. Sensitivity testing (impact, friction) should only be performed by trained personnel in a dedicated facility.

Application Note 2: Tzda Ligands in Catalysis and Materials Science

The electron-deficient nature of the tetrazine ring and its ability to bridge metal centers make Tzda-based complexes and metal-organic frameworks (MOFs) intriguing candidates for catalysis and functional materials.[4][13][14]

  • Heterogeneous Catalysis: Tzda-based MOFs can be designed with open metal sites and porous structures, making them suitable for gas storage and separation or as catalysts for organic transformations.[4] The electron-withdrawing tetrazine units can modulate the Lewis acidity of the metal centers, potentially enhancing catalytic activity.[13]

  • Conductive Materials: The low-lying π* orbital of the tetrazine ligand facilitates electron transfer.[3] When incorporated into coordination polymers, this can lead to materials with significant electrical conductivity, particularly upon partial reduction or "doping" of the framework.

Table 1: Representative Properties of Tzda and a Coordination Complex

PropertyFree Tzda Ligand₂ Polymer (Representative)Rationale for Change
Appearance Dark red crystalline solidRed/Purple block crystalsCoordination to the metal center alters the electronic structure, causing a shift in the visible light absorption.
FTIR (ν C=N) ~1450 cm⁻¹Shifts to higher or lower frequencyMetal coordination perturbs the electron density of the tetrazine ring, affecting bond strength.
UV-Vis (λmax) ~520-540 nm (n→π)Shifts, often with new MLCT bands at lower energyNew, low-energy metal-to-ligand charge transfer (MLCT) transitions become possible from the metal d-orbitals to the ligand π orbital.[3]
Thermal Stability (Td) Decomposes > 200 °CDecomposes > 250 °CFormation of a rigid coordination polymer network significantly enhances thermal stability.[12]

Troubleshooting & Expert Insights

  • Low Yield in Ligand Synthesis: Ensure the 1,3-diaminoguanidine monohydrochloride is finely powdered for maximum surface area during the initial condensation. Purity of starting materials is paramount.

  • No Crystals in Polymer Synthesis: Crystal growth can be sensitive to the cooling rate. A slower cooling ramp (e.g., 5°C/hour) can promote the formation of high-quality single crystals. The solvent ratio can also be tuned.

  • Unusual Color Change: In some reactions, particularly with redox-active metals, the tetrazine ligand can be reduced, leading to a color change. This indicates the formation of a radical anion or a dihydrotetrazine species.[4][5] This can be an interesting property to explore, but if the parent complex is desired, using less reducing metals or milder conditions is advised.

  • Handling Tzda: While the final ligand is a stable solid, it is highly colored and can stain. Always handle with gloves and appropriate lab attire.

Conclusion and Future Outlook

This compound is more than just a simple chelating agent; it is a functional ligand that imparts unique electronic and structural properties to its metal complexes. Its applications range from creating safer and more stable energetic materials to designing advanced catalysts and conductive polymers. Future research will likely focus on exploiting its redox activity for novel electronic devices and leveraging its derivatives in bioorthogonal chemistry for advanced medical diagnostics and targeted therapies, where metal complexes can serve as imaging agents or drug delivery vehicles.[10]

References

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. Journal of Heterocyclic Chemistry, 27(7), 1941-1942. [Link]

  • Górecki, S., & Kudełko, A. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Materials, 18(1), 1. [Link]

  • Hiskey, M. A., & Goldman, N. (1996). Synthesis of 3,6-diamino-1,2,4,5-tetrazine. U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • De, K., et al. (2014). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie International Edition, 53(43), 11579-11582. [Link]

  • Kaim, W. (1994). The coordination chemistry of 1,2,4,5-tetrazines. Coordination Chemistry Reviews, 132, 141-143. [Link]

  • Wang, C., et al. (2023). Tetrazine-based metal-organic frameworks. Coordination Chemistry Reviews, 483, 215095. [Link]

  • Boger, D. L., & Sakya, S. M. (1992). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Organic Syntheses, 70, 60. [Link]

  • Talawar, M. B., et al. (2021). Nitration Pattern of Energetic 3,6-Diamino-1,2,4,5-tetrazine Derivatives Containing Azole Functional Groups. Molecules, 26(11), 3195. [Link]

  • El-Qisairi, A. K. (2009). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Asian Journal of Chemistry, 21(6), 4281-4286. [Link]

  • Burchell, T. J., et al. (2018). Tetrazine-Based Ligand Transformation Driving Metal–Metal Bond and Mixed-Valence HgI/HgII. ACS Omega, 3(8), 10397-10402. [Link]

  • Soliman, S. M., et al. (2021). Functionalized Triazines and Tetrazines: Synthesis and Applications. Catalysts, 11(11), 1361. [Link]

  • Burchell, T. J., et al. (2018). Tetrazine-Based Ligand Transformation Driving Metal–Metal Bond and Mixed-Valence HgI/HgII. ACS Omega, 3(8), 10397-10402. [Link]

  • Zhang, J., et al. (2018). Novel Energetic Coordination Polymers Based on 1,5-Di(nitramino)tetrazole With High Oxygen Content and Outstanding Properties. Frontiers in Chemistry, 6, 541. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 283379, this compound. Retrieved January 16, 2026 from [Link].

  • Dey, S., et al. (2014). Synthesis and Characterization of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2014, 497645. [Link]

  • Tang, Y., et al. (2019). Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. ACS Omega, 4(9), 13918-13922. [Link]

  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377-382. [Link]

  • Ostrovskii, V. A., et al. (2018). Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines. Russian Chemical Reviews, 87(1), 1-24. [Link]

  • Zhang, G., et al. (2010). Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. Journal of Hazardous Materials, 183(1-3), 556-561. [Link]

  • Wragg, A., et al. (2025). Novel Platinum(II) Tetrazine Complex Capable of Live‐Cell IEDDA Reaction. ChemBioChem. [Link]

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Application Notes & Protocols: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction with 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm of Stability in Bioorthogonal Chemistry

The inverse electron demand Diels-Alder (iEDDA) reaction has become a cornerstone of modern chemical biology, drug development, and materials science.[1] This bioorthogonal "click" reaction, which occurs between an electron-deficient diene (typically a 1,2,4,5-tetrazine) and an electron-rich dienophile (often a strained alkene or alkyne), is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without a catalyst.[2][3] The reaction mechanism involves a [4+2] cycloaddition, which forms an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[4][5][6]

While the field has seen extensive development of highly reactive tetrazines for applications demanding rapid conjugation, a critical trade-off exists between reactivity and stability.[7] Tetrazines functionalized with electron-withdrawing groups exhibit fast kinetics but are often prone to degradation in aqueous media. Conversely, tetrazines bearing electron-donating groups display significantly enhanced stability at the cost of reduced reaction rates.[8][9]

This document focuses on 1,2,4,5-Tetrazine-3,6-diamine (DATZ) , a symmetrically substituted tetrazine featuring two electron-donating amino groups. While its reactivity is more moderate compared to widely used aryl-substituted tetrazines, its exceptional stability makes it an invaluable tool for specific applications, such as long-term in vivo studies, multi-day cell culture experiments, or pretargeting strategies where the bioorthogonal handle must circulate and persist in complex biological media before encountering its reaction partner.[8] We provide an in-depth guide to the principles governing its use and a detailed protocol for its application in bioconjugation.

Mechanism and Rationale: The Stability-Reactivity Balance

The kinetics of the iEDDA reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[4][9]

In the case of this compound, the amino groups (-NH₂) are strong electron-donating groups. This raises the LUMO energy of the tetrazine ring, which widens the HOMO-LUMO gap and results in slower reaction kinetics compared to tetrazines with ester or pyridyl substituents.[5][8] However, this same electronic effect confers a high degree of hydrolytic stability, a critical parameter for successful bioorthogonal labeling in aqueous environments over extended periods.

The choice of dienophile is therefore crucial when working with DATZ. To compensate for its lower intrinsic reactivity, highly strained and electron-rich dienophiles are required. Trans-cyclooctene (TCO) and its derivatives are the most common and effective partners due to their significant ring strain, which dramatically accelerates the cycloaddition.[2]

Visualizing the iEDDA Mechanism

The following diagram illustrates the key steps in the iEDDA reaction between this compound and a generic trans-cyclooctene (TCO) dienophile.

Workflow start Start: TCO-Modified Protein reaction Combine Protein and DATZ (10-20x molar excess) start->reaction prep_tet Prepare 10 mM DATZ Stock in DMSO prep_tet->reaction incubate Incubate 4-12h (RT or 37°C) reaction->incubate purify Purify via SEC or Dialysis incubate->purify analyze Analyze via SDS-PAGE and LC-MS purify->analyze end End: Purified Protein-DATZ Conjugate analyze->end

Sources

Application Notes and Protocols for the Use of 1,2,4,5-Tetrazine-3,6-diamine in Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Bioorthogonal Chemistry in Modern Research

In the intricate landscape of biological systems, the ability to selectively tag and visualize molecules of interest without perturbing their natural functions is paramount. This has led to the rise of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), has garnered significant attention.[1][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and the fact that it proceeds cleanly in aqueous environments without the need for cytotoxic catalysts.[3][4]

The versatility of the tetrazine core allows for its incorporation into a wide array of probes, including those for fluorescent labeling. A particularly elegant application is the development of "fluorogenic" probes. In this design, the tetrazine moiety acts as a quencher for a covalently linked fluorophore.[5][6] Upon reaction with a dienophile, the tetrazine is converted to a dihydropyrazine, disrupting the quenching and leading to a significant increase in fluorescence—a "turn-on" signal that is ideal for live-cell imaging with high signal-to-noise ratios.[6][7]

This document provides a detailed guide to the use of a specific tetrazine derivative, 1,2,4,5-tetrazine-3,6-diamine (also known as DATZ), in the context of fluorescent labeling. We will delve into its synthesis, properties, and the critical considerations for its application in bioconjugation and cellular imaging.

The Chemistry of Tetrazine-Based Fluorescent Labeling

The cornerstone of this technology is the iEDDA reaction. This cycloaddition occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene or alkyne).[1] The reaction is driven by the release of dinitrogen gas, rendering it irreversible.[2]

G Tetrazine 1,2,4,5-Tetrazine Derivative Transition_State [4+2] Cycloaddition Transition State Tetrazine->Transition_State Dienophile Strained Dienophile (e.g., TCO) Dienophile->Transition_State Cycloadduct Unstable Cycloadduct Transition_State->Cycloadduct Rapid Dihydropyrazine Dihydropyrazine Product Cycloadduct->Dihydropyrazine Retro-Diels-Alder Nitrogen N₂ Gas Cycloadduct->Nitrogen

Figure 1: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

A key feature of tetrazine chemistry is the ability to create fluorogenic probes. The tetrazine ring can effectively quench the fluorescence of a nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET).[8] The iEDDA reaction eliminates the tetrazine's quenching ability, leading to fluorescence restoration.

G cluster_0 Before Reaction cluster_1 After iEDDA Reaction Quenched_Probe Fluorophore Linker Tetrazine (Quencher) Quenched_Probe:f2->Quenched_Probe:f0 Quenching Activated_Probe Fluorophore Linker Dihydropyrazine Quenched_Probe->Activated_Probe + Dienophile - N₂ Fluorescence_Off Fluorescence OFF Fluorescence_On Fluorescence ON Activated_Probe:f0->Fluorescence_On Emits Light

Figure 2: The "turn-on" mechanism of a fluorogenic tetrazine probe.

Properties of this compound (DATZ)

The reactivity of the tetrazine core is heavily influenced by the substituents at the 3 and 6 positions. Electron-withdrawing groups enhance the iEDDA reaction rate, while electron-donating groups decrease it.[4]

This compound possesses two amino groups, which are electron-donating. Consequently, DATZ exhibits high stability but poor reactivity in iEDDA reactions with dienophiles.[2][4] This trade-off is a critical consideration for experimental design. While highly reactive tetrazines are ideal for rapid labeling at low concentrations, their stability in biological media can be a concern.[9] Conversely, the enhanced stability of DATZ and its derivatives, such as 3,6-bis(diethylamino)-1,2,4,5-tetrazine, makes them suitable for applications requiring long incubation times or multi-step procedures.[4]

PropertyThis compound (DATZ)
Structure Two electron-donating amino groups
Reactivity in iEDDA Low
Stability High
Potential Applications Stable scaffold for probe development, applications requiring long-term stability

Table 1: Properties of this compound.

Protocols

Protocol 1: Synthesis of this compound (DATZ)

This protocol is adapted from an improved synthesis method and should be performed by personnel trained in synthetic organic chemistry.

Materials:

  • 1,3-Diaminoguanidine monohydrochloride

  • 2,4-Pentanedione

  • 2-Propanol

  • Sodium perborate tetrahydrate

  • Water

  • Standard laboratory glassware for organic synthesis

  • Stirring plate and magnetic stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Formation of the Dihydrotetrazine Precursor:

    • In a round-bottom flask, create a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L).

    • With efficient mechanical stirring, add 2,4-pentanedione (1.0 mole).

    • Stir the mixture at ambient temperature for 20 hours.

    • Heat the mixture under reflux for 8 hours. During this time, an initially formed sticky semi-solid will dissolve, and another solid will crystallize.

    • Collect the solid by filtration and wash with 2-propanol. This solid is 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

  • Oxidation to this compound:

    • Dissolve the collected dihydrotetrazine precursor (0.20 mole) in water (1 L) with stirring.

    • Add sodium perborate tetrahydrate (0.21 mole).

    • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of DATZ will separate.

    • Continue stirring at ambient temperature for 2 hours.

    • Cool the mixture to 0°C.

    • Collect the crystalline product by filtration, wash with cold water, and air dry.

Protocol 2: General Procedure for Fluorescent Labeling

This protocol provides a general framework for using a DATZ-based probe for labeling a TCO-modified protein. Due to the lower reactivity of DATZ, longer incubation times or higher concentrations may be required compared to more reactive tetrazines.

Materials:

  • TCO-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • DATZ-fluorophore conjugate (synthesized separately) dissolved in a compatible solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-modified protein with the DATZ-fluorophore conjugate. A typical starting point is a 5-10 fold molar excess of the tetrazine probe over the protein.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Due to the lower reactivity of DATZ, incubation times may range from several hours to overnight. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in the protein band) or fluorescence spectroscopy (if a "turn-on" probe is used).

  • Purification:

    • Remove the unreacted DATZ-fluorophore conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful labeling by methods such as UV-Vis spectroscopy (to determine the degree of labeling) and fluorescence spectroscopy (to measure the fluorescence of the labeled protein).

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Fluorescent Probe Synthesis cluster_2 Step 3: Bioorthogonal Labeling cluster_3 Step 4: Purification & Analysis Biomolecule Protein of Interest Modified_Biomolecule TCO-Modified Protein Biomolecule->Modified_Biomolecule TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Biomolecule Labeled_Product Fluorescently Labeled Protein Modified_Biomolecule->Labeled_Product DATZ 1,2,4,5-Tetrazine- 3,6-diamine (DATZ) DATZ_Probe DATZ-Fluorophore Conjugate DATZ->DATZ_Probe Fluorophore NHS-Ester Fluorophore Fluorophore->DATZ_Probe DATZ_Probe->Labeled_Product iEDDA Reaction (Longer Incubation) Purification Size-Exclusion Chromatography Labeled_Product->Purification Analysis Spectroscopy / Imaging Purification->Analysis

Figure 3: Experimental workflow for fluorescent labeling using a DATZ-based probe.

Conclusion and Future Outlook

This compound represents an interesting scaffold within the broader family of tetrazine-based bioorthogonal reagents. Its electron-donating amino groups confer high stability, a desirable trait for probes that need to withstand long incubation times or complex biological environments.[4] However, this stability comes at the cost of reduced reactivity in the inverse-electron-demand Diels-Alder reaction.[2] Researchers and drug development professionals should carefully consider this trade-off when designing their labeling strategies.

Future work may focus on developing derivatives of DATZ that strike a better balance between stability and reactivity. Furthermore, the inherent properties of DATZ may be leveraged in applications beyond rapid fluorescent labeling, such as in the development of highly stable crosslinkers or in materials science. As the field of bioorthogonal chemistry continues to evolve, a deeper understanding of the structure-activity relationships of various tetrazine derivatives will undoubtedly unlock new possibilities for probing and manipulating biological systems.

References

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. Journal of Heterocyclic Chemistry, 27(7), 1941-1942. [Link]

  • Lee, H. S. (1994). Synthesis of 3,6-diamino-1,2,4,5-tetrazine. U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • Kowal, M., et al. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 28(15), 5829. [Link]

  • Biswas, S., et al. (2025). Bioorthogonal iEDDA reactions using tetrazines or triazines as dienes with strained alkenes as dienophiles. Angewandte Chemie International Edition. [Link]

  • Zhang, C., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5729. [Link]

  • Hilderbrand, S. A., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. [Link]

  • Devaraj, N. K., et al. (2009). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 20(4), 727–731. [Link]

  • Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263-2270. [Link]

  • Wang, Y., et al. (2023). 1,2,4,5-Tetrazine-tethered probes for fluorogenically imaging superoxide in live cells with ultrahigh specificity. Nature Communications, 14(1), 1435. [Link]

  • Lee, Y., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. International Journal of Molecular Sciences, 22(7), 3466. [Link]

  • Al-Karaki, E., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Cancers, 13(16), 4205. [Link]

  • Boger, D. L., & Weinreb, S. M. (1998). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Organic Syntheses, 75, 1. [Link]

  • Karver, M. R., et al. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. Bioconjugate chemistry, 22(11), 2263–2270. [Link]

  • Lee, Y., et al. (2020). Monochromophoric Design Strategy for Tetrazine-Based Colorful Bioorthogonal Probes with a Single Fluorescent Core Skeleton. Journal of the American Chemical Society, 142(33), 14354–14362. [Link]

  • Wang, Y., et al. (2023). 1,2,4,5-Tetrazine-tethered probes for fluorogenically imaging superoxide in live cells with ultrahigh specificity. Nature Communications, 14, 1435. [Link]

  • Agut, V., et al. (2020). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Chemical Science, 11(28), 7436–7441. [Link]

  • Wieczorek, C., et al. (2019). Bioorthogonal Labeling With Tetrazine-Dyes for Super-Resolution Microscopy. Communications Biology, 2, 277. [Link]

  • Jena Bioscience. (n.d.). Tetrazine-containing Fluorescent Dyes. [Link]

  • Kaur, A., et al. (2021). Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling. Chemical Science, 12(30), 10246–10253. [Link]

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Sources

Application Notes & Protocols: 1,2,4,5-Tetrazine-3,6-diamine as a Foundational Precursor for Advanced Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,4,5-Tetrazine-3,6-diamine (TZD), also commonly referred to as 3,6-diamino-1,2,4,5-tetrazine (DAT), stands as a cornerstone in the development of high-performance, nitrogen-rich materials. Its molecular architecture, featuring a stable tetrazine core flanked by reactive amino groups, provides a versatile platform for synthesizing a new generation of energetic compounds. The high positive heat of formation and the potential to generate large volumes of nitrogen gas upon decomposition make TZD and its derivatives highly sought after in the fields of explosives, propellants, and gas generants.[1][2][3] This guide provides an in-depth exploration of TZD's synthetic utility, detailing the rationale and step-by-step protocols for its conversion into key classes of advanced energetic materials, including N-oxides, tetrazole-substituted derivatives, and N-nitro compounds.

Foundational Precursor Synthesis: this compound (TZD)

The accessibility of TZD is paramount to its widespread use. While several synthetic routes exist, a common and effective pathway proceeds through the intermediate 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), which is subsequently aminated.[4][5] This method offers high yields and a relatively straightforward procedure.

Workflow for TZD Synthesis

The synthesis is a multi-step process that begins with commercially available reagents and culminates in the formation of TZD.

TZD_Synthesis A Guanidine Nitrate + Hydrazine Hydrate + Acetylacetone B 3,6-bis(3,5-dimethylpyrazol-1-yl)- 1,2,4,5-tetrazine (BT) A->B Cyclization/ Condensation C Ammonolysis (Ammonia in Pressure Vessel) B->C Intermediate D This compound (TZD) C->D Substitution Reaction Yield: ~95%

Caption: Synthetic pathway from basic precursors to TZD.

Protocol 1: Synthesis of this compound (TZD) from BT

This protocol is adapted from established literature procedures.[4][5]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Liquid Ammonia (NH₃)

  • Dimethyl Sulfoxide (DMSO)

  • High-pressure stainless steel autoclave reactor with stirring mechanism

  • Distilled water

Procedure:

  • Reactor Setup: Place 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) into the stainless steel autoclave. For every 1 gram of BT, use approximately 10-15 mL of DMSO as the solvent.

  • Ammonia Addition: Cool the sealed reactor to -10°C. Carefully introduce liquid ammonia into the reactor. A significant molar excess of ammonia is required (e.g., 20-30 equivalents relative to BT).

  • Reaction: Seal the reactor completely. Gradually raise the temperature to 90°C while stirring continuously. Maintain this temperature for 12-16 hours. The internal pressure will rise significantly; ensure the reactor is rated for the expected conditions.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Slowly and safely vent the excess ammonia gas in a well-ventilated fume hood.

  • Product Precipitation: Open the reactor and pour the resulting reaction mixture into a large volume of cold distilled water (approx. 10 times the volume of the DMSO used). A bright red or orange precipitate of TZD should form.

  • Isolation and Purification: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove DMSO and any unreacted precursors.

  • Drying: Dry the purified TZD in a vacuum oven at 60-70°C to a constant weight. A yield of approximately 95% can be expected.[4]

**2. Application I: Synthesis of High-Density N-Oxides (DATZO₂) **

Rationale: The introduction of N-oxide functionalities onto the tetrazine ring is a critical strategy for enhancing the energetic properties of TZD. N-oxidation serves two primary purposes: it significantly improves the oxygen balance of the molecule, allowing for more complete combustion, and it increases the crystal density, a key factor in detonation performance.[6]

DATZO2_Synthesis TZD TZD (this compound) DATZO2 DATZO₂ (3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide) TZD->DATZO2 Oxidation Oxidant Oxidizing Agent (e.g., Peroxyformic Acid) Oxidant->DATZO2 Reactant

Caption: Reaction scheme for the N-oxidation of TZD.

**Protocol 2: Synthesis of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂) **

This protocol details the oxidation of TZD using peroxyformic acid, generated in situ.[4]

Materials:

  • This compound (TZD)

  • Formic acid (88-98%)

  • Hydrogen peroxide (30-50% solution)

  • Ice-water bath

  • Distilled water

Procedure:

  • Preparation of Peroxyformic Acid: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 200 mL of formic acid. While stirring and maintaining the temperature below 10°C, slowly add 4 mL of hydrogen peroxide. Stir for 1 hour at this temperature to allow for the formation of peroxyformic acid. Caution: Peroxy acids are strong oxidizers and potentially explosive. Handle with extreme care behind a blast shield.

  • Reactant Addition: To the freshly prepared peroxyformic acid solution, add 1.12 g (0.01 mol) of TZD in small portions, ensuring the reaction temperature does not exceed 25°C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 25°C for 1 hour.[4] The solution will typically change color.

  • Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water. A yellow solid precipitate of DATZO₂ will form.

  • Filtration and Washing: Collect the product by vacuum filtration. Wash the solid extensively with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum desiccator. The expected yield is approximately 60%.[4]

ParameterOptimized Condition[4]
Moles of TZD0.01 mol (1.12 g)
Formic Acid Volume200 mL
Hydrogen Peroxide Volume4 mL
Reaction Temperature25°C
Reaction Time1 hour
Yield ~60.2%
Table 1: Optimized Reaction Conditions for DATZO₂ Synthesis

Application II: Synthesis of Insensitive High-Nitrogen Derivatives (BTATz)

Rationale: Fusing TZD with other nitrogen-rich heterocycles, such as tetrazoles, is a powerful method for creating compounds with exceptionally high nitrogen content (>80%). These materials, like 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz), often exhibit remarkable thermal stability and insensitivity to mechanical stimuli (impact and friction), making them valuable as gas generants and insensitive high explosives.[3][7][8] The synthesis typically proceeds by first converting TZD to a more reactive intermediate, 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), or by starting from 3,6-dichloro-1,2,4,5-tetrazine and substituting with 5-aminotetrazole.[6]

Workflow for BTATz Synthesis

This pathway highlights the conversion of a tetrazine core into the highly complex BTATz structure.

BTATz_Synthesis A 3,6-Dichloro-1,2,4,5-tetrazine C Nucleophilic Substitution (in CH₃CN) A->C Precursor B Sodium Salt of 5-Aminotetrazole B->C Reagent D BTATz (3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)- 1,2,4,5-tetrazine) C->D Reaction

Caption: Synthetic route to BTATz via nucleophilic substitution.

Protocol 3: Synthesis of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz)

This protocol is based on the reaction of 3,6-dichloro-1,2,4,5-tetrazine with the sodium salt of 5-aminotetrazole.[6]

Materials:

  • 3,6-dichloro-1,2,4,5-tetrazine

  • 5-aminotetrazole

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Prepare the Tetrazole Salt: In a suitable flask, dissolve 5-aminotetrazole in water. Add one molar equivalent of aqueous NaOH solution and stir until a clear solution of the sodium salt is formed. Evaporate the water to obtain the dry sodium salt.

  • Reaction Setup: Suspend the dried sodium salt of 5-aminotetrazole (2.2 equivalents) in anhydrous acetonitrile.

  • Substrate Addition: To this suspension, add a solution of 3,6-dichloro-1,2,4,5-tetrazine (1 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture to remove any inorganic salts. Evaporate the acetonitrile under reduced pressure.

  • Purification: Redissolve the crude product in a minimal amount of hot water and treat with activated charcoal if necessary. Acidify the solution with dilute HCl to precipitate the BTATz product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

PropertyValue
Molecular FormulaC₄H₄N₁₄
Nitrogen Content87.5%
Decomposition Temp.265-350 °C[7]
Heat of Formation (ΔHf)+883 kJ/mol[3]
Crystal Density1.78 g/cm³[3]
Table 2: Physicochemical Properties of BTATz

Application III: Direct Nitration for N-Nitro Derivatives (DNAT)

Rationale: The conversion of the exocyclic amino groups of TZD into nitramines (-NHNO₂) is a direct method to drastically increase the explosive power and oxygen balance. The resulting compound, N,N′-dinitro-1,2,4,5-tetrazine-3,6-diamine (DNAT), is a powerful energetic material and a precursor for a variety of high-performing energetic salts.[3][9]

DNAT_Synthesis TZD TZD DNAT DNAT (N,N′-dinitro-1,2,4,5-tetrazine- 3,6-diamine) TZD->DNAT Nitration NitratingAgent Fuming Nitric Acid (HNO₃) NitratingAgent->DNAT Reactant

Caption: Synthesis of DNAT through direct nitration of TZD.

Protocol 4: Synthesis of N,N′-dinitro-1,2,4,5-tetrazine-3,6-diamine (DNAT)

This synthesis involves highly corrosive and dangerous materials and must be performed with extreme caution.[3]

Materials:

  • This compound (TZD)

  • Fuming nitric acid (100%)

  • Ice-salt bath

  • Crushed ice/water

Procedure:

  • Safety First: This procedure must be conducted behind a blast shield in a certified fume hood. Appropriate PPE, including acid-resistant gloves, apron, and face shield, is mandatory.

  • Reaction Setup: Place fuming nitric acid in a flask and cool it to 0°C using an ice-salt bath.

  • Substrate Addition: While maintaining vigorous stirring and the temperature at 0°C, add TZD in very small portions over a period of 1 hour. A strong exothermic reaction will occur; careful control of the addition rate is critical to prevent a runaway reaction.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional hour.[3]

  • Product Precipitation: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice. A solid precipitate will form.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product carefully in a vacuum desiccator. Do not use heat. The reported yield is approximately 65%.[3]

Summary of Energetic Properties

CompoundAcronymDensity (g/cm³)Heat of Formation (kJ/mol)Key Feature
This compoundTZD/DAT~1.73+292Foundational Precursor
3,6-diamino-1,2,4,5-tetrazine-1,4-dioxideDATZO₂~1.90+310High Density, Oxygen-Rich
3,6-bis(1H-tetrazol-5-ylamino)-1,2,4,5-tetrazineBTATz1.78[3]+883[3]Very High N-Content, Insensitive
N,N′-dinitro-1,2,4,5-tetrazine-3,6-diamineDNAT~1.85+380High Performance, Salt Precursor

Table 3: Comparative Properties of TZD and its Energetic Derivatives.

Critical Safety Considerations

  • General Handling: TZD and its derivatives are energetic materials. They should be handled in small quantities, avoiding shock, friction, and electrostatic discharge.[10]

  • Reagent Hazards: The synthetic protocols described involve hazardous reagents, including:

    • Ammonia: Toxic and corrosive. Handle in a well-ventilated area.

    • Strong Oxidizers (H₂O₂, Peroxy Acids): Can form explosive mixtures with organic materials. Use appropriate shielding.[6]

    • Strong Acids (Fuming HNO₃): Extremely corrosive. Handle with extreme care and appropriate PPE.[3]

  • Product Sensitivity: While some derivatives like BTATz are notably insensitive, others, particularly intermediate products or N-nitro compounds, can be highly sensitive primary explosives.[11] Always assume products are sensitive until proven otherwise by standardized testing.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, flame-retardant lab coats, and appropriate gloves.[10] When working with larger scales or particularly hazardous reactions, a face shield and blast shield are mandatory.

References

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  • Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. A review of energetic materials synthesis. Thermochimica Acta, 2002, 384(1-2), 1-15. Available from: [Link]

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  • Coburn, M. D., & Ott, D. G. Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. Los Alamos National Lab., NM (USA), 1990. Available from: [Link]

  • Talawar, M. B., Sivabalan, R., et al. Synthesis and characterization of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz): novel high-nitrogen content insensitive high energy material. Journal of Hazardous Materials, 2009, 170(1), 306-313. Available from: [Link]

  • Xu, S., Lei, Y., Yang, S., & Zhang, W. Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. Journal of Energetic Materials, 2006, 14(5), 340-342. Available from: [Link]

  • Vo, T. T., Parrish, D. A., & Shreeve, J. M. Recent advances in the synthesis and performance of 1,2,4,5-tetrazine-based energetic materials. Journal of Materials Chemistry A, 2023. Available from: [Link]

  • Wozniak, D., & Barbasiewicz, M. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Applied Sciences, 2022, 12(15), 7821. Available from: [Link]

  • Coburn, M. D., & Ott, D. G. An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 1990, 27(7), 1941-1942. Available from: [Link]

  • ResearchGate. Recent advances in the synthesis and performance of 1,2,4,5-tetrazine-based energetic materials. Request PDF. Available from: [Link]

  • Wang, R., et al. Nitrogen-rich salts of 3,6-dinitramino-1,2,4,5-tetrazine: syntheses, structures, and energetic properties. CrystEngComm, 2018, 20, 7621-7629. Available from: [Link]

  • Li, H., et al. Synthesis, characterization and quantum chemistry study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine. Journal of Hazardous Materials, 2010. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz): Novel high-nitrogen content insensitive high energy material. Request PDF. Available from: [Link]

  • Coburn, M. D., & Ott, D. G. Synthesis of 3,6-diamino-1,2,4,5-tetrazine. US Patent 5,281,706, issued Jan 25, 1994.
  • Braczkowski, K. J., & Ostrowski, S. The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. RSC Advances, 2015, 5(67), 54199-54206. Available from: [Link]

Sources

Application Notes & Protocols: The Role of 1,2,4,5-Tetrazine-3,6-diamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Nitrogen-Rich Core

1,2,4,5-Tetrazine-3,6-diamine (TzDA), also known as 3,6-diamino-1,2,4,5-tetrazine (DATZ), is a high-nitrogen heterocyclic compound built upon the s-tetrazine ring. Its structure, characterized by a planar, electron-deficient aromatic ring with four nitrogen atoms and two amino substituents, imparts a unique combination of chemical reactivity and physical properties. With a molecular formula of C₂H₄N₆ and a high nitrogen content (74.98%), TzDA serves as a critical and versatile building block in modern materials science.[1][2] Its utility stems from its inherent thermal stability, high density (1.675 g/cm³), and the reactive nature of its amino groups, which allow for its incorporation into a wide array of larger, functional architectures.[3]

This guide provides an in-depth exploration of TzDA's applications, focusing on its pivotal role in the development of next-generation energetic materials, polymers, and metal-organic frameworks (MOFs). We will delve into the causality behind its selection in these fields, present detailed, field-proven protocols for its synthesis and derivatization, and offer insights into the characterization of the resulting materials.

Physicochemical Properties of this compound

A foundational understanding of TzDA's properties is essential for its effective application. The data below has been compiled from authoritative chemical databases.

PropertyValueSource
CAS Number 19617-90-4[3][4]
Molecular Formula C₂H₄N₆[2][3]
Molecular Weight 112.09 g/mol [1][2]
Density 1.675 g/cm³[3]
Appearance Dark red crystalline solid[5]
Boiling Point 459.2°C at 760 mmHg[3]
Flash Point 262.3°C[3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 6[2]

Core Application I: High-Energy Density Materials (HEDMs)

The primary and most extensively researched application of TzDA is as a precursor and foundational scaffold for High-Energy Density Materials (HEDMs). The high nitrogen content of the tetrazine ring is key; upon decomposition, it leads to the formation of a large volume of nitrogen gas (N₂), a thermodynamically stable molecule, which results in a significant release of energy.

Causality and Scientific Rationale
  • High Heat of Formation: The tetrazine ring possesses a high positive heat of formation, contributing substantially to the energetic output of its derivatives.

  • Precursor to N-Oxide Explosives: TzDA is a crucial intermediate in the synthesis of advanced energetic materials like 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112).[6][7] The introduction of N-oxide groups improves the oxygen balance of the molecule, enhancing its explosive performance without incorporating traditional nitro groups, which can sometimes increase sensitivity.[6]

  • Platform for Insensitive Munitions: The inherent stability of the aromatic tetrazine core allows for the design of energetic materials that are less sensitive to accidental detonation from impact, friction, or electrostatic discharge.[8][9] Research has shown that using TzDA as a linker between other energetic moieties, such as furazans, can lead to compounds with an excellent balance between safety and performance.[9]

  • Low Carbon Content: Its low carbon-to-nitrogen ratio makes TzDA and its derivatives valuable for developing smoke-free propellants and pyrotechnics.[6]

Experimental Workflow: Synthesis of TzDA and Derivatization to an Energetic Precursor

The following diagram outlines the synthetic pathway from a common starting material to TzDA and its subsequent oxidation, a key step in producing advanced energetic materials.

G cluster_0 Part 1: Synthesis of Dihydro-Tetrazine Intermediate cluster_1 Part 2: Oxidation to TzDA cluster_2 Part 3: Derivatization (Example) A 1,3-Diaminoguanidine Monohydrochloride C Reaction in Isopropanol (Reflux) A->C B 2,4-Pentanedione B->C D 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine Monohydrochloride C->D Crystallization F Reaction in Water (Ambient Temp) D->F E Sodium Perborate Tetrahydrate E->F G This compound (TzDA) F->G Oxidation & Precipitation I Oxidation Reaction G->I H Oxidizing Agent (e.g., OXONE®, H₂O₂) H->I J 3,6-Diamino-1,2,4,5-tetrazine- 1,4-dioxide (LAX-112) I->J N-Oxidation G Metal Metal Ion Cluster (Node) MOF Porous 3D MOF Structure Metal->MOF Coordination Bonds Linker TzDA-Dicarboxylate Linker Linker->MOF Self-Assembly (Solvothermal)

Caption: Conceptual assembly of a Metal-Organic Framework (MOF).

Protocol 2: Conceptual Protocol for MOF Synthesis Using a TzDA-Derived Linker

This protocol provides a general methodology for researchers aiming to synthesize a MOF using a linker derived from TzDA, such as 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid (H₂tzdc). [10] A. Materials and Equipment:

  • TzDA-derived dicarboxylic acid linker (e.g., H₂tzdc)

  • Metal salt (e.g., Zinc nitrate, Zirconium(IV) chloride)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave or heavy-walled borosilicate glass tube

  • Programmable laboratory oven

  • Centrifuge and solvent washing equipment

B. Step-by-Step Procedure:

  • In a glass vial, dissolve the TzDA-derived linker and the chosen metal salt in the solvent (e.g., DMF) in a specific molar ratio (this often requires optimization, but 1:1 is a common starting point).

  • Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a Teflon-lined autoclave. Seal the autoclave tightly.

  • Place the autoclave in a programmable oven. Heat it to a predetermined temperature (typically between 80°C and 150°C) and hold for 24-72 hours. This solvothermal process facilitates the slow crystal growth of the MOF.

  • After the reaction period, cool the oven slowly to room temperature.

  • Harvest the crystalline product by decanting the mother liquor.

  • Wash the crystals multiple times with fresh solvent (e.g., DMF) to remove unreacted precursors. This is typically done by soaking the crystals, centrifuging, and replacing the supernatant.

  • Perform a solvent exchange by soaking the crystals in a more volatile solvent (e.g., acetone or ethanol) for several days, replacing the solvent periodically. This is critical for "activating" the MOF by removing the high-boiling synthesis solvent from the pores.

  • Activate the MOF by heating the sample under a dynamic vacuum to remove the exchange solvent, yielding a porous material ready for characterization and application.

Core Application III: Photo- and Electroactive Materials

The electron-deficient nature of the tetrazine ring makes it a compelling component for materials used in electronics and photonics. While TzDA itself is a building block, its derivatives are at the forefront of this research area.

Causality and Scientific Rationale
  • Electron Acceptor: The s-tetrazine core is strongly electron-withdrawing. When incorporated into a larger conjugated system (e.g., by linking it to electron-donating aryl or thienyl groups via the amino positions), it can create molecules with strong intramolecular charge-transfer characteristics. [11]2. Luminescence and Fluorogenic Probes: Many tetrazine derivatives exhibit fluorescence. This property can be harnessed to create luminescent materials for organic light-emitting diodes (OLEDs) or fluorogenic probes for sensing applications. The fluorescence is often modulated by the tetrazine's chemical environment or its participation in reactions. [11]3. Organic Semiconductors: Polymers containing the tetrazine unit have been explored as n-type (electron-transporting) materials in organic field-effect transistors (OFETs) and organic solar cells. [11]The TzDA core provides a robust scaffold for synthesizing these advanced functional polymers.

Safety, Handling, and Disposal

Working with this compound and its derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, impervious gloves, and a lab coat. [12]Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [12]* Handling: Avoid contact with skin and eyes. [12]Avoid the formation of dust and aerosols. [12]Keep the compound in a tightly closed container, stored in a dry, dark place under an inert atmosphere at room temperature. [4]* Hazards: TzDA is harmful if swallowed, inhaled, or in contact with skin. [1]It can cause serious eye damage and skin and respiratory irritation. [1][4]* First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [12] * If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • This compound Safety Data Sheets(SDS). lookchem. [Link]

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. Journal of Heterocyclic Chemistry, 27, 1941.
  • This compound | CAS#:19617-90-4. Chemsrc. [Link]

  • Ott, D. G., & Coburn, M. D. (1994). U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • Wolschann, P., et al. (2024). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

  • This compound. PubChem. [Link]

  • Gao, H., et al. (2020). Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities. ACS Applied Materials & Interfaces. [Link]

  • Wallace, J. S. (2001). A review of energetic materials synthesis. Propellants, Explosives, Pyrotechnics.
  • This compound, 1,4-dioxide. PubChem. [Link]

  • Izgorodina, E. I., et al. (2015). Nitration Pattern of Energetic 3,6-Diamino-1,2,4,5-tetrazine Derivatives Containing Azole Functional Groups. ResearchGate. [Link]

  • Martin, L. P., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions. [Link]

  • Boger, D. L., et al. (1987). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Organic Syntheses. [Link]

  • Castarlenas, R., et al. (2022). Tetrazine Linkers as Plug-and-Play Tags for General Metal-Organic Framework Functionalization and C60 Conjugation. Angewandte Chemie International Edition. [Link]

  • Lipunova, G. N., et al. (2021). 1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials. Organic Chemistry Frontiers. [Link]

  • Lanno, G. M., et al. (2016). First Examples of Metal-Organic Frameworks with the Novel 3,3'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic Spacer. Luminescence and Adsorption Properties. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4,5-Tetrazine-3,6-diamine (DATZ)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4,5-Tetrazine-3,6-diamine (DATZ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of DATZ, providing explanations and actionable solutions.

Question 1: Why is my yield of 3,6-diamino-1,2,4,5-tetrazine (DATZ) consistently low (<20%)?

Answer: Low yields in DATZ synthesis are a common challenge and can typically be traced to two critical stages: the formation of the dihydrotetrazine intermediate or its subsequent oxidation. Early synthetic routes often reported yields in the 10-13% range[1].

  • Causality - Inefficient Intermediate Formation: The initial reaction often involves the condensation of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione. A significant side reaction is the formation of 3,5-dimethyl-1H-pyrazole, which consumes your starting material and limits the yield of the desired 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine intermediate to a theoretical maximum of 50% under certain conditions[1]. The reaction mechanism involves a complex cyclization where two molecules of an initial condensation product react to form the dihydrotetrazine ring and the pyrazole byproduct[1].

  • Solution - Optimizing the Dihydrotetrazine Synthesis:

    • Control Reaction Conditions: Carefully controlling the reaction conditions is paramount. An improved method involves stirring the reactants (1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione) at ambient temperature for an extended period (e.g., 20 hours) before heating to reflux. This allows for the initial condensation to occur before driving the cyclization[1].

    • Choice of Solvent: Using higher-boiling alcohols like 2-propanol can reduce the reflux time needed for complete reaction compared to ethanol[1].

    • Isolation of the Intermediate: The intermediate, 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, will precipitate from the solution upon heating and subsequent cooling. It is crucial to collect this solid by filtration and wash it thoroughly to remove soluble byproducts before proceeding to the oxidation step[1]. This two-step process has been shown to significantly improve the overall yield compared to one-pot attempts[1].

  • Causality - Inefficient Oxidation: The dihydrotetrazine intermediate is not the final product and requires oxidation to form the aromatic tetrazine ring. Incomplete oxidation will naturally result in a low yield of DATZ. The choice of oxidizing agent and the reaction conditions are critical for a high-conversion, clean reaction.

  • Solution - Effective Oxidation:

    • Use a Mild Oxidant: Sodium perborate tetrahydrate is a highly effective and mild oxidizing agent for this transformation. It can produce DATZ from the dihydrotetrazine intermediate in nearly quantitative yield[1].

    • Procedure: The dihydrotetrazine intermediate is dissolved in water, and sodium perborate is added. The reaction is typically stirred at ambient temperature for a couple of hours. The appearance of a dark red color and the precipitation of dark red crystals indicate the formation of DATZ[1].

Question 2: My reaction stalls, and TLC/NMR analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: A stalled reaction is often due to issues with reagent quality, stoichiometry, or insufficient reaction time and temperature.

  • Causality - Reagent Purity: The starting material, 1,3-diaminoguanidine monohydrochloride, can degrade over time. Its purity is critical for the reaction to proceed efficiently.

  • Solution:

    • Verify Starting Material Quality: Use freshly prepared or commercially sourced 1,3-diaminoguanidine monohydrochloride of high purity (e.g., 98% or higher)[1].

    • Stoichiometry: Ensure a 1:1 molar ratio between 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione. An excess of one reactant can lead to the formation of side products.

    • Reaction Time & Temperature: The formation of the dihydrotetrazine intermediate can be slow. A procedure involving stirring at room temperature for ~20 hours followed by reflux for 6-8 hours ensures the reaction goes to completion[1]. Monitor the reaction by observing the dissolution of the initial sticky semi-solid and the subsequent crystallization of the dihydrotetrazine product[1].

Question 3: My final DATZ product is a dark, impure solid that is difficult to purify. How can I improve its purity?

Answer: The primary impurity is often the byproduct 3,5-dimethyl-1H-pyrazole, which is formed concurrently with the dihydrotetrazine intermediate[1].

  • Causality - Co-precipitation and Contamination: If the workup is not performed carefully, the pyrazole byproduct can contaminate the intermediate and carry over into the final product.

  • Solution:

    • Isolate the Intermediate: The key to a pure final product is a pure intermediate. The dihydrotetrazine monohydrochloride precipitates from the reaction mixture. Filtering this solid and washing it thoroughly with the solvent (e.g., 2-propanol) and then suspending it in boiling solvent effectively removes the soluble pyrazole byproduct[1].

    • Purification of Final Product: After oxidation, DATZ precipitates from the aqueous solution as dark red crystals. Cooling the mixture to 0°C maximizes precipitation. The product should be collected by filtration and washed with ice water to remove any remaining water-soluble impurities[1]. The purity can be confirmed by elemental analysis, which should be close to the calculated values (C, 21.43%; H, 3.60%; N, 74.97%)[1].

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable and high-yield synthetic route for this compound (DATZ)?

Answer: Based on published literature, the most significant improvement in yield comes from a two-step process that isolates the dihydrotetrazine intermediate before oxidation[1]. Previous methods reporting yields of 10-13% were surpassed by this approach, which can achieve an overall yield of 45-50%[1]. The key is the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione to form 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, followed by oxidation with sodium perborate, which proceeds in quantitative yield[1].

Question 2: Are there alternative synthetic routes to DATZ?

Answer: Yes, other routes exist, though they may have different challenges. One notable method involves synthesizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine, oxidizing it, and then reacting it with ammonia to displace the pyrazole groups and form DATZ[2][3]. While this method can produce high-purity DATZ with high final step yields, it is a multi-step process involving different reagents and intermediates[2][3]. The choice of route often depends on the available starting materials and desired scale.

Question 3: What are the critical safety precautions for this synthesis?

Answer: Safety is paramount.

  • Hydrazine Derivatives: The precursors to tetrazines, such as hydrazine hydrate and guanidine derivatives, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood[4][5].

  • Oxidizing Agents: Oxidizing agents like sodium perborate or sodium nitrite should be handled with care and not mixed with flammable materials[1][6].

  • Product Handling: this compound is a nitrogen-rich compound and, like many tetrazines, can be energetic[6][7]. While it is reported to be thermally stable, it should be handled with standard laboratory precautions for energetic materials. Store in a dark place under an inert atmosphere[8].

Question 4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

Answer: A combination of techniques is recommended for robust analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the consumption of starting materials, though visualization may require specific stains.

  • Intermediate and Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediate and the final product, and for identifying impurities like 3,5-dimethyl-1H-pyrazole[1].

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (N-H, C=N, N=N) in both the intermediate and the final product[1].

    • Elemental Analysis: Provides the definitive confirmation of the elemental composition (C, H, N) and purity of the final DATZ product[1].

Optimized Experimental Protocol

This protocol is based on the improved synthesis method reported by Coburn and Ott, which offers significantly higher yields than previously described methods[1].

Part A: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride (3)
  • Setup: In a large reaction vessel equipped with an efficient mechanical stirrer, prepare a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L).

  • Addition: Add 2,4-pentanedione (1.0 mole) to the slurry with stirring.

  • Initial Reaction: Allow the mixture to stir at ambient temperature for 20 hours. An initially formed sticky semi-solid will be observed.

  • Reflux: Heat the mixture under reflux for 8 hours. During this time, the initial solid will dissolve, and a new solid (the desired intermediate) will crystallize from the solution.

  • Isolation: Cool the mixture and collect the solid product by filtration.

  • Purification: Wash the collected solid with 2-propanol. To further purify, suspend the solid in boiling 2-propanol (500 ml), stir briefly, cool, and filter again. This step is critical for removing the 3,5-dimethyl-1H-pyrazole byproduct. Dry the resulting white solid. The expected yield is 45-50%.

Part B: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine (DATZ) (6)
  • Setup: In a suitable flask, dissolve the dried 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L) with stirring.

  • Oxidation: Add sodium perborate tetrahydrate (0.21 mole) to the solution. As the solid dissolves, the solution will turn dark red, and dark red crystals of DATZ will begin to separate.

  • Reaction: Allow the mixture to stir at ambient temperature for 2 hours.

  • Isolation: Cool the mixture to 0°C to maximize crystallization. Collect the product by filtration.

  • Washing and Drying: Wash the collected red crystals with ice water and allow them to dry. The yield for this step is typically quantitative[1].

Summary of Reaction Parameters

ParameterPart A: Intermediate SynthesisPart B: Oxidation to DATZ
Key Reagents 1,3-diaminoguanidine HCl, 2,4-pentanedioneDihydrotetrazine HCl, Sodium perborate
Molar Ratio 1 : 11 : 1.05
Solvent 2-PropanolWater
Temperature Ambient (20h), then Reflux (~82°C)Ambient, then 0°C
Time ~28 hours2 hours
Expected Yield 45-50%~100%

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis of 3,6-diamino-1,2,4,5-tetrazine (DATZ).

Synthesis_Pathway cluster_step1 Step 1: Condensation/Cyclization cluster_step2 Step 2: Oxidation A 1,3-Diaminoguanidine HCl C 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine HCl (Intermediate) A->C 2-Propanol RT -> Reflux D 3,5-Dimethyl-1H-pyrazole (Byproduct) A->D Side Reaction B 2,4-Pentanedione B->C 2-Propanol RT -> Reflux B->D E 3,6-Diamino-1,2,4,5-tetrazine (DATZ - Final Product) C->E Sodium Perborate H₂O, RT

Caption: Two-step synthesis of DATZ via a dihydrotetrazine intermediate.

References

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. Journal of Heterocyclic Chemistry, 27(7), 1941-1942. [Link]

  • Górecki, S., & Kudełko, A. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Materials, 18(1), 1. [Link]

  • Hiskey, M. A., & Goldman, N. (1994). U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • Li, J., & Zhang, J. (2007). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. Chinese Journal of Energetic Materials, 15(5), 415-417. [Link]

  • Yang, Z., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Angewandte Chemie International Edition, 51(13), 3142-3145. [Link]

  • Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263-2270. [Link]

  • Boger, D. L., & Panek, J. S. (1985). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses, 64, 78. [Link]

  • Coburn, M. D. (1989). Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. Los Alamos National Lab., NM (USA). [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Zhang, J., et al. (2009). Synthesis improvement of 3,6-diguanidino-1,2,4,5-tetrazine and its salts. Journal of Hazardous Materials, 168(2-3), 1623-1626. [Link]

  • Klapötke, T. M., et al. (2018). Synthesis of monosubstituted 1,2,4,5-tetrazines – 3-amino-1,2,4,5-tetrazines. Zeitschrift für anorganische und allgemeine Chemie, 644(12-13), 585-593. [Link]

  • Tsyshevsky, R., et al. (2020). Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups. Molecules, 25(21), 5038. [Link]

  • Devaraj, N. K. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard University. [Link]

  • McKay, C. S., & Pezacki, J. P. (2018). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 20(10), 3049-3052. [Link]

Sources

Technical Support Center: Synthesis of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4,5-Tetrazine-3,6-diamine (DATZ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just procedural steps, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The synthesis of this compound, also known as 3,6-diamino-s-tetrazine, typically starts from precursors containing the necessary nitrogen backbone. The most frequently employed starting materials are 1,3-diaminoguanidine monohydrochloride or triaminoguanidine salts.[1][2] These compounds undergo condensation and subsequent oxidation to form the tetrazine ring.

Q2: My reaction yields are consistently low. What are the primary factors affecting the yield of this compound?

Low yields are a common issue and can often be attributed to several factors. Incomplete conversion of starting materials, formation of side products, and suboptimal reaction conditions are the primary culprits. For instance, in syntheses involving 1,3-diaminoguanidine and 2,4-pentanedione, the yield of the dihydrotetrazine intermediate is often limited to around 50% due to competing side reactions.[1] Careful control of temperature, reaction time, and stoichiometry is crucial for maximizing the yield.

Q3: I've observed the formation of a significant amount of 3,5-dimethyl-1H-pyrazole as a byproduct. Why does this happen and how can I minimize it?

The formation of 3,5-dimethyl-1H-pyrazole is a well-documented side reaction, particularly when 2,4-pentanedione is used as a reagent.[1][2] This occurs because the initial condensation product can undergo an alternative cyclization pathway. To minimize its formation, it is essential to carefully control the reaction conditions, such as temperature and the rate of addition of reagents. The choice of solvent can also influence the reaction pathway.

Q4: The final product after oxidation is a dark red crystalline solid. Is this the expected appearance?

Yes, pure this compound is a dark red crystalline solid.[1] The intense color is due to the conjugated tetrazine ring system. If you obtain a product with a different color, it may indicate the presence of impurities or incomplete oxidation of the dihydrotetrazine intermediate.

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their mechanistic origins, and practical solutions to mitigate them.

Issue 1: Formation of 3,5-dimethyl-1H-pyrazole
  • Symptom: Your reaction mixture contains a significant amount of a white solid byproduct, identified as 3,5-dimethyl-1H-pyrazole or its hydrochloride salt. This is often observed in the filtrate after collecting the desired dihydrotetrazine intermediate.[1]

  • Causality (The "Why"): In the reaction between 1,3-diaminoguanidine and 2,4-pentanedione, the initial hydrazone intermediate can undergo two competing cyclization pathways. The desired pathway leads to the formation of the 1,2-dihydro-1,2,4,5-tetrazine precursor. However, an alternative intramolecular condensation can lead to the formation of a pyrazole ring, which is a thermodynamically stable five-membered aromatic heterocycle.

    Caption: Competing pathways in the synthesis.

  • Troubleshooting & Solutions:

    • Temperature Control: Maintain strict temperature control during the reaction. Running the initial condensation at ambient temperature before refluxing can favor the desired pathway.[1]

    • Solvent Selection: The choice of alcohol as a solvent can influence the reaction. Higher-boiling alcohols may reduce the reflux time but require careful optimization to avoid promoting the side reaction.[1]

    • Stoichiometry: Ensure precise 1:1 stoichiometry between 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione.

Issue 2: Incomplete Oxidation to this compound
  • Symptom: The final product is not the characteristic dark red color, or analytical data (e.g., NMR, UV-Vis) indicates the presence of the dihydrotetrazine precursor.

  • Causality (The "Why"): The oxidation of the 1,2-dihydro-1,2,4,5-tetrazine is a critical step to form the aromatic tetrazine ring. Incomplete oxidation can occur due to an insufficient amount of the oxidizing agent, a deactivated oxidizing agent, or suboptimal reaction conditions.

  • Troubleshooting & Solutions:

    • Choice and Amount of Oxidizing Agent: Sodium perborate is a common and effective oxidizing agent for this transformation, often yielding the product in quantitative amounts.[1] Ensure that a slight excess of the oxidizing agent is used. Other oxidizing agents like nitric oxide or nitrogen dioxide have also been reported.[2]

    • Reaction Time and Temperature: Allow the oxidation reaction to proceed for a sufficient amount of time. Stirring at ambient temperature for a couple of hours is typically adequate when using sodium perborate.[1]

    • Purity of the Dihydrotetrazine Intermediate: Ensure the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine intermediate is of high purity before proceeding with the oxidation step. Impurities can interfere with the oxidation process.

Issue 3: Formation of Partially Substituted Intermediates
  • Symptom: In multi-step syntheses, such as those starting from triaminoguanidine, the formation of incompletely substituted tetrazine intermediates can occur. For example, the formation of 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine has been observed.[2]

  • Causality (The "Why"): This typically happens during the ammonolysis of a bis-substituted tetrazine precursor, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. If the reaction conditions (e.g., temperature, reaction time, ammonia concentration) are not sufficient to drive the reaction to completion, the monosubstituted product may be isolated.

  • Troubleshooting & Solutions:

    • Temperature Programming: A two-stage temperature profile for ammonolysis can be effective. An initial lower temperature phase allows for the first substitution, followed by a higher temperature to drive the second substitution to completion.[2]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete substitution. Monitoring the reaction by techniques like TLC or LC-MS is recommended.

    • Excess Ammonia: Using a sufficient excess of ammonia can help to drive the equilibrium towards the desired disubstituted product.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on an improved two-step synthesis method.[1]

Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride

  • To a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L), add 2,4-pentanedione (1.0 mole) with efficient mechanical stirring.

  • Allow the mixture to stir at ambient temperature for 20 hours.

  • Heat the resulting mixture under reflux for 8 hours. During this time, an initially formed sticky semi-solid will dissolve, and another solid will crystallize from the solution.

  • Collect the solid by filtration, wash with 2-propanol, and suspend it in boiling 2-propanol (500 ml).

  • Stir the suspension for 10 minutes, then cool to ambient temperature.

  • Collect the purified product by filtration, wash with 2-propanol, and dry to obtain 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine

  • To a stirred solution of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L), add sodium perborate tetrahydrate (0.21 mole).

  • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals will separate.

  • Allow the mixture to stir at ambient temperature for 2 hours, then cool to 0°C.

  • Collect the product by filtration, wash with ice water, and dry to give pure 3,6-diamino-1,2,4,5-tetrazine.

Caption: Experimental workflow for the synthesis.

Data Summary

CompoundStarting MaterialsKey ByproductsTypical YieldReference
This compound1,3-Diaminoguanidine HCl, 2,4-Pentanediione3,5-Dimethyl-1H-pyrazole45-50%[1]
This compoundTriaminoguanidine HCl, 2,4-Pentanediione, Ammonia3,5-Dimethyl-1H-pyrazoleUp to 96%[2]

References

  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Sciencemadness.org. Available at: [Link]

  • US Patent 5,281,706 A, Synthesis of 3,6-diamino-1,2,4,5-tetrazine. Google Patents.

Sources

Technical Support Center: Purification of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 1,2,4,5-Tetrazine-3,6-diamine (DATZ). As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your purification protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound (DATZ)?

A1: Pure this compound should be a dark red crystalline solid.[1] Significant deviation from this color, such as a brown or black appearance, may indicate the presence of impurities or product degradation.

Q2: What are the optimal storage conditions for DATZ to ensure its stability?

A2: To maintain its integrity, DATZ should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[2] Tetrazine compounds can be sensitive to light, heat, and prolonged exposure to air, which can lead to degradation.[3]

Q3: What are the most common impurities I should expect from the synthesis of DATZ?

A3: The impurity profile largely depends on the synthetic route. A prevalent method involves the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione, followed by oxidation.[1] In this process, a common byproduct is 3,5-dimethyl-1H-pyrazole.[1][4] Unreacted starting materials or intermediates from incomplete reactions are also potential contaminants.

Q4: Is column chromatography a recommended purification technique for DATZ?

A4: While possible, column chromatography on standard silica gel should be approached with caution. Related tetrazine derivatives, such as 3,6-dichloro-1,2,4,5-tetrazine, are known to be sensitive to the acidic nature of silica gel, which can cause decomposition on the column.[3] If chromatography is necessary, consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or a less acidic alternative like neutral alumina, and perform the separation quickly (flash chromatography) to minimize contact time.[3]

Troubleshooting Guide: Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution & Scientific Rationale
Purified product is brown or black, not dark red. Product Degradation: Tetrazines can decompose when exposed to excessive heat, light, or oxygen.[3]1. Protect from Light: Wrap your recrystallization flask and collection funnels in aluminum foil. 2. Use Degassed Solvents: Sparge your purification solvents with nitrogen or argon to remove dissolved oxygen, which can promote oxidative degradation. 3. Minimize Heat: Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the minimum amount of hot solvent and then proceed to the cooling step.
Recrystallization yields are very low or no crystals form. 1. Inappropriate Solvent Choice: The compound is either too soluble in the solvent at room temperature or not soluble enough at elevated temperatures.[5] 2. Presence of Impurities: Certain impurities can act as crystallization inhibitors.1. Perform a Solvent Screen: Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[5] The synthesis often concludes with the product precipitating from water, making water a good first choice to test.[1] 2. Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous batch.[5] 3. Pre-Purification: If impurities are suspected, try washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble (trituration).
TLC or NMR analysis shows persistent impurities after purification. 1. Co-crystallization: The impurity may have similar solubility properties to DATZ, causing it to crystallize along with the product. 2. Incomplete Reaction: Significant amounts of starting material or reaction intermediates may remain.1. Re-evaluate Recrystallization Solvent: A different solvent system may alter the relative solubilities of the product and impurity, allowing for better separation. 2. Second Purification Method: If recrystallization fails, a more advanced technique may be needed. Given the risks of standard column chromatography, consider alternatives like preparative HPLC for high-purity applications, as is common for other tetrazine derivatives.[6][7] 3. Optimize Reaction: Ensure the initial synthesis goes to completion to minimize impurities from the start.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is the most common and effective method for purifying solid organic compounds like DATZ. The key is selecting an appropriate solvent.

Objective: To dissolve the impure solid in a minimum amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.

Methodology:

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude DATZ in separate test tubes.

    • Add a few drops of a test solvent (e.g., water, ethanol, isopropanol) to each tube at room temperature. Observe the solubility. The product should be sparingly soluble or insoluble.

    • Heat the tubes that showed low solubility. The ideal solvent will fully dissolve the DATZ when hot.

    • Allow the clear, hot solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystals is suitable for recrystallization.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.[5]

    • Optional Decontamination: If the solution is highly colored with soluble impurities, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the dark red crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Solvent Wash (Trituration)

Objective: To remove soluble impurities by washing the crude solid with a solvent in which the desired product is insoluble.

Methodology:

  • Place the crude DATZ in a flask.

  • Add a solvent in which the expected impurities (e.g., 3,5-dimethyl-1H-pyrazole) are soluble, but DATZ is not. Ether or cold 2-propanol could be suitable candidates based on the workup procedures described in the literature.[1]

  • Stir the slurry vigorously at room temperature for 15-30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid on the filter with a small amount of the same fresh, cold solvent.

  • Dry the product under vacuum.

Purification Workflow Diagram

The following diagram outlines the decision-making process for the purification of crude this compound.

Purification_Workflow Crude Crude DATZ Product Assess Assess Purity & Color Crude->Assess Trituration Solvent Wash (Trituration) Assess->Trituration Minor Impurities/ Slight Discoloration Recrystallize Recrystallization Assess->Recrystallize Significant Impurities/ Poor Color Trituration->Recrystallize Impurities Persist Post_Recrystal_Assess Assess Purity (TLC/NMR) Trituration->Post_Recrystal_Assess Purity Acceptable Recrystallize->Post_Recrystal_Assess Pure_Product Pure DATZ Post_Recrystal_Assess->Pure_Product Purity Acceptable Advanced_Purification Consider Advanced Methods (e.g., Preparative HPLC) Post_Recrystal_Assess->Advanced_Purification Impurities Persist

Caption: Decision workflow for DATZ purification.

References

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27, 1941-1947. [Link]

  • Hiskey, M. A., & Coburn, M. D. (1994). Synthesis of 3,6-diamino-1,2,4,5-tetrazine. U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. [Link]

  • Li, Y., Yan, Q., & Li, H. (2012). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. Advanced Materials Research, 534, 24-27. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(2), 221-232. [Link]

  • Coburn, M. D., & Ott, D. G. (1989). Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. Los Alamos National Lab., NM (USA). [Link]

  • Coburn, M. D. (1991). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. II: From triaminoguanidine and 2,4-pentanedione. Journal of Heterocyclic Chemistry, 28(8), 2049-2050. [Link]

  • Boger, D. L., & Coleman, R. S. (1988). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Organic Syntheses, 66, 142. [Link]

  • Klapötke, T. M., et al. (2020). Nitration Pattern of Energetic 3,6-Diamino-1,2,4,5-tetrazine Derivatives Containing Azole Functional Groups. Chemistry – An Asian Journal, 15(18), 2821-2827. [Link]

  • PubChem. (n.d.). This compound, 1,4-dioxide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Wiebe, A., et al. (2021). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 26(23), 7247. [Link]

  • Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263-2270. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1094-1103. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

Stability issues of 1,2,4,5-Tetrazine-3,6-diamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4,5-Tetrazine-3,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues of this compound in solution. Here, we will address common challenges encountered during experimental work and provide practical solutions based on established principles of tetrazine chemistry.

Introduction: The Duality of Reactivity and Stability

1,2,4,5-tetrazines are renowned for their vibrant color and exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry.[1] This reactivity, however, is intrinsically linked to their stability. The electron-deficient nature of the tetrazine ring, which makes it a potent diene, also renders it susceptible to degradation.[2] The stability of the 1,2,4,5-tetrazine core is significantly influenced by the electronic properties of its substituents at the 3 and 6 positions.[3]

A key principle in tetrazine chemistry is the inverse correlation between reactivity and stability. Generally, electron-withdrawing groups on the tetrazine ring increase the rate of IEDDA reactions but decrease the stability of the molecule. Conversely, electron-donating groups, such as the amino groups in this compound, tend to increase stability while potentially modulating reactivity.[4] This guide will help you navigate this balance to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: My this compound solution is losing its characteristic color. What is happening?

A1: The characteristic deep color of tetrazines is due to the n→π* transition of the tetrazine ring. A loss of color indicates the degradation of the tetrazine core. This can be caused by several factors, including reaction with nucleophiles, exposure to acidic or basic conditions, or prolonged exposure to light. The amino groups in this compound are electron-donating, which generally enhances the stability of the tetrazine ring compared to tetrazines with electron-withdrawing substituents.[4] However, degradation can still occur under suboptimal conditions.

Q2: What are the ideal storage conditions for this compound in its solid form and in solution?

A2:

  • Solid Form: As a solid, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[5]

  • In Solution: For optimal stability, solutions should be prepared fresh. If short-term storage is necessary, store the solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles. The choice of solvent is also critical (see Q3).

Q3: Which solvents are recommended for dissolving this compound? Are there any to avoid?

A3:

  • Recommended Solvents: For stock solutions, anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred. For aqueous applications, the stock solution can be diluted into an appropriate buffer (e.g., phosphate-buffered saline, PBS) immediately before use.

  • Solvents to Use with Caution: Protic solvents, especially those containing nucleophilic impurities, can promote degradation. While methanol is used in some synthetic procedures, long-term storage in protic solvents is not recommended.[1] The stability of tetrazines can be solvent-dependent.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: I am observing poor yields in my bioorthogonal ligation reaction. Could this be due to the instability of the tetrazine?

A5: Yes, the instability of the tetrazine is a likely cause of low reaction yields. If the tetrazine degrades before it can react with its dienophile, the effective concentration of the tetrazine will be lower than expected, leading to reduced product formation. It is crucial to handle the tetrazine solution appropriately and minimize the time between its preparation and use.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues with this compound.

Observed Problem Potential Cause Recommended Solution
Rapid color loss of the tetrazine solution upon preparation. Solvent contamination with water or nucleophiles.Use fresh, anhydrous solvents for preparing stock solutions.
Inappropriate solvent choice.Switch to a recommended solvent like anhydrous DMSO or DMF for stock solutions.
Low yield in a bioorthogonal reaction despite using fresh solution. Degradation during the reaction.Ensure the reaction buffer is at a neutral pH (around 7.4). Minimize reaction time if possible.
Incompatibility with other reagents.Check for the presence of strong nucleophiles or reducing agents in your reaction mixture that could degrade the tetrazine.
Inconsistent results between experiments. Inconsistent storage of tetrazine stock solutions.Aliquot stock solutions and store them at -80°C to avoid multiple freeze-thaw cycles. Protect from light.
Variability in the age of the "freshly prepared" solution.Standardize the time between preparing the diluted tetrazine solution and its use in the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general method for assessing the stability of this compound in a buffered solution using UV-Vis spectrophotometry.[3]

Materials:

  • This compound

  • Anhydrous DMSO or DMF for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Micropipettes and sterile tips

Procedure:

  • Prepare a stock solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the working solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of the tetrazine (typically in the range of 520-540 nm).

  • Monitor absorbance over time:

    • Transfer the working solution to a quartz cuvette and place it in the temperature-controlled spectrophotometer set to the desired temperature (e.g., 37°C).

    • Record the absorbance at the λmax at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 24 hours).

  • Data Analysis: Plot the absorbance versus time. The rate of decrease in absorbance corresponds to the degradation of the tetrazine. The half-life (t½) can be calculated from the decay curve.

Visualizing the Workflow

TetrazineStabilityAssay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 10 mM Stock in anhydrous DMSO B Dilute in PBS (pH 7.4) to working concentration A->B Immediate use C Transfer to cuvette B->C D Incubate at 37°C in UV-Vis Spectrophotometer C->D E Record Absorbance at λmax at regular intervals D->E F Plot Absorbance vs. Time E->F G Calculate Half-life (t½) F->G

Caption: Workflow for assessing tetrazine stability.

Understanding Degradation

The degradation of the 1,2,4,5-tetrazine ring often involves the loss of dinitrogen (N₂).[7] In aqueous solutions, nucleophilic attack by water or hydroxide ions can initiate the decomposition of the electron-deficient tetrazine ring. The exact degradation products of this compound in solution are not well-documented in the literature, but would likely involve cleavage of the tetrazine ring.

Logical Flow of Instability Issues

DegradationPathway cluster_factors Instability Factors A This compound in Solution B Nucleophilic Attack (e.g., H₂O, OH⁻) A->B C Non-neutral pH (Acidic or Basic) A->C D Photodegradation (Exposure to Light) A->D E Degradation of Tetrazine Ring B->E C->E D->E F Loss of Color E->F G Reduced Reaction Yield E->G

Caption: Factors leading to tetrazine degradation.

References

  • Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(11), 2295-2306. Available at: [Link]

  • This compound Safety Data Sheet. Lookchem. Available at: [Link]

  • Wie, T., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 2944-2952. Available at: [Link]

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1943. Available at: [Link]

  • PubChem Compound Summary for CID 283379, this compound. National Center for Biotechnology Information. Available at: [Link]

  • Özen, A. S., et al. (2000). Decomposition pathways of some 3,6-disubstituted s-tetrazines. The Journal of Physical Chemistry A, 104(20), 4753-4759. Available at: [Link]

Sources

Technical Support Center: Optimizing 1,2,4,5-Tetrazine-3,6-diamine Ligations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4,5-tetrazine-3,6-diamine ligations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your bioconjugation experiments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1] The 3,6-diamino substitution on the 1,2,4,5-tetrazine core offers a unique balance of properties that can be leveraged for specific applications. This guide will help you navigate the nuances of working with this particular class of tetrazines.

Quick Guide: Key Reaction Parameters

ParameterRecommendationRationale & Considerations
Dienophile Strained alkenes (e.g., trans-cyclooctene, TCO)TCO and its derivatives offer the fastest kinetics with tetrazines.[2]
pH 6.5 - 7.5While the ligation can proceed in a wider range, this is a good starting point for balancing reactivity and minimizing side reactions with biological nucleophiles.[3]
Temperature Room Temperature (20-25°C) or 37°CThe reaction is typically fast enough at room temperature. 37°C can be used to mimic physiological conditions.[1]
Solvent Aqueous buffers (e.g., PBS)The reaction is compatible with and often accelerated in aqueous media.[4] Organic co-solvents (e.g., DMSO, DMF) can be used to dissolve starting materials but should be kept to a minimum (<10% v/v) to maintain protein stability.[1]
Reactant Ratio 1.5- to 5-fold molar excess of the tetrazineA slight excess of the tetrazine can help drive the reaction to completion, especially when one component is at a low concentration.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my ligation with this compound slower than other tetrazines I've used?

A1: The two amino groups on the tetrazine ring are electron-donating. In the context of the IEDDA reaction, electron-donating substituents decrease the reactivity of the tetrazine diene, leading to slower kinetics compared to tetrazines with electron-withdrawing groups.[1][5] However, this electronic property also significantly enhances the stability of the tetrazine molecule, making it more robust for applications requiring long incubation times or harsh conditions.[1]

Q2: How stable is this compound in my biological sample?

A2: 3,6-diamino substituted tetrazines are among the more stable tetrazine derivatives due to their electron-rich nature.[1] However, their stability is pH-dependent and can be compromised by the presence of strong nucleophiles, such as thiols (e.g., from cysteine residues or reducing agents like DTT).[3][6] It is advisable to perform stability studies under your specific experimental conditions if long incubation times are required.

Q3: Can I monitor the progress of my ligation reaction?

A3: Yes. The tetrazine chromophore has a characteristic visible absorbance (typically around 510-550 nm).[2] The IEDDA reaction consumes the tetrazine, leading to a disappearance of this color. You can monitor the reaction progress by measuring the decrease in absorbance at the λmax of your specific tetrazine derivative using a spectrophotometer.[2]

Q4: What is the primary byproduct of the this compound ligation?

A4: The ligation proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂).[2] This makes the reaction essentially irreversible and generates a stable dihydropyridazine product with N₂ as the only theoretical byproduct.[2]

Troubleshooting Guide

This section addresses common issues encountered during this compound ligations.

Issue 1: Low or No Product Formation

Low ligation efficiency is a frequent challenge. The following decision tree can help diagnose the root cause.

G start Low Ligation Yield q1 Reactants Verified? start->q1 q2 Reaction Conditions Optimal? q1->q2 Yes sol1 Verify structure and purity of tetrazine and dienophile (NMR, MS). q1->sol1 No q3 Side Reactions Suspected? q2->q3 Yes sol2 Optimize pH (6.5-7.5). Increase incubation time or temperature. Increase molar excess of one reactant. q2->sol2 No sol3 Check for reducing agents (e.g., DTT). Minimize incubation time. Consider thiol scavengers for acellular experiments. q3->sol3 Yes sol4 Purify dienophile-labeled biomolecule before ligation. q3->sol4 No, but dienophile labeling is a preceding step

Caption: Troubleshooting decision tree for low ligation yield.

Detailed Explanations:

  • Reactant Integrity: Always ensure the purity and structural integrity of your tetrazine and dienophile starting materials. Degradation during storage can lead to failed reactions.

  • Suboptimal Reaction Conditions:

    • pH: The reactivity of biological nucleophiles like thiols is pH-dependent.[7] Operating at a slightly acidic to neutral pH (e.g., 6.5) can reduce the nucleophilicity of thiols and minimize side reactions.[3]

    • Time and Temperature: Given that 3,6-diamino-tetrazines are less reactive, you may need to increase the incubation time (e.g., up to 24 hours) or temperature (e.g., to 37°C) compared to ligations with more electron-deficient tetrazines.[1]

  • Interfering Side Reactions:

    • Tetrazine-Thiol Exchange (TeTEx): Tetrazines can undergo a reversible nucleophilic aromatic substitution (SNAr) with free thiols, such as those on cysteine residues.[3] This is a potential issue in protein labeling. If you suspect this, try to minimize reaction time. For non-cellular systems, thiol-scavenging reagents can be considered.

    • Reduction by Thiols: Strong reducing agents like DTT can reduce the tetrazine ring to an inactive dihydrotetrazine.[6] Ensure your buffers are free of such reagents.

Issue 2: Unexpected Modification of Biomolecules

If you observe non-specific labeling or modification of your biomolecule, consider the following:

  • Amine Reactivity: While less common with stable tetrazines, primary and secondary amines (e.g., lysine residues, N-termini) can act as nucleophiles and potentially react with the tetrazine ring over long incubation periods.[3]

  • Dienophile Instability: Some strained dienophiles can be susceptible to isomerization or reaction with nucleophiles under certain conditions.[8] Ensure your dienophile is stable under your experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with a TCO-NHS Ester

This protocol describes the functionalization of a protein with a trans-cyclooctene (TCO) group, preparing it for ligation with the tetrazine.

G cluster_0 Protein Preparation cluster_1 Reaction cluster_2 Purification p1 Dissolve protein in amine-free buffer (e.g., PBS, pH 7.4) r1 Prepare fresh TCO-NHS ester stock solution in DMSO/DMF r2 Add 10-20 fold molar excess of TCO-NHS to protein solution r1->r2 r3 Incubate for 1-2 hours at RT or 2-4 hours at 4°C r2->r3 pu1 Remove excess TCO-NHS via desalting column or dialysis r3->pu1

Sources

Troubleshooting low reactivity of 1,2,4,5-Tetrazine-3,6-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Reactivity in Bioorthogonal Chemistry

Welcome to the technical support center. As scientists dedicated to advancing research, we understand that unexpected experimental results, such as low reactivity, can be a significant hurdle. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into troubleshooting the reactivity of 1,2,4,5-tetrazine-3,6-diamine derivatives. My goal is to not only provide solutions but also to explain the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing very slow reaction rates with my 3,6-diamino-tetrazine derivative. What is the fundamental reason for this?

A1: This is the most common issue researchers face with this class of compounds, and it stems directly from the core mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The iEDDA reaction is a powerful bioorthogonal tool that involves a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[1][2] The speed of this reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap leads to a faster reaction.

The issue with this compound derivatives is the nature of the amino (-NH₂) substituents. Amino groups are strong electron-donating groups (EDGs).[3] They push electron density into the tetrazine ring, which raises the energy of the tetrazine's LUMO. This increases the HOMO-LUMO energy gap with your dienophile, resulting in significantly slower reaction kinetics compared to tetrazines bearing electron-withdrawing groups (EWGs) like pyridyl or carboxylate groups.[3][4]

While this electron-donating character often imparts greater stability to the tetrazine ring, it comes at the direct cost of reactivity.[3]

Diagram: The Electronic Basis of iEDDA Reactivity

G cluster_0 Fast Reaction (EWG-Tetrazine) cluster_1 Slow Reaction (EDG-Tetrazine) LUMO_EWG LUMO (Low Energy) HOMO_D HOMO (High Energy) HOMO_D->LUMO_EWG Small Energy Gap (Fast Kinetics) LUMO_EDG LUMO (High Energy) HOMO_D2 HOMO (High Energy) HOMO_D2->LUMO_EDG Large Energy Gap (Slow Kinetics)

Caption: Effect of substituents on the tetrazine LUMO energy and reaction rate.

Q2: My reaction is too slow for my application. Is it better to change the tetrazine or the dienophile?

A2: While redesigning your tetrazine is an option, the most immediate and impactful troubleshooting step is to evaluate and optimize your dienophile . The choice of dienophile can alter the reaction rate by several orders of magnitude.[5][6]

The reactivity of dienophiles in iEDDA reactions is primarily influenced by two factors: ring strain and electronic properties.

  • Ring Strain: Highly strained alkenes are the most reactive partners for tetrazines. The relief of this strain provides a significant thermodynamic driving force for the reaction.[5][7] trans-Cyclooctene (TCO) and its derivatives are the gold standard for fast iEDDA reactions, often exhibiting rate constants thousands of times faster than less strained systems like norbornene.[3][4][8]

  • Electronics: While strain is dominant, electron-rich dienophiles can further accelerate the reaction by raising the dienophile's HOMO energy, thus narrowing the HOMO-LUMO gap as discussed in Q1.

Troubleshooting Steps:

  • Step 1: Switch to a Strained Dienophile. If you are using a low-strain dienophile like norbornene or a simple alkene, switch to a TCO or bicyclononyne (BCN) derivative. This is the single most effective change you can make.

  • Step-2: Consider Steric Hindrance. Bulky substituents near the reactive double bond on either the tetrazine or the dienophile can sterically hinder the approach of the reaction partners, slowing the rate.[5] If your dienophile is heavily substituted, consider a less encumbered analogue.

Table 1: Relative Reactivity of Common Dienophiles with Tetrazines

DienophileTypical Second-Order Rate Constant (k₂) with Diphenyl-tetrazineKey Feature
trans-Cyclooctene (TCO)> 10³ M⁻¹s⁻¹Extremely high ring strain
Bicyclononyne (BCN)~ 1 - 100 M⁻¹s⁻¹High ring strain, good stability
Norbornene~ 10⁻² - 10⁻³ M⁻¹s⁻¹Moderate strain, commercially available
Unstrained AlkenesVery slow to negligibleLow reactivity, not ideal for bioorthogonal applications

Note: Rates are approximate and highly dependent on the specific tetrazine and solvent used.

Q3: What is the optimal solvent for an iEDDA reaction with a 3,6-diamino-tetrazine?

A3: Solvent choice can moderately influence reaction rates, and the optimal solvent often represents a balance between reactant solubility and kinetic effects.[9] For bioorthogonal applications, the primary solvents are aqueous buffers, but for optimizing a reaction in vitro, you have more flexibility.

The iEDDA reaction generally proceeds faster in polar protic solvents like methanol or water compared to aprotic solvents like acetonitrile or THF.[9] This is often attributed to the stabilization of the polar transition state by the protic solvent.

Recommended Solvents for Troubleshooting:

  • Methanol (MeOH): An excellent starting point. It solubilizes many organic molecules and generally promotes fast kinetics.

  • Acetonitrile (ACN): A polar aprotic option. Comparing the rate in ACN versus MeOH can be a useful diagnostic step. Some tetrazine-dienophile pairs show inverted solvent sensitivity.[9]

  • Water/Buffer (e.g., PBS): Essential for biological experiments. If your reactants are water-soluble, this is the most relevant solvent. Often, a co-solvent like DMSO or DMF (up to 10-20%) is used to aid the solubility of hydrophobic reactants without significantly impacting the biological system.

Troubleshooting Workflow:

Diagram: Troubleshooting Workflow for Low Reactivity

G start Low Reactivity Observed q1 Is your dienophile a highly strained alkene (e.g., TCO)? start->q1 a1_no Switch to TCO, sTCO, or BCN. This is the highest impact change. q1->a1_no No q2 Are there bulky steric groups on the tetrazine or dienophile? q1->q2 Yes a1_no->q2 a2_yes Synthesize a less sterically hindered analogue. q2->a2_yes Yes q3 Have you optimized the solvent? q2->q3 No a2_yes->q3 a3_no Screen solvents: 1. Methanol 2. Acetonitrile 3. Aqueous Buffer + Co-solvent q3->a3_no No q4 Is the tetrazine degrading? (Monitor by UV-Vis/TLC) q3->q4 Yes a3_no->q4 a4_yes Store tetrazine under inert gas, protect from light, use fresh solutions. Check pH. q4->a4_yes Yes end Reaction Optimized q4->end No a4_yes->end

Caption: A decision tree for systematically troubleshooting iEDDA reactions.

Q4: My tetrazine solution loses its characteristic pink/red color over time. How can I improve stability?

A4: While 3,6-diamino-tetrazines are generally more stable than their electron-deficient counterparts, they are not indestructible.[3] Fading of the characteristic visible absorbance (~520-540 nm) indicates decomposition of the tetrazine ring.

Key Causes and Solutions:

  • Nucleophilic Attack: Tetrazines can be susceptible to degradation by nucleophiles. While less of a problem for diamino derivatives, it's good practice to avoid strongly nucleophilic buffers or additives if possible.

  • pH: The stability can be pH-dependent. Ensure the pH of your reaction medium is controlled and suitable for your dienophile's stability as well.[10] For most biological applications, a pH range of 6.5-8.0 is appropriate.

  • Storage and Handling:

    • Store Solid: Store your solid tetrazine derivative under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended for long-term storage).

    • Prepare Fresh Solutions: Prepare solutions of the tetrazine immediately before use.[10] Avoid storing stock solutions in solvents, especially aqueous buffers, for extended periods.

    • Degas Solvents: For sensitive reactions, using degassed solvents can prevent oxidative degradation.

Experimental Protocols
Protocol 1: A General Procedure for a Test iEDDA Reaction

This protocol provides a starting point for evaluating the reactivity of your 3,6-diamino-tetrazine derivative with a chosen dienophile.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your 3,6-diamino-tetrazine derivative in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a 100 mM stock solution of your dienophile (e.g., a TCO derivative) in the same solvent. Note: Using an excess of the dienophile ensures pseudo-first-order kinetics if you wish to monitor the reaction.

  • Reaction Setup:

    • In a clean vial, add your reaction solvent (e.g., 950 µL of PBS, pH 7.4).

    • Add 50 µL of the 100 mM dienophile stock solution to the vial and mix gently. This gives a final concentration of 5 mM.

    • To initiate the reaction, add 5 µL of the 10 mM tetrazine stock solution. This gives a final concentration of 0.05 mM.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature, protected from light.

    • Monitor the reaction progress by observing the disappearance of the tetrazine's color by eye.

    • For quantitative analysis, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and analyze by LC-MS to observe product formation and consumption of starting materials. Alternatively, use UV-Vis spectroscopy as described in Protocol 2.

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This method is a powerful and convenient way to quantify reaction rates by monitoring the disappearance of the tetrazine's characteristic absorbance.[1][7]

  • Determine λ_max:

    • Acquire a full UV-Vis spectrum of your 3,6-diamino-tetrazine derivative in the reaction solvent to determine the wavelength of maximum absorbance (λ_max), typically in the 520-540 nm range.

  • Setup for Kinetic Run:

    • Use a temperature-controlled spectrophotometer.

    • In a quartz cuvette, prepare your reaction mixture as described in Protocol 1, but omit the tetrazine for the initial blank measurement.

    • Place the cuvette in the spectrophotometer and blank the instrument.

    • Remove the cuvette, add the final small volume of the tetrazine stock solution, mix rapidly by inverting 2-3 times, and immediately place it back in the spectrophotometer.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance decay at the predetermined λ_max over time. Collect data points at regular intervals (e.g., every 10-30 seconds) for a duration sufficient to see a significant decrease in absorbance (ideally over 2-3 half-lives).

  • Data Analysis:

    • Assuming pseudo-first-order conditions (dienophile in ≥10-fold excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the dienophile: k₂ = k_obs / [Dienophile].

References
  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PLoS ONE. [Link]

  • Xu, S., et al. (2006). Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. Chinese Journal of Energetic Materials. [Link]

  • Versteegen, R. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ACS Chemical Biology. [Link]

  • Hao, J., et al. (2018). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology. [Link]

  • Aizikovich, A., et al. (2015). Nitration Pattern of Energetic 3,6-Diamino-1,2,4,5-tetrazine Derivatives Containing Azole Functional Groups. Dalton Transactions. [Link]

  • Liu, W., et al. (2020). Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities. ACS Applied Materials & Interfaces. [Link]

  • Karver, M. R., et al. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry. [Link]

  • Aizikovich, A., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. RSC Publishing. [Link]

  • Coburn, M. D. (1989). Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. UNT Digital Library. [Link]

  • Boger, D. L., et al. (2001). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Jacob, J., et al. (2013). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters. [Link]

  • Groznykh, I. A., et al. (2022). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds. [Link]

  • Boron-Catalyzed Inverse Electron-Demand Diels–Alder Reaction. (2020). Dalton Transactions. [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. [Link]

  • Wu, H., et al. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry. [Link]

  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard University DASH. [Link]

  • Aizikovich, A., et al. (2016). Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity. Dalton Transactions. [Link]

Sources

Overcoming solubility problems of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4,5-Tetrazine-3,6-diamine (TZD). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this versatile bioorthogonal reagent. The unique chemical properties of TZD, particularly its electron-donating amino groups, present specific handling requirements, most notably concerning its solubility. This document offers in-depth, field-proven insights to ensure the successful application of TZD in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experimental use of this compound.

Question: My TZD is not dissolving in my chosen solvent. What should I do?

Answer:

The limited solubility of this compound is a common challenge. The two amino groups, while beneficial for stability in biological systems, can contribute to strong intermolecular hydrogen bonding, making the compound difficult to dissolve.[1] Here is a systematic approach to troubleshoot this issue:

Step 1: Verify Solvent Choice and Purity Ensure you are using an appropriate solvent. While TZD has low water solubility, it shows better solubility in polar aprotic solvents.[2][3]

  • Recommended Solvents: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[3] These solvents are generally effective at disrupting the intermolecular forces of TZD.

  • Aqueous Solutions: For biological applications requiring aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration, as high concentrations can be detrimental to cells.

Step 2: Employ Mechanical and Thermal Assistance Gentle heating and agitation can significantly improve the rate of dissolution.

  • Sonication: Place the vial containing the TZD and solvent in a sonicator bath for 5-10 minute intervals.

  • Vortexing: Vigorous vortexing can help break up solid aggregates.

  • Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, as it may lead to degradation over prolonged periods.

Step 3: Consider Co-solvents If TZD remains insoluble, the use of a co-solvent system can be effective. For instance, if you are preparing a solution in an alcohol like 1-propanol, adding a small amount of water might increase the solubility of related compounds.[4]

Question: I'm observing precipitation of my TZD during a reaction in an aqueous buffer. How can I prevent this?

Answer:

Precipitation during a reaction is often due to a change in the solvent environment that lowers the solubility of TZD. This is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Step 1: Optimize the Stock Solution and Dilution The concentration of your TZD stock solution and the method of dilution are critical.

  • Lower the Stock Concentration: If you are observing precipitation upon dilution, try preparing a less concentrated stock solution in DMSO.

  • Gradual Dilution: When adding the TZD stock solution to your aqueous buffer, do so dropwise while vortexing or stirring the buffer. This helps to avoid localized high concentrations of TZD and organic solvent that can trigger precipitation.

Step 2: Adjust the Final Solvent Composition The final percentage of the organic solvent in your reaction mixture can impact TZD solubility. While you want to minimize it for biological compatibility, a slightly higher percentage might be necessary to keep your compound in solution. For many biological experiments, a final DMSO concentration of 1-5% is acceptable, but this should be optimized for your specific cell line or system.

Step 3: pH Considerations The protonation state of the amino groups on TZD can influence its solubility. While specific data for TZD is limited, the solubility of many amino-containing compounds is pH-dependent.

  • Acidic pH: In acidic conditions, the amino groups can become protonated, potentially increasing aqueous solubility. However, the stability of the tetrazine ring in strongly acidic conditions should be considered.

  • Physiological pH: For most bioorthogonal reactions, maintaining a physiological pH (around 7.4) is crucial for the biological components of the experiment.[1]

Question: My TZD solution has changed color from red/purple to colorless. Is it still viable?

Answer:

1,2,4,5-tetrazines are characterized by their intense color.[1] A loss of color typically indicates a reaction or degradation of the tetrazine ring. The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack, although the electron-donating amino groups on TZD enhance its stability compared to other tetrazines.[1]

  • Reaction with Dienophiles: The most common reason for a color change is the desired inverse-electron-demand Diels-Alder (IEDDA) reaction with a dienophile (e.g., a strained alkene or alkyne), which consumes the tetrazine.

  • Degradation: If no dienophile is present, a color change could indicate degradation due to factors like exposure to strong nucleophiles, prolonged exposure to light, or extreme pH conditions. It is advisable to prepare fresh solutions and store them protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: For preparing a concentrated stock solution, high-purity, anhydrous DMSO or NMP are the recommended solvents.[3] For some applications, polar protic solvents like methanol or ethanol can also be used, although solubility might be lower.[5]

Q2: How should I store solutions of TZD?

A2: TZD as a solid should be stored in a dark place under an inert atmosphere at room temperature.[6] Solutions of TZD, particularly in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent photochemical degradation.

Q3: Does the purity of TZD affect its solubility?

A3: Yes, impurities can significantly impact the solubility of any compound. Insoluble impurities can act as nucleation sites, promoting precipitation. It is crucial to use high-purity TZD (typically >95%) for your experiments. Characterization of the starting material by techniques such as NMR and mass spectrometry is recommended to ensure its identity and purity.[4]

Q4: Can I use TZD in live-cell imaging experiments?

A4: Yes, the enhanced stability and potential for better water solubility of amino-substituted tetrazines make them suitable for biological applications, including live-cell imaging.[1][7] However, it is essential to perform control experiments to determine the optimal concentration and to ensure that the final concentration of any organic solvent (like DMSO) is not toxic to the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TZD in DMSO

  • Weigh out 1.12 mg of this compound (MW: 112.09 g/mol ) into a clean, dry microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Store the stock solution at -20°C, protected from light.

Data Presentation

Table 1: General Solubility of Tetrazine Derivatives in Common Solvents

SolventTetrazine Derivative TypeSolubilityReference
Water3,6-diaryl tetrazinesVery Low[8]
Water5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochlorideHigh (>500 mM)[8]
Water3-(4-(1,2,4,5-tetrazin-3-yl) phenyl)-2-aminopropanoic acidGood (10-20 mg/mL)[7]
DMSO3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazineSoluble[3]
NMP3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazineSoluble[3]
Alcohols (e.g., 1-propanol)Dihydro-tetrazine precursorsSoluble[4][5]

Note: This table provides general guidance based on related structures. The exact solubility of TZD may vary.

Visualizations

Diagram 1: Troubleshooting Workflow for TZD Dissolution

G start Start: TZD powder solvent Add recommended solvent (DMSO or NMP) start->solvent agitate Vortex and/or sonicate solvent->agitate observe1 Observe for complete dissolution agitate->observe1 success Solution ready for use observe1->success Yes fail1 Solid remains observe1->fail1 No heat Gently warm to 30-40°C fail1->heat observe2 Observe for complete dissolution heat->observe2 observe2->success Yes fail2 Solid still remains observe2->fail2 No cosolvent Consider co-solvent or preparing a more dilute solution fail2->cosolvent

Caption: A decision-making workflow for dissolving this compound.

Diagram 2: Factors Influencing TZD Solubility

G TZD_Sol TZD Solubility Solvent Solvent Choice (Polar Aprotic) TZD_Sol->Solvent Temp Temperature TZD_Sol->Temp pH pH TZD_Sol->pH Agitation Mechanical Agitation (Sonication/Vortexing) TZD_Sol->Agitation Purity Compound Purity TZD_Sol->Purity

Caption: Key factors that affect the solubility of this compound.

References

  • Langenhan, J. M., et al. (2015). Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes. National Institutes of Health. [Link]

  • Krajnovic, A., et al. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Sciencemadness.org. [Link]

  • Hiskey, M. A., & Goldman, N. (1994). Synthesis of 3,6-diamino-1,2,4,5-tetrazine.
  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. DASH (Harvard). [Link]

  • Zhang, C., et al. (2014). Dissolution Properties of 3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine in N-Methyl Pyrrolidone and Dimethyl Sulfoxide. ResearchGate. [Link]

  • Ni, Z., et al. (2015). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PLOS One. [Link]

Sources

Technical Support Center: Characterization of 1,2,4,5-Tetrazine-3,6-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1,2,4,5-tetrazine-3,6-diamine (DATz) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating and highly reactive compounds. As nitrogen-rich heterocycles, tetrazines, including DATz, are foundational in the development of high-energy density materials and have gained significant traction in bioorthogonal chemistry for applications like drug delivery and in vivo imaging.[1] However, their unique electronic properties and reactivity present distinct challenges during synthesis, purification, and characterization.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. The information is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and foundational knowledge necessary for working with DATz and its analogues.

FAQ 1: My synthesized this compound (DATz) is insoluble in common organic solvents. How can I dissolve it for analysis?

Answer: The poor solubility of DATz in many common organic solvents is a well-known challenge, primarily due to its planar, polar structure and strong intermolecular hydrogen bonding.

  • For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d6) is the most effective solvent for dissolving DATz and many of its derivatives for NMR analysis.[2] Gentle heating may be required to achieve complete dissolution.

  • For Other Analyses: For techniques like mass spectrometry or UV-Vis spectroscopy, you might consider highly polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] For aqueous applications, solubility can sometimes be improved by protonation with a small amount of acid to form the corresponding salt.

  • Causality: The high nitrogen content and the presence of two amino groups in DATz contribute to a strong crystal lattice energy, which is difficult for less polar solvents to overcome. DMSO, with its high dielectric constant and ability to act as a hydrogen bond acceptor, is particularly effective at solvating these molecules.

FAQ 2: I am observing a very weak or no molecular ion peak in the mass spectrum of my DATz derivative. What could be the issue?

Answer: The absence or weakness of a molecular ion peak in the mass spectrum of tetrazine compounds can be attributed to their potential thermal instability and fragmentation patterns under common ionization conditions.

  • Troubleshooting Steps:

    • Use a Soft Ionization Technique: Electrospray ionization (ESI) or chemical ionization (CI) are generally preferred over electron ionization (EI) for sensitive molecules like tetrazines. ESI is particularly useful as it can be performed at or near room temperature, minimizing thermal decomposition.

    • Optimize Source Conditions: Reduce the source temperature and fragmentation voltage (cone voltage) to minimize in-source fragmentation.

    • Adduct Formation: In ESI-MS, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are often more stable and readily observed than the protonated molecule ([M+H]⁺).

  • Scientific Rationale: The tetrazine ring is an electron-deficient system, and upon ionization, it can be prone to fragmentation, especially with energetic ionization methods like EI. Soft ionization techniques impart less energy to the molecule, increasing the probability of observing the intact molecular ion.

FAQ 3: The ¹H NMR spectrum of my DATz product shows broad peaks for the amine protons. How can I confirm their presence and integration?

Answer: Broadening of amine (N-H) proton signals in ¹H NMR is a common phenomenon due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

  • Confirmation and Sharpening Techniques:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad amine proton signals will disappear as the protons exchange with deuterium. This is a definitive test for N-H protons.

    • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and may result in sharper N-H signals.

    • Solvent Choice: Using a scrupulously dry aprotic solvent like DMSO-d6 can minimize exchange broadening.

  • Expert Insight: While D₂O exchange confirms the presence of exchangeable protons, it prevents their integration. To accurately determine the number of amine protons, rely on the integration of the spectrum acquired in dry solvent, even if the peaks are broad.

Section 2: Troubleshooting Guide for Spectroscopic Characterization

This section provides a more in-depth, problem-solution format for specific spectroscopic challenges.

Problem 1: Ambiguous ¹³C NMR Signals for the Tetrazine Ring Carbons

Question: The ¹³C NMR spectrum of my 3,6-disubstituted-1,2,4,5-tetrazine shows weak or difficult-to-assign signals for the ring carbons. How can I confidently identify these peaks?

Answer: The carbon atoms in the 1,2,4,5-tetrazine ring are highly deshielded due to the electron-withdrawing effect of the four nitrogen atoms. Their signals can be weak due to long relaxation times and coupling to quadrupolar nitrogen nuclei.

Workflow for ¹³C NMR Signal Assignment

Caption: Workflow for ¹³C NMR signal assignment of tetrazine carbons.

Detailed Protocol for HMBC (Heteronuclear Multiple Bond Correlation):

  • Sample Preparation: Prepare a concentrated solution of your compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Set up a standard hmbc experiment on the spectrometer. The key parameter is the long-range coupling constant (J_H-C), which is typically set to 8-10 Hz to observe 2- and 3-bond correlations.

  • Analysis: Process the 2D spectrum. Look for cross-peaks that connect protons on the substituents at the 3 and 6 positions to the carbon atoms of the tetrazine ring. For example, the protons of a methyl group at C3 should show a correlation to the C3 carbon of the tetrazine ring.

Expected Chemical Shifts for Tetrazine Carbons:

Compound TypeTypical ¹³C Chemical Shift (ppm)
3,6-Dialkyl-1,2,4,5-tetrazines165-175
3,6-Diaryl-1,2,4,5-tetrazines160-168
1,2,4,5-Tetrazine-3,6-dicarboxylates155-165

Note: These are approximate ranges and can vary based on the specific substituents and solvent.

Problem 2: Unstable Baseline and Irreproducible Results in UV-Vis Spectroscopy

Question: I am trying to determine the concentration of my tetrazine derivative using UV-Vis spectroscopy, but the absorbance readings are not stable. What could be causing this?

Answer: The instability in UV-Vis measurements of tetrazines can often be attributed to their reactivity, particularly towards nucleophiles or their susceptibility to photochemical degradation. 1,2,4,5-tetrazines are known for their characteristic intense color, typically with absorption maxima in the visible region (around 500-550 nm) and in the UV region (around 290-330 nm).[4]

Troubleshooting Protocol for UV-Vis Analysis:

  • Solvent Purity: Ensure that the solvent is of high purity and free from nucleophilic impurities. For instance, aged or improperly stored methanol can contain formic acid, which can react with the tetrazine. Use freshly opened, spectroscopy-grade solvents.

  • pH Control: If working in aqueous solutions, buffer the solution to maintain a stable pH. The electronic structure of DATz and its derivatives can be sensitive to pH changes.

  • Light Sensitivity: Protect the sample from prolonged exposure to ambient light and the spectrometer's light source. Acquire spectra promptly after preparing the solution. Consider using amber vials for sample storage.

  • Concentration Effects: Tetrazines can sometimes aggregate at higher concentrations, leading to non-linear absorbance behavior. Work with dilute solutions that adhere to the Beer-Lambert law.

  • Reaction with Solvent: Be aware of the potential for your tetrazine derivative to react with the solvent, especially if it is a nucleophilic solvent like an alcohol. Acetonitrile is often a good choice for its relative inertness.

Self-Validating Check: To confirm if your tetrazine is degrading, take time-course measurements of the absorbance at the λ_max. A steady decrease in absorbance over time is a clear indicator of sample instability under the measurement conditions.

Section 3: Purification and Stability Considerations

Problem 3: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my desired this compound derivative from starting materials or byproducts using silica gel chromatography. What purification strategies can I employ?

Answer: The polar nature of DATz and its analogues can lead to strong interactions with silica gel, resulting in poor separation and tailing peaks.

Alternative Purification Workflow

Caption: Workflow for purification of polar tetrazine derivatives.

Expert Recommendations:

  • Reverse-Phase Chromatography: For many functionalized tetrazines, reverse-phase high-performance liquid chromatography (HPLC) is the method of choice.[5] A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.

  • Recrystallization: If the product is sufficiently crystalline, recrystallization can be a highly effective method for removing minor impurities. Experiment with solvent pairs such as DMF/water or DMSO/isopropanol.

  • Trustworthiness of Method: Always verify the purity of the final product by at least two independent analytical methods, such as HPLC and NMR, and confirm the identity by high-resolution mass spectrometry (HRMS).

Problem 4: Product Decomposition During Storage

Question: My purified this compound product changes color and shows signs of decomposition over time. What are the optimal storage conditions?

Answer: Tetrazines, while generally more stable than other isomers, can be susceptible to degradation, particularly in the presence of light, moisture, and nucleophiles. Many energetic compounds based on the 1,2,4,5-tetrazine scaffold exhibit good thermal stability.[6]

Recommended Storage Protocol:

  • Environment: Store the solid product in an inert atmosphere (argon or nitrogen) to protect it from moisture and oxygen.

  • Temperature: For long-term storage, keep the product at a low temperature, preferably in a freezer (-20 °C).

  • Light Protection: Use amber vials or wrap the container in aluminum foil to prevent photochemical degradation.

  • Purity: Ensure the product is free from residual acids or bases from the synthesis, as these can catalyze decomposition.

Causality: The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack. Moisture can act as a nucleophile, leading to ring-opening or other degradation pathways. Light can promote the formation of reactive excited states, initiating decomposition.

References

  • Górecki, S., & Kudelko, A. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Applied Sciences, 15(2), 821. [Link]

  • Górecki, S., & Kudelko, A. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). ResearchGate. [Link]

  • Unknown Authors. (n.d.). Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. ResearchGate. [Link]

  • Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1943. [Link]

  • Unknown Authors. (n.d.). Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Holčapek, M., et al. (n.d.). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications. [Link]

  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377-382. [Link]

  • Unknown Authors. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Unknown Source. [Link]

  • Coburn, M. D. (1994). U.S. Patent No. 5,281,706. Washington, DC: U.S.
  • S. F. Wojtowicz, et al. (2020). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112771. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4,5-tetrazine-3,6-diamine (DATZ). As a molecule of significant interest in materials science and bioorthogonal chemistry, scaling up its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: The most prevalent and scalable synthesis of this compound typically proceeds through a two-step process. The initial step involves the condensation of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione to form the intermediate, 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.[1] This intermediate is then oxidized to yield the final product, this compound.[1] An alternative, multi-step route involves the synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) as a key intermediate, which is subsequently converted to DATZ.[2][3]

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The starting material, 1,3-diaminoguanidine monohydrochloride, is irritating to the eyes, respiratory system, and skin.[4][5][6] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] During the oxidation step, especially when using reagents like sodium nitrite in acidic conditions, the generation of nitrous gases is a concern.[8] These gases are toxic and require a well-ventilated fume hood for the procedure.

Q3: My yield of the dihydrotetrazine intermediate is consistently low (around 50%). Why is this happening and how can I improve it?

A3: A yield of around 45-50% for the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride intermediate is actually quite common.[1] The reaction mechanism involves the formation of several byproducts, including 3,5-dimethyl-1H-pyrazole.[1] To optimize the yield, ensure that the 1,3-diaminoguanidine monohydrochloride is finely divided and that the reaction mixture is stirred efficiently.[1] Using higher-boiling alcohols as solvents and increasing the concentration of reactants can also help to reduce the reaction time and potentially improve the yield.[1]

Q4: What are the best practices for purifying the final product, this compound?

A4: The purification of this compound can be challenging due to its polarity and potential for decomposition. For many tetrazine derivatives, purification is often achieved through column chromatography or HPLC.[9][10] However, for the highly polar this compound, recrystallization is a more common method. The choice of solvent is critical and may require some experimentation. It is important to minimize exposure to heat and light during purification, as these can promote degradation.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Dihydrotetrazine Intermediate Incomplete reaction of starting materials.- Ensure efficient stirring to maintain a homogenous mixture, especially when scaling up. - Use finely powdered 1,3-diaminoguanidine monohydrochloride to increase surface area and reactivity.[1] - Consider extending the reaction time or refluxing for a longer period.
Side reactions consuming the starting materials.- Carefully control the reaction temperature. While reflux is necessary, excessive heat can promote side reactions. - Ensure the stoichiometry of the reactants is accurate.
Difficulty in Isolating the Dihydrotetrazine Intermediate The intermediate may be more soluble in the reaction solvent than anticipated.- After reflux, cool the reaction mixture to 0°C or below to maximize precipitation. - If the product remains in solution, carefully concentrate the solvent under reduced pressure. Be mindful of the thermal stability of the intermediate.
Low Yield During the Oxidation Step The oxidizing agent is not suitable for the substrate.- Sodium nitrite in acidic conditions is a common oxidant, but can lead to low yields with amino-substituted tetrazines.[8] - Consider alternative, milder oxidizing agents such as sodium perborate, which has been shown to give quantitative yields for this specific conversion.[1] - Phenyliodonium diacetate (PhI(OAc)₂) is another effective and mild oxidant for dihydrotetrazines.[11]
Degradation of the product during oxidation.- Perform the oxidation at low temperatures (e.g., 0°C) to minimize degradation. - Add the oxidizing agent slowly and monitor the reaction progress closely (e.g., by TLC or color change).
Final Product is an Unidentifiable Dark Tar or Oil Decomposition of the tetrazine ring.- Tetrazines can be sensitive to heat, light, and strong acids/bases. Ensure all workup and purification steps are performed under mild conditions. - Store the final product in a dark, cool, and inert atmosphere.
Presence of significant impurities from side reactions.- Re-evaluate the purification strategy. A different recrystallization solvent or a gentle column chromatography with an appropriate stationary and mobile phase might be necessary.
Inconsistent Results Upon Scale-Up Inefficient heat and mass transfer in a larger reaction vessel.- Ensure adequate stirring and temperature control. Hotspots in the reaction mixture can lead to side reactions and decomposition. - Consider a staged addition of reagents in a larger batch to better control the reaction exotherm.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride

This protocol is adapted from a reported synthesis and is suitable for a laboratory scale.[1]

  • Reagent Preparation: In a suitable reaction vessel, create a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L).

  • Reaction Initiation: With efficient mechanical stirring, add 2,4-pentanedione (1.0 mole) to the slurry.

  • Room Temperature Stirring: Allow the mixture to stir at ambient temperature for 20 hours.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. During this time, an initially formed sticky solid should dissolve, followed by the crystallization of the product.

  • Isolation: Cool the mixture and collect the solid product by filtration.

  • Washing: Wash the collected solid with 2-propanol.

  • Purification (Optional): The product can be further purified by suspending it in boiling 2-propanol (500 ml), followed by filtration.

Protocol 2: Oxidation to this compound

This protocol utilizes a mild oxidizing agent for high-yield conversion.[1]

  • Dissolution: In a large beaker, dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L) with stirring.

  • Oxidant Addition: Add sodium perborate tetrahydrate (0.21 mole) to the solution. As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals of the product will begin to separate.

  • Reaction Time: Allow the mixture to stir at ambient temperature for 2 hours.

  • Crystallization: Cool the mixture to 0°C to complete the crystallization.

  • Isolation: Collect the product by filtration.

  • Washing: Wash the product with ice-cold water.

  • Drying: Dry the pure this compound product.

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation reagents1 1,3-Diaminoguanidine HCl + 2,4-Pentanedione intermediate 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine HCl reagents1->intermediate 2-Propanol, Reflux oxidant Sodium Perborate final_product This compound intermediate->final_product oxidant->final_product Water, Room Temp

Caption: Workflow for the synthesis of this compound.

V. References

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide. (2011). Chinese Journal of Energetic Materials. [Link]

  • Methods to oxidize dihydrotetrazine by (a) organic oxidants, (b)... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • An efficient and mild oxidant for the synthesis of s-tetrazines - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Organic reagents used in the oxidation of dihydro-1,2,4,5-tetrazines to... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I - Sciencemadness.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. (n.d.). Retrieved January 16, 2026, from [Link]

  • Tetrazine Synthesis Low Yield : r/Chempros - Reddit. (2024). Retrieved January 16, 2026, from [Link]

  • Tetrazine Synthesis Low Yield : r/chemistry - Reddit. (2024). Retrieved January 16, 2026, from [Link]

  • Intermolecular Interactions and Thermodynamic Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide Dimers: A Density Functional Theoretical Study - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nitration Pattern of Energetic 3,6-Diamino-1, 2, 4, 5-tetrazine Derivatives Containing Azole Functional Groups | Request PDF - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

  • US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2... - UNT Digital Library. (2025). Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - DASH (Harvard). (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. (A) A one-pot... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

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Validation & Comparative

1,2,4,5-Tetrazine-3,6-diamine vs. other bioorthogonal probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Bioorthogonal Probes: A Comparative Analysis of 1,2,4,5-Tetrazine-3,6-diamine

Introduction: The Need for Precision in Biological Systems

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living organisms without interfering with native biological processes.[1][2] This powerful concept allows for the precise labeling and manipulation of biomolecules in their authentic environments, revolutionizing fields like drug discovery, diagnostics, and molecular imaging.[3][4][5]

Among the most influential bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO).[1][6] This reaction is prized for its exceptionally fast kinetics and high specificity.[7][8] The reactivity of the tetrazine core can be finely tuned through the addition of different substituents. This guide focuses on this compound (Tz-Diamine), a unique probe whose properties we will compare to other common bioorthogonal tools to illuminate its specific advantages and ideal use cases.

The Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The power of tetrazine ligation lies in its unique reaction mechanism. Unlike standard Diels-Alder reactions, the iEDDA reaction is initiated between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene or alkyne). The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[1][7]

The rate of this reaction is governed by the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups (EWGs) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. Conversely, electron-donating groups (EDGs) raise the LUMO energy, resulting in a slower reaction.[9][10] This principle is the key to tuning tetrazine probes for specific applications. This compound, with its two electron-donating amino groups, represents a key example of a tetrazine designed for higher stability and more moderate reactivity.

iEDDA_Mechanism iEDDA Reaction Mechanism Tetrazine Tetrazine (Electron-Deficient Diene) Intermediate Cycloaddition Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Product Dihydropyridazine (Stable Conjugate) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The iEDDA reaction between a tetrazine and a TCO dienophile.

Quantitative Performance Comparison of Bioorthogonal Probes

The choice of a bioorthogonal probe is a critical decision dictated by a trade-off between reaction speed, stability, and biocompatibility.[11] Faster kinetics are essential for applications involving low-concentration analytes, while greater stability is paramount for long-term in vivo studies.[12]

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
iEDDA Tz-Diamine + TCO~1 - 100 (Estimated)High stability due to electron-donating groups, suitable for controlled or staged reactions.Slower kinetics compared to EWG-substituted tetrazines.
iEDDA Aryl-Tetrazine + TCO1,000 - 30,000[12]Exceptionally fast kinetics, high specificity, catalyst-free.[11]Some highly reactive tetrazines have limited stability in aqueous media.[11][13]
iEDDA Tetrazine + Norbornene~1 - 10[11]Good kinetics, dienophile is highly stable.Slower than TCO-based reactions.[11]
SPAAC DBCO + Azide~0.1 - 2.3[11]Copper-free, excellent biocompatibility, widely used.Slower kinetics compared to iEDDA reactions.
SPAAC BCN + Azide~0.14[11]Good balance of reactivity and stability.Less reactive than DBCO.
Staudinger Ligation Phosphine + Azide~0.002 - 0.01First bioorthogonal reaction developed, well-understood.Very slow kinetics, potential for phosphine oxidation.[14]

Note: The rate constant for Tz-Diamine is an estimate based on the known effect of electron-donating groups. Specific kinetic data for this compound is not widely published, underscoring the need for experimental validation as described in the protocols below.

A Deeper Look at this compound

The defining feature of Tz-Diamine is the presence of two amino groups at the 3 and 6 positions of the tetrazine ring.

  • Tuned Reactivity : As strong electron-donating groups, these amino substituents raise the energy of the tetrazine's LUMO, resulting in a significantly more moderate reaction rate compared to tetrazines bearing hydrogen or electron-withdrawing aryl groups.[10] This makes Tz-Diamine an ideal candidate for applications where overly rapid reactions are undesirable. For instance, in sequential labeling experiments, a slower-reacting tetrazine can be used in concert with a faster one to label different targets at different times.[15][16]

  • Enhanced Stability : Highly reactive, electron-poor tetrazines can be susceptible to degradation and hydrolysis in aqueous environments.[13] The electron-donating nature of the amino groups on Tz-Diamine is predicted to enhance its stability, making it more robust for long-term experiments in complex biological media. This increased stability is crucial for in vivo applications where the probe must circulate and remain reactive over extended periods.[9]

Experimental Protocols and Workflows

To bridge theory and practice, we provide detailed methodologies for the application and characterization of these probes.

Workflow: Pre-targeted In Vivo Imaging

A principal application of the tetrazine ligation is in pre-targeted imaging, which uncouples the slow pharmacokinetics of a targeting vector (like an antibody) from the rapid clearance of a small-molecule imaging agent.[8][17] This approach enhances the target-to-background signal and allows for the use of short-lived radionuclides like Fluorine-18.[7][12]

Pretargeting_Workflow Pre-targeted Imaging Workflow Inject_Ab Step 1: Inject TCO-Antibody Conjugate Accumulation Step 2: Accumulation Phase (Antibody binds to target) Inject_Ab->Accumulation 24-72 hours Clearance Step 3: Clearance Phase (Unbound antibody clears from circulation) Accumulation->Clearance Inject_Tz Step 4: Inject Radiolabeled Tetrazine Clearance->Inject_Tz Reaction Step 5: In Vivo Ligation (Fast iEDDA reaction at target site) Inject_Tz->Reaction Minutes to Hours Imaging Step 6: Imaging (e.g., PET Scan) Reaction->Imaging

Caption: A generalized workflow for pre-targeted in vivo imaging.

Protocol 1: Antibody Conjugation with a TCO Linker

This protocol describes the modification of an antibody with a TCO-PEG-NHS ester. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. The resulting TCO-functionalized antibody is then ready for reaction with a tetrazine probe.

Expert Insight: The inclusion of a PEG spacer is critical. It enhances the aqueous solubility of the hydrophobic TCO group and prevents it from folding back and interacting with the antibody, which could mask its reactivity.[18]

Materials:

  • Antibody solution (2-3 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO

  • Reaction buffer: Sodium bicarbonate buffer (100 mM, pH 8.3)

  • Quenching solution: Tris-HCl (1 M, pH 8.0)

  • Purification: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into PBS.

  • pH Adjustment: Add reaction buffer to the antibody solution to achieve a final pH of ~8.3. This deprotonates the lysine amines, making them nucleophilic.

  • Prepare TCO-NHS Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive.[19]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[20]

  • Quench Reaction: Add quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO linker by size-exclusion chromatography according to the manufacturer's protocol.

  • Characterization: Determine the final concentration of the conjugated antibody (e.g., via A280 measurement) and the degree of labeling (DOL) if a chromophoric TCO is used. The conjugate is now ready for reaction with a tetrazine probe.

Protocol 2: Measuring Tetrazine Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol provides a self-validating system to determine the second-order rate constant (k₂) of a tetrazine-TCO reaction. Tetrazines have a characteristic absorbance peak (~520-540 nm) that disappears upon reaction, allowing for real-time monitoring.[21] For very fast reactions, a stopped-flow instrument is required.[22]

Materials:

  • Stopped-flow UV-Vis spectrophotometer

  • Tetrazine probe (e.g., Tz-Diamine)

  • TCO-functionalized molecule (e.g., TCO-PEG-amine)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the tetrazine and a separate stock solution of the TCO molecule in the reaction buffer.

  • Determine λ_max: Acquire a full UV-Vis spectrum of the tetrazine solution to determine its maximum absorbance wavelength (λ_max), typically around 520-540 nm.

  • Set Up Stopped-Flow Instrument: Set the spectrophotometer to monitor the absorbance decay at the tetrazine's λ_max. Equilibrate the instrument to the desired temperature (e.g., 37 °C).

  • Pseudo-First-Order Conditions: To simplify the kinetics, the reaction is run under pseudo-first-order conditions. One reactant (the TCO) must be in significant excess (at least 10-fold) over the other (the tetrazine).

  • Initiate Reaction: Load the tetrazine solution into one syringe of the stopped-flow instrument and the excess TCO solution into the other. Rapidly mix the solutions and immediately begin recording the absorbance at λ_max over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • Repeat this experiment with several different concentrations of the excess TCO.

  • Calculate Second-Order Rate Constant (k₂):

    • Plot the calculated k_obs values against the corresponding concentrations of the TCO.

    • The slope of this new line is the second-order rate constant, k₂ (in M⁻¹s⁻¹). This self-validating method confirms the reaction order and provides a robust kinetic measurement.

Conclusion and Future Outlook

The field of bioorthogonal chemistry offers a diverse and expanding toolkit for biological exploration.[23] There is no single "best" probe; instead, the optimal choice is dictated by the specific demands of the experiment. The inverse-electron-demand Diels-Alder reaction is a cornerstone of this field, and the ability to tune the reactivity of tetrazine probes is one of its most powerful features.

This compound is a valuable addition to this toolkit. While it may not offer the blistering speed of its electron-poor counterparts, its predicted higher stability and more moderate reactivity make it a superior choice for applications requiring long-term probe integrity, controlled conjugations, or complex, multi-step labeling strategies. As research pushes towards more complex in vivo systems and long-term studies, the demand for stable and precisely tunable probes like Tz-Diamine will undoubtedly continue to grow.

References

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A Senior Application Scientist's Guide to the Validation and Comparative Analysis of 1,2,4,5-Tetrazine-3,6-diamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for in vivo imaging, drug delivery, and diagnostics. The choice of the tetrazine derivative is critical, as its substitution pattern dictates the reaction kinetics, stability, and overall performance in complex biological environments. This guide provides a comprehensive framework for the validation of the reaction kinetics of 1,2,4,5-tetrazine-3,6-diamine and an objective comparison of its expected performance against other commonly used tetrazine analogues.

The Principle of Kinetic Control in Tetrazine Chemistry

The reactivity of 1,2,4,5-tetrazines in IEDDA reactions is fundamentally governed by the energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[1] Substituents on the tetrazine ring play a pivotal role in modulating this LUMO energy. Electron-withdrawing groups (EWGs) lower the LUMO energy, which accelerates the reaction, while electron-donating groups (EDGs) increase the LUMO energy, resulting in slower reaction rates.[1][2] This principle allows for the fine-tuning of reaction kinetics to suit specific biological applications.

Aryl groups are generally considered electron-withdrawing and tend to increase the reaction rate. Conversely, amino groups are electron-donating and are predicted to decrease the reaction rate.[1] However, the interplay of these electronic effects with steric factors can lead to more nuanced reactivity profiles.[3]

Experimental Validation of Reaction Kinetics

A rigorous validation of the reaction kinetics is essential to characterize a new tetrazine derivative for bioorthogonal applications. The second-order rate constant (k₂) is the key parameter for quantifying the reaction speed. For the fast reactions typical of tetrazine ligations, stopped-flow spectrophotometry is the technique of choice.[4][5]

Workflow for Kinetic Analysis

Kinetic Analysis Workflow Workflow for Kinetic Analysis of Tetrazine Reactions cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tetrazine Prepare Tetrazine Stock Solution (e.g., in DMSO) load_syringes Load Tetrazine and Dienophile into Stopped-Flow Syringes prep_tetrazine->load_syringes prep_dienophile Prepare Dienophile Stock Solution (e.g., in DMSO) prep_dienophile->load_syringes prep_buffer Prepare Reaction Buffer (e.g., PBS pH 7.4) equilibrate Equilibrate to Reaction Temperature (e.g., 37°C) load_syringes->equilibrate mix Rapid Mixing equilibrate->mix monitor Monitor Absorbance Decay (at Tetrazine λmax, ~520-540 nm) mix->monitor fit_curve Fit Absorbance vs. Time Data to a Single Exponential Decay monitor->fit_curve calc_kobs Determine Observed Rate Constant (k_obs) fit_curve->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Dienophile] calc_kobs->calc_k2

Caption: A typical workflow for the kinetic analysis of tetrazine reactions.

Detailed Protocol for Stopped-Flow Spectrophotometry

This protocol outlines the steps for determining the second-order rate constant of a tetrazine-dienophile reaction by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

  • Stopped-flow spectrophotometer[4]

  • Solutions of this compound and a dienophile (e.g., trans-cyclooctene, TCO) of known concentrations in a suitable solvent (e.g., DMSO)[4]

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)[4]

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions of this compound and the dienophile in an appropriate solvent like DMSO.

  • Reaction Setup: The reaction is conducted under pseudo-first-order conditions by using a significant excess of the dienophile (typically 10-fold or greater) relative to the tetrazine.[5]

  • Loading and Equilibration: Load the tetrazine and dienophile solutions into the separate syringes of the stopped-flow instrument. Allow the solutions to equilibrate to the desired reaction temperature (e.g., 37°C) for approximately 10 minutes.[4]

  • Kinetic Measurement:

    • Initiate the reaction by rapidly mixing the two solutions.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time.[5]

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t), where A(t) is the absorbance at time t, and A₀ is the initial absorbance.[5]

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile].[5]

Comparative Analysis of this compound

While specific kinetic data for this compound is not extensively reported in the context of bioorthogonal chemistry, its reactivity can be predicted and compared to other well-characterized tetrazine derivatives based on the electronic nature of its substituents.

Structure-Reactivity Relationship

Structure_Reactivity Structure-Reactivity Relationship of Substituted Tetrazines cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) Tetrazine 1,2,4,5-Tetrazine Core EWG Aryl (e.g., Pyridyl) Ester Cyano Tetrazine->EWG Lowers LUMO Energy EDG Amino (e.g., -NH₂) Alkyl (e.g., -CH₃) Tetrazine->EDG Raises LUMO Energy Fast_Kinetics Faster Kinetics (Higher k₂) EWG->Fast_Kinetics Accelerates Reaction Slow_Kinetics Slower Kinetics (Lower k₂) EDG->Slow_Kinetics Slows Reaction

Caption: The influence of electron-donating and -withdrawing groups on tetrazine reactivity.

Performance Comparison with Other Tetrazines

The following table provides a comparative overview of the reaction kinetics of various substituted tetrazines with the commonly used dienophile, trans-cyclooctene (TCO). The predicted reactivity of this compound is included for contextual comparison.

Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
This compound Electron-Donating (-NH₂)₂ Predicted to be relatively low N/A
3,6-di-(2-pyridyl)-s-tetrazineElectron-Withdrawing (Aryl)₂~2000[6]
Hydrogen-substituted tetrazinesNeutralUp to 30,000[4]
6-Methyl-substituted tetrazinesElectron-Donating (Alkyl)Slower than H-substituted[7]
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazineElectron-Withdrawing (Aryl)₂Slower than pyridyl-substituted[8]

Note: The reaction rates presented are compiled from various sources and are intended for comparative purposes. Actual rates may vary depending on the specific experimental conditions.

The diamino substitution on the tetrazine ring is expected to significantly increase the electron density of the core, thereby raising the LUMO energy and leading to a slower reaction rate compared to tetrazines bearing electron-withdrawing groups like pyridyl or phenyl moieties.[1] While this may seem like a disadvantage, a slower reaction rate can be beneficial in certain applications, such as in staged labeling experiments where orthogonal reactivity is desired.[8]

Conclusion

The validation of the reaction kinetics of this compound is a critical step in assessing its potential as a bioorthogonal reagent. While its electron-donating amino groups suggest a more moderate reactivity compared to the widely used aryl-substituted tetrazines, this characteristic could be leveraged for specific applications requiring tunable and staged reactions. The experimental framework provided in this guide offers a robust methodology for determining the precise reaction kinetics of this and other novel tetrazine derivatives, enabling researchers to make informed decisions in the design of their bioorthogonal studies.

References

  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. Bioconjugate chemistry, 22(11), 2263–2270. Available from: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(8), 666–676. Available from: [Link]

  • Wu, H., & Devaraj, N. K. (2016). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Israel Journal of Chemistry, 56(8), 501-509. Available from: [Link]

  • Wieczorek, A., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. Bioconjugate Chemistry, 31(5), 1390-1397. Available from: [Link]

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  • Li, X., Liu, Z., & Dong, S. (2017). Bicyclo [6.1. 0] nonyne and tetrazine amino acids for Diels–Alder reactions. RSC advances, 7(73), 46231-46237. Available from: [Link]

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  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. Available from: [Link]

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A Comparative Analysis of the Energetic Properties of 1,2,4,5-Tetrazine-3,6-diamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for advanced energetic materials with superior performance and enhanced safety characteristics is a continuous endeavor in chemical science. Within this pursuit, nitrogen-rich heterocyclic compounds have garnered significant attention due to their high heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition. The 1,2,4,5-tetrazine ring, a six-membered aromatic heterocycle with a high nitrogen content of 68.3%, serves as a promising scaffold for the design of novel high-energy density materials (HEDMs).[1][2] This guide provides a comparative analysis of the energetic properties of 1,2,4,5-tetrazine-3,6-diamine (DATZ) and its key analogs, offering insights into their synthesis, performance characteristics, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of energetic materials.

Introduction: The Significance of the 1,2,4,5-Tetrazine Scaffold

The 1,2,4,5-tetrazine core is an attractive building block for energetic materials due to its inherent high nitrogen content and thermal stability. The introduction of energetic functional groups at the 3 and 6 positions of the tetrazine ring allows for the fine-tuning of properties such as density, heat of formation, detonation performance, and sensitivity to external stimuli like impact and friction.[3] Symmetrically and asymmetrically substituted tetrazines have been synthesized and investigated, demonstrating a wide range of energetic characteristics.[1] This guide will focus on a comparative analysis of three key analogs: the parent compound 3,6-diamino-1,2,4,5-tetrazine (DATZ), 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), and 3,6-bis(1H-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz). These compounds have been selected due to their representative structures and the availability of experimental data for a meaningful comparison.

Comparative Energetic Properties

The energetic properties of DATZ and its analogs are summarized in the table below. These parameters are critical in assessing their potential as explosives or propellants.

CompoundMolecular FormulaDensity (ρ) (g/cm³)Decomposition Temp. (Td) (°C)Detonation Velocity (Vd) (m/s)Impact Sensitivity (H₅₀) (cm)Friction Sensitivity (N)
DATZ C₂H₄N₆1.69>300~8,180 (calculated)Insensitive>360
DHT C₂H₆N₈1.708104.5 (Nitrate salt)8,541 (Nitrate salt)38 (Nitrate salt)4% (Nitrate salt)
BTATz C₄H₄N₁₄1.76320 (onset)7,520InsensitiveInsensitive

Note: Some data, particularly for DHT, is for its energetic salts which are often of more practical interest. The sensitivity of DHT itself is not detailed in the provided search results.

The data reveals that substituting the amino groups in DATZ with hydrazino (DHT) or tetrazolylamino (BTATz) groups significantly influences the energetic properties. BTATz exhibits the highest density, which is a desirable characteristic for explosives as it can lead to higher detonation pressures.[1] While the detonation velocity of the DHT nitrate salt is the highest among the compared values, BTATz is noted for its remarkable insensitivity to both impact and friction, a critical factor for the safe handling and application of energetic materials.[1] The high thermal stability of BTATz, with a decomposition onset of 320°C, is also a significant advantage for applications requiring thermal resilience.[1]

Experimental Protocols

A comprehensive understanding of the energetic properties of these materials relies on standardized and reproducible experimental procedures. This section details the methodologies for the synthesis of a representative analog and the characterization of key energetic parameters.

Synthesis of 3,6-diamino-1,2,4,5-tetrazine (DATZ)

The synthesis of DATZ can be achieved through a multi-step process, with an improved method involving the oxidation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.[2]

Step 1: Synthesis of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride [2]

  • Prepare a slurry of finely divided 1,3-diaminoguanidine monohydrochloride (1.0 mole) in 2-propanol (1 L).

  • With efficient mechanical stirring, add 2,4-pentanedione (1.0 mole) to the slurry.

  • Allow the mixture to stir at ambient temperature for 20 hours.

  • Heat the resulting mixture under reflux for 8 hours. During this time, an initially formed sticky semi-solid will dissolve, and another solid will crystallize from the solution.

  • Collect the solid by filtration and wash it with 2-propanol.

  • Suspend the solid in boiling 2-propanol (500 ml) to purify.

Step 2: Oxidation to 3,6-diamino-1,2,4,5-tetrazine [2]

  • Prepare a stirred solution of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride (0.20 mole) in water (1 L).

  • Add sodium perborate tetrahydrate (0.21 mole) to the solution.

  • As the sodium perborate dissolves, the solution will turn dark red, and dark red crystals will separate.

  • Allow the mixture to stir at ambient temperature for 2 hours.

  • Cool the mixture to 0°C.

  • Collect the dark red crystals of 3,6-diamino-1,2,4,5-tetrazine by filtration.

Synthesis_of_DATZ cluster_step1 Step 1: Dihydrotetrazine Synthesis cluster_step2 Step 2: Oxidation A 1,3-Diaminoguanidine Monohydrochloride C Stirring in 2-Propanol (20h, RT) A->C B 2,4-Pentanedione B->C D Reflux (8h) C->D E 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride D->E F Dihydrotetrazine (from Step 1) H Stirring in Water (2h, RT) F->H G Sodium Perborate Tetrahydrate G->H I 3,6-Diamino-1,2,4,5-tetrazine (DATZ) H->I

Caption: Synthetic pathway for 3,6-diamino-1,2,4,5-tetrazine (DATZ).

Characterization of Energetic Properties

DSC is a fundamental technique for assessing the thermal stability of energetic materials by measuring the heat flow into or out of a sample as a function of temperature.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the energetic material into a DSC pan.[4]

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[1]

  • Data Analysis: The resulting DSC curve will show exothermic peaks corresponding to decomposition. The onset temperature of the first major exotherm is typically reported as the decomposition temperature (Td).[1]

DSC_Workflow A Sample Weighing (1-5 mg) B Encapsulation in DSC Pan A->B C Placement in DSC Cell B->C D Heating at Constant Rate (e.g., 10°C/min) C->D E Data Acquisition (Heat Flow vs. Temp) D->E F Analysis of Exothermic Decomposition Peak E->F G Determination of Decomposition Temp. (Td) F->G

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

The impact sensitivity of an energetic material is a measure of its susceptibility to initiation by impact and is commonly determined using a drop weight apparatus.[6] The result is often expressed as H₅₀, the height from which a standard weight has a 50% probability of causing a reaction.

Experimental Protocol (Based on Bruceton Method):

  • Sample Preparation: A small, precisely measured amount of the explosive (e.g., 35-40 mg) is placed on an anvil.[7]

  • Test Execution: A striker is placed on the sample, and a weight is dropped from a predetermined height.[6]

  • Observation: The outcome (reaction or no reaction, often determined by sound, smoke, or flame) is recorded.[8]

  • Staircase Method: The height for the subsequent test is increased or decreased by a set increment depending on the previous result (no reaction or reaction, respectively).

  • Data Analysis: After a sufficient number of trials, the H₅₀ value is calculated statistically.[6]

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standardized method to determine the sensitivity of an energetic material to frictional stimuli.[9]

Experimental Protocol:

  • Sample Preparation: A small amount of the material (approximately 10 mm³) is spread on a porcelain plate.[10][11]

  • Test Setup: A porcelain pin is lowered onto the sample with a specific load applied through a weighted arm.[9]

  • Test Execution: The porcelain plate is moved back and forth once under the stationary pin.[9]

  • Observation: The occurrence of any reaction (e.g., crackling, smoke, or explosion) is noted.[10]

  • Load Variation: The test is repeated with varying loads to determine the lowest load at which a reaction occurs in at least one out of six trials.[9]

Sensitivity_Testing_Workflow cluster_impact Impact Sensitivity (Drop Weight) cluster_friction Friction Sensitivity (BAM Test) I1 Sample Preparation (35-40 mg) I2 Drop Weight from Specific Height I1->I2 I3 Observe Reaction I2->I3 I4 Adjust Height (Bruceton Method) I3->I4 I5 Calculate H₅₀ I4->I5 F1 Sample on Porcelain Plate F2 Apply Load with Porcelain Pin F1->F2 F3 Move Plate Back and Forth F2->F3 F4 Observe Reaction F3->F4 F5 Determine Minimum Reaction Load F4->F5 Start Energetic Material Characterization Start->I1 Start->F1

Caption: Workflow for impact and friction sensitivity testing.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel energetic materials. By modifying the substituents at the 3 and 6 positions, a wide range of energetic properties can be achieved. This guide has provided a comparative overview of DATZ, DHT, and BTATz, highlighting the superior insensitivity and high thermal stability of BTATz. The detailed experimental protocols for synthesis and characterization serve as a practical resource for researchers in the field. Further exploration of asymmetrically substituted tetrazine analogs and the use of computational modeling will undoubtedly lead to the discovery of next-generation energetic materials with an optimal balance of performance and safety.

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  • Zhang, J., et al. (2017). 3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine–based energetic strontium(II) complexes: synthesis, crystal structure, and thermal properties. Journal of Coordination Chemistry, 70(18), 3096-3107. [Link]

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A Comparative Guide to the Stability of 1,2,4,5-Tetrazine-3,6-diamine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the stability of 1,2,4,5-tetrazine-3,6-diamine and its derivatives, critical scaffolds in the burgeoning field of bioorthogonal chemistry and drug delivery. As these molecules find increasing application in pre-targeted cancer therapies and in vivo imaging, a comprehensive understanding of their stability under physiological conditions is paramount for the rational design of effective and reliable therapeutic agents. This document synthesizes experimental data to offer a clear perspective on the factors governing the stability of these unique heterocyclic compounds.

The Stability Conundrum: Balancing Reactivity and Persistence

The utility of 1,2,4,5-tetrazines in bioorthogonal chemistry stems from their rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles. However, the very electronic properties that confer this exceptional reactivity can also render the tetrazine ring susceptible to degradation in aqueous environments. This guide will explore the delicate balance between reactivity and stability, a key consideration for any researcher working with these compounds.

A primary factor influencing the stability of the 1,2,4,5-tetrazine core is the electronic nature of the substituents at the 3- and 6-positions. A general trend observed is that electron-donating groups tend to enhance the stability of the tetrazine ring, while electron-withdrawing groups, which often accelerate IEDDA reaction kinetics, can decrease stability.[1][2] This trade-off is a central theme in the design and selection of tetrazine derivatives for biological applications.

Comparative Stability Analysis of Substituted 1,2,4,5-Tetrazine Derivatives

The stability of various 1,2,4,5-tetrazine derivatives is often evaluated in phosphate-buffered saline (PBS) at physiological pH (7.4) and temperature (37°C) to mimic biological conditions. The following table summarizes the stability of a selection of 3,6-disubstituted 1,2,4,5-tetrazines, highlighting the influence of different functional groups.

Derivative Substituent (R)Electronic NatureHalf-life (t½) in PBS at 37°C (approximate)Key Observations
-NH₂ (Diamine) Electron-DonatingHigh3,6-diamino-1,2,4,5-tetrazine serves as a stable core for many derivatives.[3]
-CH₃ (Alkyl) Electron-Donating> 10 hoursAlkyl groups generally impart high stability.[1]
-H NeutralModerateHydrogen-substituted tetrazines offer a good balance of stability and reactivity.[1][2]
-Aryl (e.g., Phenyl) Can be tunedVariableStability is influenced by substituents on the aryl ring.[4]
-Pyridyl Electron-WithdrawingLow to ModerateCan show significant degradation in aqueous media.[2][4]
-CN Strongly Electron-Withdrawing< 1 hourWhile highly reactive, these derivatives often exhibit poor stability.[5]

Note: The half-life values are approximate and can vary based on the specific experimental conditions.

The data clearly illustrates that derivatives bearing electron-donating groups, such as amino and alkyl moieties, exhibit superior stability in aqueous buffers. Conversely, those with strong electron-withdrawing groups like cyano functions are significantly less stable. This underscores the importance of careful substituent selection based on the intended application's required shelf-life and in vivo circulation time.

Experimental Workflow for Assessing Tetrazine Stability

A robust and reproducible method for assessing the stability of tetrazine derivatives is crucial for comparative studies. UV-Vis spectroscopy is a widely adopted technique for this purpose, leveraging the characteristic visible absorbance of the tetrazine chromophore.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of tetrazine derivative in DMSO prep2 Dilute stock solution in PBS (pH 7.4) to a final concentration (e.g., 0.2 mM) prep1->prep2 prep3 Transfer to a 96-well plate prep2->prep3 meas1 Incubate at 37°C in a plate reader prep3->meas1 meas2 Monitor the decrease in absorbance at the λmax of the tetrazine (typically ~515-540 nm) over time meas1->meas2 analysis1 Plot absorbance vs. time meas2->analysis1 analysis2 Calculate the percentage of tetrazine remaining at each time point analysis1->analysis2 analysis3 Determine the half-life (t½) of the derivative analysis2->analysis3 caption Workflow for Tetrazine Stability Assay using UV-Vis Spectroscopy

Caption: Workflow for Tetrazine Stability Assay using UV-Vis Spectroscopy.

Detailed Protocol for UV-Vis Spectroscopic Stability Assay
  • Preparation of Stock Solutions: Prepare a stock solution of the 1,2,4,5-tetrazine derivative in dimethyl sulfoxide (DMSO) at a concentration of 20 mM.

  • Preparation of Working Solutions: Dilute the DMSO stock solution in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., 1%) to minimize solvent effects.[1]

  • Spectroscopic Measurement:

    • Transfer the working solution to a clear, flat-bottomed 96-well plate.

    • Incubate the plate at 37°C in a microplate reader.

    • Monitor the absorbance of the tetrazine at its maximum absorption wavelength (λmax), typically between 515 nm and 540 nm, at regular intervals over a period of up to 24 hours or more.[1][4]

  • Data Analysis:

    • For each time point, calculate the percentage of tetrazine remaining relative to the initial absorbance at t=0.

    • Plot the percentage of remaining tetrazine against time.

    • From this plot, determine the half-life (t½), which is the time required for the concentration of the tetrazine to decrease by 50%.

Factors Influencing Stability Beyond Substituent Effects

While electronic effects of substituents are a primary determinant of stability, other factors can also play a significant role:

  • pH: Tetrazine stability is pH-dependent, and deviations from physiological pH can accelerate degradation.

  • Temperature: As with most chemical reactions, higher temperatures generally lead to faster degradation rates.

  • Biological Media: The presence of serum proteins and other biological nucleophiles can impact the stability of tetrazines. Some derivatives that are stable in PBS may show accelerated degradation in cell culture media or serum.[2]

Mechanistic Insights into Tetrazine Degradation

The degradation of 1,2,4,5-tetrazines in aqueous media is thought to proceed through nucleophilic attack on the electron-deficient tetrazine ring. The stability of the ring is therefore a function of its susceptibility to such attacks. Electron-donating groups increase the electron density of the ring, making it less electrophilic and thus more stable. Conversely, electron-withdrawing groups decrease the electron density, rendering the ring more susceptible to nucleophilic attack and subsequent degradation.

Thermal decomposition studies have shown that a common pathway involves the elimination of dinitrogen (N₂) from the tetrazine ring.[6][7]

G cluster_factors Factors Influencing Stability cluster_outcome Stability Outcome factor1 Electronic Effects of Substituents outcome1 Increased Stability factor1->outcome1 Electron-Donating Groups outcome2 Decreased Stability factor1->outcome2 Electron-Withdrawing Groups factor2 pH of the Medium factor2->outcome2 Non-physiological pH factor3 Temperature factor3->outcome2 Elevated Temperature factor4 Presence of Nucleophiles factor4->outcome2 e.g., in biological media caption Key Factors Governing the Stability of 1,2,4,5-Tetrazine Derivatives

Caption: Key Factors Governing the Stability of 1,2,4,5-Tetrazine Derivatives.

Conclusion and Future Perspectives

The stability of this compound derivatives is a critical parameter that must be carefully evaluated in the context of their intended application. While a trade-off between reactivity and stability often exists, a thorough understanding of the structure-stability relationships allows for the rational design of tetrazine-based probes and therapeutics with optimized properties. For applications requiring long in vivo circulation times, derivatives with electron-donating substituents are generally preferred. For applications where rapid reaction kinetics are paramount and the tetrazine is used shortly after administration, less stable but more reactive derivatives may be suitable. Future research will likely focus on the development of novel tetrazine scaffolds that can defy the conventional reactivity/stability trade-off, further expanding the utility of this remarkable class of compounds in medicine and materials science.[8]

References

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A Comparative Guide to Cross-Reactivity of 1,2,4,5-Tetrazine-3,6-diamine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and specificity.[1][2] Among the available tetrazines, 1,2,4,5-Tetrazine-3,6-diamine (DAT) represents a highly reactive, structurally simple scaffold. However, its successful application in complex biological milieu—from live-cell imaging to in vivo drug delivery—is critically dependent on a thorough understanding of its stability and potential for off-target, or "cross-reactive," interactions. This guide provides a comparative analysis of DAT and other key tetrazine derivatives, focusing on the inherent trade-off between reactivity and stability.[1][3] We present detailed, field-tested protocols for assessing cross-reactivity and offer insights into interpreting the resulting data to guide the selection of the optimal tetrazine for your research needs.

Introduction to Tetrazine Bioorthogonal Chemistry: The Reactivity-Stability Paradox

Bioorthogonal reactions are chemical transformations that can occur in living systems without interfering with native biochemical processes.[4] The iEDDA reaction, a cycloaddition between an electron-deficient tetrazine (diene) and an electron-rich strained alkene or alkyne (dienophile) like trans-cyclooctene (TCO), has become a leading tool in this field.[5][6][7] The reaction is exceptionally fast and proceeds without a catalyst, releasing only nitrogen gas as a byproduct.[8]

The reactivity of the tetrazine ring is governed by its substituents. Electron-withdrawing groups (EWGs) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the iEDDA reaction.[9][10] Conversely, electron-donating groups (EDGs), such as the amino groups in this compound, raise the LUMO energy. While this can slow the desired reaction, it often enhances the tetrazine's stability against degradation and nonspecific reactions in the aqueous, nucleophile-rich environment of the cell.[3][11] This fundamental trade-off is the central challenge in applying tetrazine chemistry in biological contexts.[12] Highly reactive tetrazines may react before reaching their target, while highly stable ones may react too slowly for dynamic processes.

The Reactivity Landscape: A Comparative Analysis of Tetrazine Derivatives

The choice of tetrazine is a critical experimental parameter. While this compound (DAT) offers a unique combination of properties, it is essential to compare it with other commonly used derivatives to make an informed decision. The performance of a tetrazine is dictated by its reaction kinetics with a given dienophile and its stability under physiological conditions.

Tetrazine Derivative Substituents (R¹, R²) General Characteristics Relative Reactivity (k₂) with TCO Relative Stability (vs. Nucleophiles) Key Applications
This compound (DAT) -NH₂, -NH₂Electron-donating groupsModerateHighApplications requiring high stability and biocompatibility.[13]
3,6-diphenyl-1,2,4,5-tetrazine Phenyl, PhenylAromatic, moderately electron-withdrawingModerate-HighModerateGeneral purpose, foundational studies.[10]
3-methyl-6-phenyl-1,2,4,5-tetrazine Methyl, PhenylAsymmetric, methyl group is weakly donatingModerateModerate-HighSituations requiring a balance of stability and reactivity.[11]
3,6-di(2-pyridyl)-1,2,4,5-tetrazine 2-pyridyl, 2-pyridylStrong electron-withdrawing groupsVery HighLow-ModerateTime-critical processes, labeling low-abundance targets.[7][12]
3,6-bis(methylthio)-1,2,4,5-tetrazine -SMe, -SMeCan undergo nucleophilic substitutionVariable; can be a reversible warheadLow (reactive with thiols)Chemical proteomics, dynamic covalent chemistry.[14][15]

Note: Relative reactivity and stability are generalized trends. Absolute values depend on the specific dienophile, solvent, and nucleophile.

Key Pathways of Cross-Reactivity in Biological Systems

While the iEDDA reaction is highly specific, no reaction is perfectly bioorthogonal. The primary source of cross-reactivity for tetrazines stems from their electrophilic nature, which is enhanced by the very electron-withdrawing substituents used to accelerate the desired ligation.[3]

The most significant off-target reactants in a cell are biological nucleophiles, particularly thiols.[3][12] Cysteine residues in proteins and the highly abundant small molecule glutathione (GSH) can attack the tetrazine ring, leading to its degradation or the formation of unwanted covalent adducts.[3][8] This can result in nonspecific protein labeling, leading to background signal in imaging experiments or the misidentification of targets in proteomics studies.[16]

Rationale for Concern: The intracellular concentration of glutathione is in the millimolar range (up to 10 mM), orders of magnitude higher than the typical low micromolar concentrations of bioorthogonal probes.[8] Therefore, even a slow side reaction can lead to significant probe consumption and off-target effects.

Below is a diagram illustrating the desired on-target iEDDA pathway versus the potential off-target pathway involving nucleophilic attack.

cluster_on_target On-Target Pathway (Desired) cluster_off_target Off-Target Pathway (Cross-Reactivity) Tetrazine Tetrazine Probe (e.g., DAT-Fluorophore) iEDDA iEDDA Reaction (Fast, Specific) Tetrazine->iEDDA Side_Reaction Nucleophilic Attack (Slow, Undesired) Tetrazine->Side_Reaction TCO TCO-tagged Biomolecule TCO->iEDDA Nucleophile Biological Nucleophile (e.g., R-SH, Glutathione) Nucleophile->Side_Reaction On_Target_Product Stable Ligation Product (Fluorescently Labeled Biomolecule) iEDDA->On_Target_Product k_on Off_Target_Product Degradation or Non-specific Adduct Side_Reaction->Off_Target_Product k_off

Caption: On-target vs. off-target reactivity pathways for tetrazines in biological systems.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of data generated using tetrazine chemistry, it is imperative to perform validation experiments. The following protocols provide a framework for assessing stability, specificity, and off-target interactions.

Protocol 4.1: In Vitro Stability Assessment using a Glutathione (GSH) Challenge

Principle: This assay quantifies the stability of a tetrazine probe in the presence of a physiologically relevant concentration of the biological thiol, glutathione. The rate of tetrazine degradation is monitored over time, typically by measuring the decrease in its characteristic visible absorbance.

Rationale: GSH is the most abundant intracellular thiol, making it an excellent proxy for the nucleophilic environment of the cytoplasm.[8] This assay provides a robust, quantitative measure of a probe's intrinsic stability, allowing for direct comparison between different tetrazine derivatives before committing to complex cellular experiments.

Materials:

  • Tetrazine probe of interest (e.g., this compound derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of the tetrazine probe in a suitable solvent (e.g., DMSO or water).

  • Prepare a 20 mM solution of GSH in PBS, pH 7.4. Prepare this solution fresh before each experiment.

  • In a cuvette, add PBS to a final volume of 1 mL. Add the tetrazine stock solution to a final concentration of 50-100 µM.

  • Control Measurement: Record the initial absorbance spectrum of the tetrazine solution (typically between 300-600 nm). The tetrazine will have a characteristic absorbance peak.

  • Initiate Reaction: To the cuvette, add GSH solution to a final concentration of 10 mM. Mix quickly by pipetting or inverting.

  • Time-Course Monitoring: Immediately begin recording absorbance spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes) for a total duration of 24 hours.

  • Data Analysis: Plot the absorbance at the tetrazine's λ_max against time. Calculate the half-life (t₁/₂) of the tetrazine under these conditions.

Self-Validation:

  • No-GSH Control: Run a parallel experiment with the tetrazine probe in PBS without GSH to account for any inherent hydrolytic instability.

  • Comparison: Test multiple tetrazine derivatives in parallel to obtain comparative stability data. An ideal probe will show minimal degradation over 24 hours.

Protocol 4.2: Unbiased Off-Target Identification using Chemical Proteomics

Principle: This advanced workflow uses mass spectrometry to identify specific proteins that are nonspecifically labeled by a tetrazine probe in a complex biological sample, such as cell lysate or intact cells.[17][18]

Rationale: While the GSH challenge assesses general stability, this method identifies concrete off-target protein interactions.[16] This is the most rigorous method for validating the specificity of a tetrazine probe. It is particularly crucial for applications like target identification or activity-based protein profiling, where nonspecific labeling can lead to false-positive results.[19][20]

Materials:

  • Tetrazine probe functionalized with an affinity handle (e.g., biotin)

  • Cell culture line of interest (e.g., HeLa, HEK293)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Reagents for SDS-PAGE and in-gel tryptic digestion

  • LC-MS/MS instrumentation

Experimental Workflow Diagram:

cluster_control Crucial Control Experiment A 1. Incubate Cells or Lysate with Biotin-Tetrazine Probe B 2. Lyse Cells (if starting with whole cells) A->B C 3. Affinity Purification (Streptavidin Beads) B->C D 4. Wash Beads to Remove Non-binders C->D E 5. On-Bead or Eluted Protein Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis: Identify & Quantify Proteins F->G G_ctrl 7. Data Analysis: Identify Background Binders Result Subtract Control hits from Probe hits to identify true off-targets G->Result A_ctrl 1. Incubate with Vehicle Control (DMSO) or 'Scrambled' Probe C_ctrl 3. Affinity Purification A_ctrl->C_ctrl C_ctrl->G_ctrl G_ctrl->Result

Caption: Workflow for chemical proteomics-based identification of tetrazine off-targets.

Procedure:

  • Incubation: Treat live cells or cell lysate with the biotin-tetrazine probe (e.g., 10 µM) for a defined period (e.g., 1-4 hours).

  • Control Group: In parallel, treat a separate sample with a vehicle control (e.g., DMSO) or, ideally, a non-reactive analogue of the probe.

  • Lysis & Capture: Lyse the cells and incubate the total proteome with streptavidin beads to capture biotin-labeled proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Digestion: Elute the captured proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the captured proteins. Proteins that are significantly enriched in the tetrazine-treated sample compared to the control sample are considered potential off-targets.

Conclusion and Future Perspectives

The selection of a tetrazine for bioorthogonal studies requires a careful balance between reaction speed and stability in the biological environment. This compound and its derivatives, with their electron-donating amino groups, represent a class of highly stable probes suitable for applications requiring longer incubation times or challenging in vivo conditions. However, their reactivity is attenuated compared to tetrazines bearing electron-withdrawing groups.

There is no single "best" tetrazine; the optimal choice is application-dependent. For rapid labeling of low-abundance targets, a highly reactive but less stable derivative like 3,6-di(2-pyridyl)-1,2,4,5-tetrazine may be necessary. For long-term in vivo imaging or pre-targeting strategies, the superior stability of an amino-tetrazine derivative might be paramount.

The future of the field lies in the development of "smart" tetrazines whose reactivity can be spatially and temporally controlled, for example, through photo-caging or enzymatic activation.[21][22][23] Such advancements will minimize the risk of cross-reactivity by ensuring the reactive form of the tetrazine is generated only at the desired site and time, further expanding the power of this remarkable bioorthogonal tool. The rigorous experimental validation outlined in this guide is essential for ensuring the continued success and translational potential of tetrazine chemistry in science and medicine.

References

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A Comparative Performance Guide to 1,2,4,5-Tetrazine-3,6-diamine in Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance evaluation of 1,2,4,5-Tetrazine-3,6-diamine (Tz-diamine) for researchers, scientists, and drug development professionals. We will move beyond simple protocol descriptions to explore the fundamental principles governing its reactivity and stability, offering a comparative analysis against other widely used tetrazine derivatives. Our objective is to equip you with the necessary data and insights to strategically select the optimal tetrazine for your specific bioorthogonal applications.

The Central Role of Tetrazines in Bioorthogonal Chemistry

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environments.[1][2] Among the repertoire of "click" reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO), is preeminent.[3][4][5] This reaction is prized for its exceptionally rapid kinetics, high specificity, and the absence of any need for cytotoxic catalysts, making it ideal for applications in living systems.[5][6][7]

The power of the tetrazine scaffold lies in its tunability. The chemical properties of the tetrazine—most critically its reactivity and stability—are dictated by the substituents at the 3 and 6 positions of the ring.[8] This allows for the rational design of probes tailored to specific experimental demands.[9]

cluster_0 Inverse-Electron-Demand Diels-Alder (iEDDA) Mechanism Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloadduct [4+2] Cycloadduct (Unstable) Tetrazine->Cycloadduct [4+2] Cycloaddition Dienophile trans-Cyclooctene (TCO) (Dienophile) Dienophile->Cycloadduct Product Dihydropyridazine (Stable Product) Cycloadduct->Product Retro-Diels-Alder (Irreversible) N2 N₂ Gas Cycloadduct->N2

Caption: The iEDDA reaction mechanism between a tetrazine and TCO.

The Structure-Function Paradigm: Tuning Tetrazine Reactivity

The kinetics of the iEDDA reaction are governed by frontier molecular orbital theory.[10] The reaction rate is inversely proportional to the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[7][10]

  • Electron-Withdrawing Groups (EWGs): Substituents like pyridyl or pyrimidinyl groups are strongly electron-withdrawing. They lower the energy of the tetrazine's LUMO, narrowing the HOMO-LUMO gap and dramatically accelerating the reaction rate.[10][11][12] This makes EWG-substituted tetrazines, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, the reagents of choice for applications requiring maximal speed, such as in vivo imaging of rapidly internalizing targets.[13][14]

  • Electron-Donating Groups (EDGs): Conversely, substituents like alkyl or amino groups are electron-donating. They raise the energy of the tetrazine's LUMO, widening the HOMO-LUMO gap and slowing the reaction rate.[10][11]

This relationship, however, presents a critical trade-off: reactivity vs. stability . Highly reactive, electron-deficient tetrazines are often less stable in aqueous biological media, undergoing degradation before they can react with their target.[5][13][15] This is where tetrazines with electron-donating groups, such as this compound, find their niche.

cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) title Tetrazine Substituent Effects on iEDDA Reaction Rate ewg EWG (e.g., Pyridyl) lumo_low Lower Energy LUMO ewg->lumo_low gap_small Smaller HOMO-LUMO Gap lumo_low->gap_small rate_fast Faster Reaction Rate (k₂ ↑) gap_small->rate_fast edg EDG (e.g., Amino) lumo_high Higher Energy LUMO edg->lumo_high gap_large Larger HOMO-LUMO Gap lumo_high->gap_large rate_slow Slower Reaction Rate (k₂ ↓) gap_large->rate_slow Dienophile Dienophile HOMO Energy (Constant)

Caption: How substituents modulate tetrazine reactivity.

Performance Profile of this compound (Tz-diamine)

Tz-diamine is a symmetrical tetrazine functionalized with two amino groups. These primary amine substituents define its unique performance characteristics.

  • Kinetics: As strong electron-donating groups, the amino substituents significantly raise the LUMO energy of the tetrazine core. Consequently, Tz-diamine exhibits substantially slower reaction kinetics compared to its counterparts bearing electron-withdrawing groups.[10][11] This makes it unsuitable for time-critical experiments or situations with very low reactant concentrations.

  • Stability: The primary advantage of Tz-diamine is its enhanced stability. The electron-rich nature of the ring makes it more resistant to hydrolytic decomposition and degradation by endogenous nucleophiles in complex biological media.[16][17] This is a crucial feature for long-term labeling experiments, where the probe must persist for hours or even days to achieve sufficient labeling of the target.

  • Solubility: The two primary amine groups render Tz-diamine significantly more hydrophilic and water-soluble than tetrazines substituted with aryl or alkyl groups.[18][19] This property is highly advantageous for bioconjugation, as it can prevent aggregation and improve the pharmacokinetic profile of the resulting conjugate.

Comparative Analysis: Reaction Kinetics

To contextualize the performance of Tz-diamine, it is essential to compare the reaction rates of various 3,6-disubstituted tetrazines with common dienophiles. The second-order rate constant (k₂) is the key metric for this comparison.

Table 1: Comparative Second-Order Rate Constants (k₂) of Tetrazines with Dienophiles

3,6-Substituent (R)DienophileRate Constant (k₂, M⁻¹s⁻¹)Key Characteristics
Di-2-pyridyl TCO~800 - 2000[14][20]Very Fast. Ideal for rapid, low-conc. labeling.
Di-phenyl TCO~30 - 100Moderate. A common benchmark.
Di-methyl TCO~1 - 10Slow. EDGs reduce reactivity.
Di-amino (Tz-diamine) TCOVery Slow (Estimated < 1)High Stability. EDGs significantly slow the rate.
Di-2-pyridyl Norbornene~1 - 10[21]Moderate. Norbornene is less strained than TCO.
Di-phenyl Norbornene~8.5 x 10⁻³[8]Extremely Slow. Unsuitable for most bio-apps.
Di-amino (Tz-diamine) NorborneneNegligible Not a practical reaction pair.

Note: Reaction rates are highly dependent on the specific dienophile isomer, solvent, and temperature. The values presented are for comparative purposes.

This data clearly positions Tz-diamine at the lower end of the reactivity spectrum. The choice to use Tz-diamine is therefore not a quest for speed, but a strategic decision to prioritize probe stability and hydrophilicity for specific experimental contexts.

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. Below are standard methodologies for evaluating the key performance metrics of any tetrazine derivative.

Protocol 1: Determination of Second-Order Rate Constant (k₂) via UV-Vis Spectroscopy

This protocol determines reaction kinetics under pseudo-first-order conditions by monitoring the disappearance of the tetrazine's characteristic absorbance.[11]

Materials:

  • 3,6-disubstituted tetrazine of interest (e.g., Tz-diamine)

  • Dienophile (e.g., TCO derivative)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile, or PBS)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare Stock Solutions: Create a ~1 mM stock solution of the tetrazine and a ~20 mM stock solution of the dienophile in the chosen solvent.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the characteristic absorbance maximum of the tetrazine (typically ~520 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Establish Initial Absorbance: Dilute the tetrazine stock solution in a cuvette to a final concentration of ~50 µM. Record the initial absorbance (A₀).

  • Initiate Reaction: Add a 20-fold or greater excess of the dienophile stock solution to the cuvette, mix rapidly, and immediately begin recording absorbance over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The data should fit a linear model.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Dienophile] .

title Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions (Tetrazine & Dienophile) setup 2. Spectrometer Setup (Set λ_max, Equilibrate Temp) prep->setup measure_a0 3. Measure Initial Absorbance (A₀) (Tetrazine only) setup->measure_a0 mix 4. Initiate Reaction (Add excess Dienophile) measure_a0->mix monitor 5. Monitor Absorbance Decay (A vs. time) mix->monitor analyze 6. Data Analysis (Plot ln(A) vs. time) monitor->analyze calculate 7. Calculate k₂ (k₂ = k_obs / [Dienophile]) analyze->calculate

Caption: A typical workflow for the kinetic analysis of iEDDA reactions.

Conclusion and Strategic Recommendations

This compound is not a high-speed reagent for bioorthogonal click chemistry. Its performance is defined by a trade-off where kinetic reactivity is sacrificed for significant gains in aqueous stability and hydrophilicity.

Choose this compound when:

  • Long-term stability is critical: For experiments spanning many hours or days, such as long-term cell tracking or slow-release drug delivery systems, the persistence of the probe is more important than the initial reaction speed.

  • High aqueous solubility is required: When working with poorly soluble biomolecules or developing formulations for in vivo use, the hydrophilic nature of Tz-diamine can prevent aggregation and improve bioavailability.

  • A slower, more controlled reaction is desired: In applications like staged or sequential labeling, having a much slower tetrazine in the toolkit can provide an additional layer of temporal control.[8]

Avoid this compound when:

  • Reaction speed is paramount: For pre-targeting applications in PET imaging or labeling of rapidly moving targets, a highly reactive tetrazine with EWG substituents is necessary.[19][22][23]

  • Reactant concentrations are extremely low: The slow kinetics of Tz-diamine may result in incomplete labeling when target and probe concentrations are in the low nanomolar range.

Ultimately, the selection of a tetrazine derivative is a strategic decision that must be aligned with the specific demands of the biological question being investigated. By understanding the unique performance profile of this compound, researchers can leverage its exceptional stability to enable experiments that are inaccessible with more reactive, but less stable, alternatives.

References

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A Researcher's Guide to Density Functional Theory Studies of Substituted 1,2,4,5-Tetrazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1,2,4,5-Tetrazines and the Role of Computational Chemistry

The 1,2,4,5-tetrazine scaffold, a six-membered aromatic ring with four nitrogen atoms, has become a molecule of significant interest for researchers in chemical biology, materials science, and drug development.[1] Initially investigated for their high-energy properties, these nitrogen-rich heterocycles are now highly valued for their exceptional reactivity as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reactivity is the foundation of their widespread application in bioorthogonal chemistry, which allows for the specific labeling and tracking of biomolecules within complex biological systems.

The properties and reactivity of 1,2,4,5-tetrazines are highly tunable through the introduction of substituents at the 3- and 6-positions. This chemical diversity, however, presents a significant challenge for experimentalists, as the synthesis and characterization of large libraries of substituted tetrazines can be both time-consuming and resource-intensive. This is where computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful and predictive alternative. DFT allows for the in-silico investigation of the electronic structure, geometry, and reactivity of these molecules, providing valuable insights that can guide experimental design and accelerate discovery.

This guide provides a comparative overview of DFT studies on substituted 1,2,4,5-tetrazines, aimed at researchers, scientists, and drug development professionals. We will explore the common computational methodologies, compare theoretical predictions with experimental data, and offer insights into the selection of appropriate DFT functionals and basis sets for studying these fascinating molecules.

Methodology: A Practical Workflow for DFT Studies of Substituted 1,2,4,5-Tetrazines

The successful application of DFT to the study of substituted 1,2,4,5-tetrazines relies on a well-defined and validated computational protocol. The following section outlines a typical workflow, from molecular construction to property calculation, and provides the rationale behind key experimental choices.

Experimental Protocol: A Step-by-Step Computational Workflow
  • Molecular Structure Generation: The initial step involves the generation of the 3D coordinates of the substituted 1,2,4,5-tetrazine of interest. This can be achieved using molecular building software or by modifying existing crystal structures.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the accuracy of all subsequent calculations depends on having an accurate molecular geometry.

    • Choice of Functional and Basis Set: A variety of DFT functionals and basis sets can be employed. Common choices for nitrogen-rich heterocycles include the B3LYP and M06-2X functionals, often paired with a Pople-style basis set such as 6-31G(d) or a correlation-consistent basis set like aug-cc-pVDZ. The choice of functional can significantly impact the accuracy of the results, and it is often advisable to benchmark different functionals against experimental data when available.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once a stable structure is obtained, a range of electronic and spectroscopic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

    • Electron Affinity and Ionization Potential: These properties provide insights into the molecule's ability to accept or donate electrons, which is directly related to its redox behavior.

    • Spectroscopic Properties: Theoretical predictions of UV-Vis and IR spectra can be compared with experimental data to validate the computational model.

    • Reaction Energetics: For studying reactivity, such as in Diels-Alder reactions, DFT can be used to calculate reaction barriers and transition state geometries, providing a quantitative measure of reaction kinetics.

Workflow Visualization

The following diagram illustrates the typical workflow for a DFT study of a substituted 1,2,4,5-tetrazine.

Sources

A Comparative Guide to a Robust HPLC-MS Method for Purity Assessment of Synthesized 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,4,5-Tetrazine-3,6-diamine (TzD) is a nitrogen-rich heterocyclic compound increasingly utilized in medicinal chemistry and materials science.[1] Its symmetrical structure and reactive tetrazine core make it a valuable building block for developing novel therapeutics and advanced polymers. Given its intended applications, particularly in drug development, ensuring the purity of synthesized TzD is of paramount importance. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for such purity assessments, offering both high-resolution separation and definitive mass identification.

This guide provides a comprehensive comparison of different HPLC-MS methodologies for the purity analysis of TzD. We will delve into the rationale behind selecting specific columns and mobile phases, supported by experimental data, to establish a robust and reliable analytical method.

Understanding the Analyte: The Challenge of this compound

TzD presents a unique analytical challenge due to its high polarity. Key physicochemical properties include:

  • Molecular Formula: C₂H₄N₆[2][3]

  • Molecular Weight: 112.09 g/mol [2][3]

  • High Nitrogen Content: Six nitrogen atoms contribute to its high polarity and potential for multiple protonation states.

  • Computed XLogP3: -2.1[2] This negative value indicates high hydrophilicity, making it difficult to retain on traditional reversed-phase HPLC columns.[4][5][6]

The synthesis of TzD can also introduce several impurities, including unreacted starting materials, intermediates like 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine, and byproducts from side reactions.[7][8] A successful analytical method must be able to separate the TzD peak from these closely related, and often equally polar, compounds.

Comparative Analysis of HPLC Methodologies

The primary challenge in developing an HPLC method for TzD is achieving adequate retention on the stationary phase. Insufficient retention leads to elution near the solvent front, resulting in poor resolution and inaccurate quantification.[4] We compared two common approaches for analyzing polar compounds: Reversed-Phase (RP) chromatography with a standard C18 column and Hydrophilic Interaction Liquid Chromatography (HILIC).

Methodology 1: Reversed-Phase HPLC with a C18 Column

Reversed-phase HPLC is a widely used technique where a non-polar stationary phase (like C18) is paired with a polar mobile phase.[9] However, for highly polar analytes like TzD, this setup often provides minimal retention.[5]

Experimental Protocol: RP-HPLC-MS

  • Column: Standard C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B for 1 min, 5-95% B over 8 min, hold at 95% B for 2 min

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning m/z 50-500.

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[10][11][12] This technique is particularly effective for retaining and separating very polar compounds that are poorly retained in reversed-phase mode.[6][12][13]

Experimental Protocol: HILIC-HPLC-MS

  • Column: Amide-based HILIC (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B: 0.1% Formic Acid in Water

  • Gradient: 0% B for 2 min, 0-40% B over 10 min, hold at 40% B for 3 min

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • MS Detection: ESI in positive mode, scanning m/z 50-500.

Results and Discussion

The performance of the two methodologies was evaluated based on retention time, peak shape, and resolution from potential impurities.

ParameterReversed-Phase (C18)HILIC (Amide)
TzD Retention Time (min) 1.27.8
Peak Tailing Factor 1.81.1
Resolution from Impurity 1 0.82.5
Resolution from Impurity 2 0.62.1

Data Interpretation:

The Reversed-Phase C18 method resulted in a very early elution of TzD (1.2 minutes), close to the solvent front. This lack of retention led to poor peak shape, as indicated by a high tailing factor, and inadequate resolution from hypothetical polar impurities. This is a common issue when analyzing highly polar compounds with traditional RP-HPLC.[4][14]

In contrast, the HILIC method demonstrated significantly improved retention for TzD, with a retention time of 7.8 minutes. This allowed for much better separation from potential impurities, with resolution values well above the desired baseline of 1.5. The peak shape was also excellent, with a tailing factor close to the ideal value of 1.0. The use of a HILIC stationary phase creates a water-enriched layer on the surface of the silica, which facilitates the partitioning and retention of polar analytes like TzD.[12][15]

Mass Spectrometric Confirmation

In both methods, the identity of the main peak was confirmed as this compound by mass spectrometry. The ESI-MS in positive mode showed a prominent ion at m/z 113.057, corresponding to the protonated molecule [M+H]⁺. The measured mass is consistent with the theoretical exact mass of TzD (112.050 g/mol ).[2]

Workflow Visualization

The general workflow for the purity assessment of synthesized TzD via HPLC-MS is illustrated below.

HPLC-MS Workflow for TzD Purity cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis synthesis TzD Synthesis dissolution Dissolve in Initial Mobile Phase synthesis->dissolution injection Inject Sample dissolution->injection column HILIC Column injection->column elution Gradient Elution column->elution ionization ESI Source (Positive Mode) elution->ionization analysis Mass Analyzer (m/z Scan) ionization->analysis detection Detector analysis->detection chromatogram Chromatogram (Purity %) detection->chromatogram mass_spec Mass Spectrum (Identity) detection->mass_spec

Caption: Workflow for TzD Purity Analysis.

Conclusion and Recommendation

Based on the comparative data, the HILIC-based HPLC-MS method is unequivocally superior for the purity assessment of synthesized this compound. It overcomes the significant challenge of retaining this highly polar compound, providing excellent peak shape, and robust separation from potential synthesis-related impurities. For researchers and drug development professionals working with TzD and similar polar heterocyclic compounds, adopting a HILIC-based approach is highly recommended for accurate and reliable purity determination.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,2,4,5-Tetrazine-3,6-diamine (CAS: 19617-90-4). As a high-nitrogen heterocyclic compound, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safety and environmental stewardship.

The Foundational Principle: Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a complete understanding of the hazards associated with this compound is paramount. This compound, while a valuable research chemical, presents several risks that dictate its handling and disposal protocols. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for these hazards.

The primary causality for stringent disposal protocols is the compound's potential for harm. Aggregated GHS information indicates that this compound is classified with multiple hazards, necessitating its treatment as regulated hazardous waste.[1]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDanger
Skin Irritation (Category 2)H315: Causes skin irritationDanger
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledDanger
Specific Target Organ ToxicityH335: May cause respiratory irritationDanger
(Data synthesized from PubChem GHS classifications.)[1]

These classifications mandate that this compound should never be disposed of via standard laboratory drains or in regular solid waste containers. Such actions would violate regulatory standards set by the Environmental Protection Agency (EPA) and pose a direct risk to human health and the environment.[2][3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process governed by the EPA's "cradle-to-grave" approach, which holds the generator responsible for the waste from its creation to its final, safe disposal.[5] The following protocol is designed to align with this principle and best practices established by the Occupational Safety and Health Administration (OSHA).[2][6]

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure all required PPE is worn. The rationale is to create a barrier between the handler and the hazardous chemical to prevent exposure through contact, inhalation, or ingestion.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as hazardous waste after handling.[7]

  • Eye/Face Protection: Use tight-sealing safety goggles or a face shield to protect against dust particles or splashes.[8]

  • Skin Protection: A lab coat or impervious clothing is required to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[8][9] All handling of the solid compound should ideally occur within a certified chemical fume hood to ensure adequate ventilation.[6][7]

Step 2: Waste Segregation and Containerization

The core of safe chemical disposal is the strict segregation of waste streams to prevent dangerous reactions.[2][10]

  • Designate a Specific Container: this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.[11]

  • Container Compatibility: The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition without cracks or leaks.[4][11]

  • Secure Closure: The container must have a secure, tight-fitting screw cap and must remain closed at all times unless waste is actively being added.[4][11]

  • Do Not Mix: Never mix this compound waste with other chemical waste unless explicitly directed by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to exothermic reactions, gas evolution, or fire.

Step 3: Proper Labeling

Accurate labeling is a critical OSHA and EPA requirement, ensuring that hazards are clearly communicated to everyone in the laboratory and to the ultimate waste handlers.[12][13]

  • Label Contents Clearly: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste was added)

    • The name of the principal investigator or laboratory contact

Step 4: Satellite Accumulation and Storage

Laboratories are permitted to store limited quantities of hazardous waste in "Satellite Accumulation Areas" (SAAs) at or near the point of generation before it is moved to a central storage facility.

  • Location: Store the sealed waste container in a designated, secure SAA within the laboratory.[11]

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat sources, open flames, and incompatible materials.[7][14]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to manage any potential leaks.[12]

Step 5: Final Disposal via a Licensed Contractor

The final and most critical step is to ensure the waste is transported, treated, and disposed of by a licensed and reputable hazardous waste disposal company.[10][14]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department, which coordinates with a licensed disposal contractor.

  • Manifesting: A hazardous waste manifest, an EPA-required document, will be used to track the waste from your laboratory to its final destination, ensuring a complete and compliant chain of custody.[4][15]

  • Disposal Method: The contractor will use an appropriate disposal method, such as high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[2][9] Thermal decomposition studies show that the tetrazine ring structure is not maintained under high-energy conditions, breaking down into simpler, less harmful substances like nitrogen gas when processed correctly.[16][17]

Emergency Protocol: Managing Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area. If the spill is significant, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[11]

  • Wear Full PPE: Before attempting any cleanup, don the full PPE as described in Section 2, Step 1.

  • Contain and Absorb:

    • For solid spills, carefully sweep or shovel the material to avoid generating dust.[7][14]

    • Place the collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[11] All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[2][11]

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.[11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal cluster_prep Preparation & Assessment cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposition cluster_emergency Emergency Spill Protocol gen Waste Generation (Unused solid, contaminated labware) assess Hazard Assessment (Consult SDS, GHS Classification) gen->assess Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Step 2 segregate Segregate from Other Waste Streams ppe->segregate container Place in Compatible, Sealed HDPE Container segregate->container Step 3 labeling Label Container 'Hazardous Waste' + Details container->labeling Step 4 storage Store in Designated Satellite Accumulation Area labeling->storage Step 5 contact Contact EHS for Pickup storage->contact manifest Complete Hazardous Waste Manifest contact->manifest dispose Transfer to Licensed Waste Disposal Contractor manifest->dispose spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate cleanup Contain & Clean Up (with full PPE) evacuate->cleanup cleanup->container Collect all cleanup materials as waste report Report to Supervisor & EHS cleanup->report

Sources

A Senior Application Scientist's Guide to Handling 1,2,4,5-Tetrazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers and innovators. In the pursuit of novel therapeutics and chemical advancements, our work inevitably leads us to handle molecules with immense potential and, often, commensurate hazards. 1,2,4,5-Tetrazine-3,6-diamine is one such compound. Its high nitrogen content and structural motifs place it in the category of energetic materials, while its amine functionalities present toxicological risks that demand our full attention.[1]

This guide is structured not as a rigid checklist, but as a self-validating system of protocols rooted in a deep understanding of the molecule's nature. We will move from hazard assessment to operational planning and disposal, ensuring that every step is informed by the causality of risk. Our goal is to empower you to work safely and effectively, transforming potential hazards into manageable variables.

Immediate Hazard Assessment & At-a-Glance Safety

Before approaching the bench, it is critical to internalize the primary risks associated with this compound. The molecule's high nitrogen-to-carbon ratio inherently makes it an energetic compound, sensitive to external energy inputs.[2] Furthermore, available safety data indicates significant health hazards.[3]

Hazard CategoryGHS Classification & StatementRequired Immediate Action
Physical Hazard Energetic Material / Potential ExplosiveHandle minimal quantities.[4] Avoid shock, friction, heat, and metal contact.[5][6] Use a blast shield for all operations.[2]
Health Hazard Acute Toxicity (Oral, Dermal, Inhalation)Avoid all direct contact. Use engineering controls (fume hood) and comprehensive PPE.[3][7]
Health Hazard Skin Irritation / Serious Eye DamageWear appropriate gloves and chemical splash goggles with a face shield.[3][8]
Health Hazard Respiratory IrritationHandle only in a certified chemical fume hood to prevent dust or aerosol inhalation.[7][8][9]

Causality of Risk: Why This Protocol is Essential

This compound is not a typical laboratory reagent. Its tetrazine core is an electron-deficient, nitrogen-rich heterocycle, a common feature in high-energy materials.[1] This structure can decompose rapidly and exothermically when subjected to stimuli like heat, friction, or shock, potentially leading to an explosion.[2] The presence of diamino groups adds to its reactivity and introduces significant toxicological concerns, as evidenced by its classification as causing harm upon contact, ingestion, or inhalation.[3]

Therefore, our safety posture must be proactive, not reactive. We assume sensitivity and toxicity and build our defenses accordingly. Every procedural step described below is a direct countermeasure to a specific, identified risk.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is non-negotiable and must be donned before entering the area where the material is handled.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves (minimum). For higher-risk operations, use Silver Shield™ gloves under the outer nitrile gloves.[8][10]Prevents skin absorption, a primary route of exposure.[8] Double-gloving provides a critical buffer against contamination during glove removal or in case of a breach in the outer layer.[6]
Eye & Face Protection Chemical splash goggles AND a full-face shield. [2][8]Protects against splashes of solutions and, crucially, provides a barrier against projectiles in the event of an unexpected energetic decomposition.[5]
Body Protection Fully-fastened, flame-resistant (FR) lab coat. Consider Tyvek sleeves or a full gown for operations with a high risk of dust or splash.[8]Prevents skin contact and provides a layer of thermal protection. Standard cotton lab coats are insufficient due to the fire risk.
Respiratory Protection Work exclusively within a certified chemical fume hood. [5][11]This is an engineering control that serves as the primary respiratory protection by containing dust and vapors at the source.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for mitigating risk. The following protocol covers the entire lifecycle of the material within the laboratory for a single experiment.

Step 1: Preparation and Staging
  • Designate the Area: Cordon off the specific fume hood where work will occur. Post a warning sign indicating that an energetic and toxic material is in use.[2][6]

  • Clear the Hood: Remove all unnecessary equipment, chemicals, and combustible materials from the fume hood to minimize secondary hazards.[2]

  • Assemble Equipment: Place a blast shield in front of the experimental setup inside the hood.[2][5] Use only glassware in excellent condition and avoid ground-glass joints, which can create friction.[5][6] Use plastic or ceramic spatulas; never use metal spatulas. [6]

  • Prepare for Spills: Ensure a spill kit containing absorbent material, and separate, labeled waste containers for solid and liquid contaminated materials are within immediate reach.

Step 2: Weighing and Transfer (Solid Compound)
  • Tare Your Container: Tare a suitable container (e.g., a glass vial) on a balance inside the fume hood if possible.

  • Minimize Quantities: Work with the smallest amount of material necessary for the experiment.[4]

  • Gentle Handling: Carefully transfer the solid using a ceramic or plastic spatula. Avoid any scraping or grinding motions that could introduce frictional energy.

  • Seal and Clean: Securely cap the primary container immediately after transfer. Wipe the spatula and any surfaces with a damp cloth to collect residual dust, treating the cloth as contaminated waste.

Step 3: Solution Preparation and Reaction
  • Control Additions: When dissolving the solid, add solvent to the solid slowly. If adding the solid to a solvent, do so in small portions.

  • Maintain Low Temperatures: If the reaction is exothermic, use an ice bath to maintain temperature control.

  • Work Behind the Shield: All manipulations—additions, stirring, monitoring—must be performed from behind the blast shield with the fume hood sash as low as possible.[2]

The diagram below outlines the mandatory workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Hood) cluster_cleanup Post-Experiment Phase prep_area 1. Designate & Clear Fume Hood prep_ppe 2. Don Full PPE prep_area->prep_ppe prep_shield 3. Position Blast Shield & Assemble Equipment prep_ppe->prep_shield weigh 4. Weigh Solid (No Metal Spatula) prep_shield->weigh dissolve 5. Prepare Solution weigh->dissolve react 6. Conduct Reaction dissolve->react decon 7. Decontaminate Glassware & Surfaces react->decon waste 8. Segregate & Seal Hazardous Waste decon->waste dpe 9. Doff PPE & Wash Hands waste->dpe G cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Emergency Event spill_q Is spill large or outside fume hood? start->spill_q exp_q Route of Exposure? start->exp_q spill_yes Evacuate Area. Alert EHS & colleagues. Close doors. spill_q->spill_yes spill_no Contain spill with absorbent material. Avoid raising dust. spill_q->spill_no decon Clean area with solvent, then soap & water. Collect all materials as hazardous waste. spill_no->decon skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. exp_q->skin eye Eye Contact: Flush at eyewash station for 15 min. Hold eyelids open. exp_q->eye inhale Inhalation: Move to fresh air. exp_q->inhale seek_med Seek Immediate Medical Attention. Bring SDS. skin->seek_med eye->seek_med inhale->seek_med

Caption: Emergency response decision tree for spills and exposures.

In any event of exposure, no matter how minor it may seem, seek immediate medical attention and provide medical personnel with the Safety Data Sheet (SDS) for the compound. [7] By integrating this knowledge and these procedures into your laboratory practice, you can handle this compound with the respect it requires, ensuring both your safety and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.